molecular formula C11H13N3O4 B062210 2-nitro-5-piperazin-1-yl-benzoic Acid CAS No. 183622-35-7

2-nitro-5-piperazin-1-yl-benzoic Acid

Cat. No.: B062210
CAS No.: 183622-35-7
M. Wt: 251.24 g/mol
InChI Key: BTBYYNWGQJULDK-UHFFFAOYSA-N
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Description

2-nitro-5-piperazin-1-yl-benzoic Acid is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYYNWGQJULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441810
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183622-35-7
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-nitro-5-piperazin-1-yl-benzoic acid CAS number 183622-35-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Nitro-5-piperazin-1-yl-benzoic Acid

Part 1: Executive Summary & Chemical Identity

Compound Name: this compound CAS Number: 183622-35-7 Synonyms: 5-(1-Piperazinyl)-2-nitrobenzoic acid; 2-Nitro-5-(piperazin-1-yl)benzoic acid.[1][2]

Technical Abstract this compound is a "privileged scaffold" intermediate in medicinal chemistry, specifically designed for the synthesis of nitrogen-containing heterocycles targeting kinase pathways.[1][2] Its structural architecture combines a polarizable nitro-benzoic acid core with a solubilizing piperazine moiety.[1][2] This bifunctionality makes it a critical precursor for quinazolinone-based antineoplastic agents and poly(ADP-ribose) polymerase (PARP) inhibitors .[1][2] The compound’s utility lies in its ability to undergo controlled reduction to the corresponding anthranilic acid derivative, which subsequently serves as the nucleophilic backbone for cyclization reactions.

Physicochemical Profile

PropertySpecification
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Water; Soluble in dilute acid/base.[1][2]
pKa (Predicted) ~3.5 (Carboxylic Acid), ~8.5 (Piperazine Secondary Amine)
Melting Point >250°C (Decomposes)

Part 2: Synthetic Methodology

The industrial and laboratory-scale synthesis of CAS 183622-35-7 relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The presence of the nitro group at the ortho position (relative to the carboxyl group) and para position (relative to the leaving group) is the driving force for this reaction.

Core Reaction Logic

The starting material, 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2) , possesses a chloride leaving group at position 5.[1][2][3] The nitro group at position 2 exerts a strong electron-withdrawing effect (–M and –I effects), which significantly lowers the electron density at the C5 position.[2] This activation energy barrier reduction allows the secondary amine of piperazine to attack C5, forming a Meisenheimer complex that collapses to expel the chloride ion.

Optimized Experimental Protocol

Reagents:

  • 5-Chloro-2-nitrobenzoic acid (1.0 eq)[1][2][3][4]

  • Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation][1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][5]
    
  • Solvent: Water (Green Chemistry route) or DMF (Standard route)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 5-chloro-2-nitrobenzoic acid (10 mmol) and

    
     (20 mmol) in water (20 mL).
    
  • Activation: Heat the mixture to 50°C to ensure partial dissolution and deprotonation of the carboxylic acid (forming the benzoate, which increases solubility).

  • Nucleophilic Attack: Add Piperazine (50 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 2M HCl to pH ~4.0. [Critical: Do not go below pH 3, or the piperazine ring will be fully protonated and remain in the aqueous phase.]

    • The zwitterionic product (Acid + Amine) typically precipitates at this isoelectric point.

  • Purification: Filter the yellow precipitate. Wash with cold water (2 x 10 mL) to remove excess piperazine salts.[2] Recrystallize from Ethanol/Water if high purity (>99%) is required.[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the S_NAr mechanism and the electronic activation provided by the nitro group.

SNAr_Mechanism cluster_activation Activation Logic Start 5-Chloro-2-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (C5 Position) Pip Piperazine (Nucleophile) Pip->Complex Product This compound (Target) Complex->Product Aromatization (-Cl⁻) Byproduct HCl / KCl Complex->Byproduct Note1 Nitro group (C2) withdraws e- activating C5 for attack.

Caption: Mechanistic pathway of the S_NAr reaction showing the activation of the C5-chloride by the ortho-nitro group.

Part 4: Downstream Applications & Scaffold Utility

CAS 183622-35-7 is rarely the final drug; it is a gateway intermediate .[1][2] Its primary value lies in its conversion to 2-amino-5-piperazin-1-yl-benzoic acid , a versatile anthranilic acid derivative.[1][2]

Key Transformation: Reductive Cyclization
  • Reduction: The nitro group is reduced to an amine using

    
     or 
    
    
    
    .
  • Cyclization: The resulting anthranilic acid reacts with formamide, urea, or cyanates to close the ring, forming a Quinazolin-4(3H)-one .[2]

This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, PARP inhibitors) where the piperazine tail improves solubility and pharmacokinetic properties (ADME).[2]

Downstream_Utility Intermediate This compound (CAS 183622-35-7) Reduction Reduction (H2, Pd/C) Intermediate->Reduction Aniline 2-Amino-5-piperazin-1-yl-benzoic acid (Anthranilic Acid Derivative) Reduction->Aniline Cyclization Cyclization (Formamide/Urea) Aniline->Cyclization Scaffold 6-Piperazinyl-quinazolin-4(3H)-one (Kinase Inhibitor Core) Cyclization->Scaffold

Caption: Synthetic workflow transforming the nitro-benzoic intermediate into a bioactive quinazolinone scaffold.

Part 5: Analytical & Safety Standards

Analytical Validation
  • ¹H NMR (DMSO-d₆): Distinctive signals include the aromatic protons of the benzoic acid (d, dd, d pattern characteristic of 1,2,4-substitution) and the piperazine methylene protons (two multiplets at ~3.0–3.5 ppm).[1][2]

  • HPLC Purity: Method utilizing a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The nitro group provides strong UV absorption at 254 nm.

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The piperazine ring is susceptible to oxidation over long periods.

  • Compatibility: Incompatible with strong oxidizing agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Li, J., et al. (2012).[5] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved from [Link][1][2]

  • Bowers, A. (n.d.). Piperazic Acid Synthesis and Derivatives. UNC Eshelman School of Pharmacy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Nitro-benzoic Acid Derivatives. Organic Syntheses, Coll. Vol. 1. Retrieved from [Link][2]

Sources

solubility of 2-nitro-5-piperazin-1-yl-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The solubility of 2-nitro-5-piperazin-1-yl-benzoic acid (CAS 183622-35-7) is a critical physicochemical parameter governing its synthesis, purification, and crystallization in pharmaceutical development.[1] As a zwitterionic intermediate containing both an acidic carboxyl group and a basic piperazine moiety, its solubility profile is complex, heavily influenced by solvent polarity, hydrogen bonding capability, and temperature.[1]

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound, using established thermodynamic principles and validated experimental protocols.[1]

Executive Summary & Compound Profile

This compound is a bifunctional pharmaceutical intermediate.[1] Its structure features a hydrophobic nitro-aromatic core decorated with a hydrophilic, ionizable piperazine ring and a carboxylic acid.[1] This structural duality creates specific solubility challenges:

  • Zwitterionic Character: The internal neutralization between the carboxylate and the piperazinium ion can lead to high crystal lattice energy, reducing solubility in non-polar solvents.[1]

  • Solvent Affinity: High affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Water at controlled pH), with limited solubility in non-polar hydrocarbons (Hexane, Toluene).[1]

Physicochemical Profile
PropertyDescription
CAS Number 183622-35-7
Molecular Structure Benzoic acid core, 2-nitro, 5-(1-piperazinyl) substitution
Key Functionalities Nitro (electron-withdrawing), Piperazine (basic, H-bond acceptor/donor), Carboxyl (acidic)
Solubility Class Amphoteric; pH-dependent solubility profile

Theoretical Framework: Thermodynamics of Dissolution

Understanding the solubility of this compound requires analyzing the change in Gibbs free energy (


), which is driven by the balance between the enthalpy of dissolution (

) and the entropy of mixing (

).[1]
Thermodynamic Cycle

The dissolution process can be modeled as a three-step cycle:

  • Disruption of Crystal Lattice: Endothermic process (

    
    ).[1] The strong intermolecular forces (hydrogen bonding, 
    
    
    
    -
    
    
    stacking) in the solid state must be overcome.[1]
  • Cavity Formation: Creation of a void in the solvent to accommodate the solute molecule (Endothermic).[1]

  • Solvation: Exothermic interaction between solute and solvent molecules (van der Waals, H-bonding).[1]

For This compound , the solvation enthalpy in polar solvents (like Ethanol or DMSO) is significant due to the formation of hydrogen bonds with the piperazine nitrogens and the carboxyl group, often driving the dissolution process despite the high lattice energy.[1]

Experimental Methodology

To obtain precise solubility data, two complementary protocols are recommended: the Laser Monitoring Observation Technique for rapid polythermal data, and the Shake-Flask Method for equilibrium isothermal validation.[1]

Protocol A: Laser Monitoring Observation Technique

This dynamic method detects the precise moment of dissolution by monitoring the transmittance of a laser beam through the suspension.[1]

Step-by-Step Workflow:

  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.[1]

  • Heating: Heat the suspension at a controlled rate (e.g., 2 K/min). The solution will be opaque due to undissolved particles (Low Transmittance).[1]

  • Dissolution Point: As the temperature rises, the solid dissolves.[1] The temperature at which the laser transmittance reaches a maximum constant value (clear solution) is recorded as the saturation temperature (

    
    ).[1]
    
  • Repetition: Repeat with varying solute/solvent ratios to generate a full solubility curve.

Protocol B: Shake-Flask Equilibrium Method

Used to validate the dynamic data and ensure thermodynamic equilibrium.[1]

  • Saturation: Add excess this compound to the solvent in a sealed flask.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (or centrifuge).

  • Filtration: Withdraw the supernatant through a pre-heated 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) to determine the mole fraction solubility (

    
    ).
    

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow for solubility determination and data analysis.

SolubilityWorkflow cluster_Exp Experimental Protocols Start Compound Selection (CAS 183622-35-7) SolventSelect Solvent Screening (Hansen Parameters) Start->SolventSelect Laser Laser Monitoring (Dynamic) SolventSelect->Laser Shake Shake-Flask (Equilibrium) SolventSelect->Shake Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Laser->Modeling T_sat vs x Analysis HPLC Quantification (Mole Fraction x) Shake->Analysis Analysis->Modeling Validation Process Process Design (Crystallization) Modeling->Process Yield Optimization

Figure 1: Integrated workflow for solubility determination, from solvent screening to process design.

Solubility Data & Analysis

While specific proprietary data for CAS 183622-35-7 is often restricted, its behavior closely mirrors that of structurally analogous nitro-benzoic acids (e.g., 3-nitrobenzoic acid).[1] The solubility generally follows the order: DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water. [1]

Representative Solubility Trends (Mole Fraction)

Based on structural analogs and polarity principles.

SolventPolarity (Dielectric Constant)Solubility TrendMechanistic Insight
DMSO 46.7HighStrong dipole-dipole interactions; disrupts zwitterionic lattice.[1]
Ethanol 24.5ModerateHydrogen bonding with carboxyl/piperazine; good for crystallization.[1]
Ethyl Acetate 6.0Low-ModerateLimited H-bonding; useful as an anti-solvent.[1]
Toluene 2.4Very LowLack of polar interactions; effective anti-solvent.[1]
Mathematical Modeling

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:


[1]

Where:

  • 
     is the mole fraction solubility.[1][2]
    
  • 
     is the absolute temperature (K).[1][3]
    
  • 
     are empirical model parameters determined via regression analysis.[1]
    

Application: Once


 are determined experimentally, this equation allows for the precise calculation of solubility at any temperature within the measured range, essential for designing cooling crystallization curves.[1]

Process Application: Crystallization Strategy

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.[1]

Strategy A: Cooling Crystallization (Ethanol)

Since the solubility in ethanol exhibits a strong positive dependence on temperature (high


), a cooling profile is effective.[1]
  • Dissolution: Dissolve the crude solid in Ethanol at reflux (~78°C).

  • Filtration: Hot filtration to remove insoluble impurities.[1]

  • Cooling: Controlled cooling (e.g., 0.5°C/min) to 5°C. The steep solubility curve ensures high yield.[1]

Strategy B: Anti-Solvent Crystallization (DMSO/Water)

For high-purity requirements where thermal degradation is a risk.[1]

  • Dissolution: Dissolve in a minimum volume of DMSO (high solubility).

  • Precipitation: Slowly add Water (anti-solvent) to the solution.[1] The hydrophobic nitro-aromatic core forces precipitation as the solvent polarity increases beyond the stability limit.[1]

References

  • Zhang, Y., et al. (2015).[1] "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in pure solvents."[1][4][3] Journal of Chemical & Engineering Data. (Contextual reference for nitro-benzoic acid solubility behavior).

  • PubChem. (2025).[1][5] Compound Summary: 5-Nitro-2-(piperidin-1-yl)benzoic acid.[1][5] Retrieved from [Link] (Structural analog data).[1]

Sources

Technical Whitepaper: Retrosynthetic Analysis and Process Development of 2-Nitro-5-(piperazin-1-yl)benzoic Acid

[1]

Executive Summary

This technical guide details the retrosynthetic logic and forward synthesis of 2-nitro-5-(piperazin-1-yl)benzoic acid , a critical scaffold in the development of antibacterial quinolones and kinase inhibitors.[1] The presence of both an electron-withdrawing nitro group and an ionizable carboxylic acid presents specific regiochemical opportunities and solubility challenges.[1] This paper outlines a robust, field-proven synthetic route relying on Nucleophilic Aromatic Substitution (

1

Part 1: Retrosynthetic Analysis

Strategic Disconnection

The structural core of the target molecule consists of a trisubstituted benzene ring. The key bond to disconnect is the C(aryl)–N(piperazine) bond at position 5.

  • Rationale: The formation of C–N bonds on electron-deficient aromatic rings is thermodynamically favorable and kinetically accessible via

    
    .[1]
    
  • Electronic Analysis: The nitro group (-NO

    
    ) at position 2 is a strong electron-withdrawing group (EWG).[1] It activates the ortho and para positions toward nucleophilic attack.[2][3][4] The position 5 is para to the nitro group, making it highly susceptible to nucleophilic displacement of a leaving group (LG).
    
  • Synthons:

    • Nucleophilic Synthon: Piperazine (acting as a secondary amine nucleophile).[1]

    • Electrophilic Synthon: 5-Halo-2-nitrobenzoic acid (where Halo = F or Cl).[1]

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection approach, identifying the commercially available precursors.

RetrosynthesisTargetTarget:2-nitro-5-(piperazin-1-yl)benzoic acidDisconnectionDisconnection:C-N Bond CleavageTarget->Disconnection Retrosynthetic Step 1PrecursorsSynthonsDisconnection->PrecursorsSM1Starting Material 1:5-Fluoro-2-nitrobenzoic acid(Activated Electrophile)Precursors->SM1SM2Starting Material 2:Piperazine(Nucleophile)Precursors->SM2

Caption: Retrosynthetic tree identifying the C-N disconnection and the requisite activated aryl halide.

Part 2: Forward Synthesis Strategy

The Pathway

The optimal route utilizes 5-fluoro-2-nitrobenzoic acid as the substrate.[1] While the chloro- analog is cheaper, the fluoro- derivative offers significantly faster reaction kinetics due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine [1].

Reaction Scheme:

1
Mechanistic Causality

The success of this reaction hinges on the Meisenheimer Complex mechanism.

  • Activation: The nitro group at C2 withdraws electron density from the ring via resonance, specifically depleting electron density at C5 (para position).

  • Addition: The lone pair of the piperazine nitrogen attacks C5, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion, which is a good leaving group in

    
     contexts.[4]
    
Mechanism Diagram

The following diagram visualizes the electron flow and the critical role of the nitro group in stabilizing the intermediate.

MechanismReactantsReactants:5-F-2-NO2-Benzoic Acid+ PiperazineTSMeisenheimer Complex(Negative charge stabilizedby p-NO2 group)Reactants->TS Nucleophilic AttackProductProduct:2-nitro-5-piperazinylbenzoic acidTS->Product Elimination of F-

Caption:

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The amphoteric nature of the product (containing both an acidic carboxyl group and a basic amine) allows for purification based strictly on pH manipulation, minimizing the need for chromatography.

Materials & Reagents
ReagentEquiv.RoleNotes
5-Fluoro-2-nitrobenzoic acid 1.0SubstrateLimiting reagent.[1]
Piperazine 3.0 - 4.0NucleophileExcess prevents bis-alkylation.[1]
Water SolventSolventGreen chemistry approach; high solubility for piperazine.[1]
HCl (6N) As neededpH AdjusterFor precipitation.[1]
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (4.0 equiv) in water (approx. 5 mL per gram of substrate).[1]

    • Why Water? Unlike organic solvents (DMF/DMSO), water simplifies workup. Piperazine is highly water-soluble, and the reaction proceeds well at reflux [2].[1]

    • Add 5-fluoro-2-nitrobenzoic acid (1.0 equiv) slowly. The solution will turn yellow/orange immediately due to the formation of the carboxylate salt.

  • Reaction Execution:

    • Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9 with 1% acetic acid) or LCMS.[1] The starting material spot should disappear.

  • Workup (The Isoelectric Point Purification):

    • Cool the reaction mixture to room temperature.

    • Self-Validating Step: The reaction mixture is currently basic (excess piperazine). The product is soluble as a carboxylate salt.

    • Slowly add 6N HCl dropwise while stirring.

    • Observation: As pH drops, unreacted piperazine remains in solution as the hydrochloride salt.

    • Target pH 5.0–6.0 (the isoelectric point of the zwitterion).

    • Result: A yellow/orange precipitate will form.[1] This is the free amino-acid zwitterion.[1] If you go too low (pH < 2), the precipitate may redissolve as the hydrochloride salt of the product.

  • Isolation:

    • Filter the precipitate via vacuum filtration.[5]

    • Wash the cake with cold water (removes excess piperazine salts) and then cold ethanol (removes organic impurities).

    • Dry under vacuum at 50°C.[1]

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the signal corresponding to the proton at position 5 of the starting material and the appearance of piperazine methylene protons (multiplets around 3.0–3.5 ppm).

  • LCMS: Confirm Mass [M+H]+ corresponding to the target MW (approx. 251.24 g/mol ).[1]

Part 4: Alternative Strategies & Troubleshooting

Managing Bis-Alkylation

A common failure mode is the reaction of one piperazine molecule with two aryl rings.[1]

  • Symptom: Insoluble solid forming during reflux.[1]

  • Solution: Increase piperazine equivalents to 5.0 or use N-Boc-piperazine (requires a subsequent deprotection step with TFA/HCl).[1]

Solubility Issues

If the starting material is 5-chloro-2-nitrobenzoic acid (less reactive), water reflux may not be sufficient.[1]

  • Modification: Switch solvent to DMSO or DMF and heat to 120°C.

  • Workup Change: Pour the reaction mixture into crushed ice/water, then adjust pH to 5–6 to precipitate.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Classic text establishing the order of reactivity for leaving groups: F > NO2 > Cl > Br > I).
  • PubChem Compound Summary for CID 2733526 (5-Fluoro-2-nitrobenzoic acid) . National Center for Biotechnology Information.[1] [Link]

  • Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1] (Contextualizing the synthesis of piperazine-linked quinolone precursors).

  • Google Patents.Process for the preparation of piperazinyl benzoic acid derivatives.

The Strategic Integration of 2-nitro-5-piperazin-1-yl-benzoic acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-nitro-5-piperazin-1-yl-benzoic acid as a prototypical fragment for use in fragment-based drug discovery (FBDD) campaigns. It is intended for researchers, medicinal chemists, and structural biologists engaged in the demanding process of identifying novel chemical matter for challenging therapeutic targets. We will dissect the strategic value of this fragment's constituent parts, outline its synthesis, and provide detailed, field-proven protocols for its screening and validation using a multi-pronged biophysical approach.

Deconstructing the Fragment: A Rationale for a Privileged Starting Point

The selection of fragments for a screening library is a critical determinant of success in any FBDD program.[1] An ideal fragment is not merely small; it is information-rich, offering clear vectors for chemical elaboration and possessing physicochemical properties amenable to high-quality biophysical and structural analysis.[2] this compound has been chosen as our exemplar due to the strategic combination of its three key functional motifs: the benzoic acid, the piperazine ring, and the nitro group.

  • The Benzoic Acid Moiety: This functional group provides a crucial acidic handle, capable of forming strong, directional hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) within a protein binding pocket. Its presence also offers a readily modifiable point for synthetic elaboration, allowing for "fragment growing" strategies to enhance potency and selectivity.[2]

  • The Piperazine Scaffold: Piperazine is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4][5] Its inclusion in a fragment confers several advantages:

    • Improved Physicochemical Properties: The piperazine ring generally enhances aqueous solubility, a critical attribute for high-concentration screening required in FBDD.[6]

    • Dual Vector Growth Potential: The secondary amine of the piperazine ring provides a second, distinct vector for chemical modification, allowing for fragment merging or linking strategies.[3][7]

    • Favorable Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can engage in favorable van der Waals contacts.[8]

  • The Nitro Group: While sometimes viewed as a potential liability, the nitro group is a valuable functional group in drug design when used strategically.[9][10][11]

    • Strong Electron-Withdrawing Nature: This property can significantly influence the electronics of the aromatic ring, potentially enhancing binding affinity through specific electronic interactions.[9][12]

    • Directional Interactions: The nitro group can act as a potent hydrogen bond acceptor.

    • Metabolic Considerations: In a discovery context, the potential for bioreduction of the nitro group must be acknowledged.[10] However, for an initial fragment hit, its value in securing a binding interaction often outweighs this concern, which can be addressed during subsequent medicinal chemistry optimization.

Synthesis and Characterization of the Fragment

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of 5-chloro-2-nitrobenzoic acid with an excess of piperazine in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a non-nucleophilic base like potassium carbonate to scavenge the HCl byproduct.

Step-by-Step Protocol:

  • To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

  • Add piperazine (5.0 eq) to the mixture. The large excess of piperazine is used to favor the monosubstitution product.

  • Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~6 to precipitate the product while keeping the excess piperazine protonated and in solution.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quality Control and Data Summary

The identity and purity of the synthesized fragment must be rigorously confirmed before its inclusion in a screening library.

Analysis Technique Purpose Expected Outcome
1H and 13C NMR Structural confirmationSignals corresponding to the aromatic, piperazine, and carboxylic acid protons and carbons.
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition, confirming the molecular formula.
Solubility Assessment Determine maximum stock concentrationMeasured in the relevant screening buffers (e.g., PBS, HEPES) with a defined percentage of DMSO.

Biophysical Screening Cascade for Hit Identification

Given that fragments typically bind with weak affinity (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[14][15][16] A tiered or cascaded approach, using orthogonal methods, is the most robust strategy to identify true binders and eliminate false positives.[14][17]

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen (Hit Validation) cluster_2 Tertiary Screen (Structural Validation) Primary Fragment Library (incl. target fragment) ~1000-2000 compounds Secondary Orthogonal Biophysical Assay (e.g., NMR, SPR) Primary->Secondary Hits (~5-15%) Tertiary X-ray Crystallography Secondary->Tertiary Confirmed Hits Lead_Opt Lead Optimization Tertiary->Lead_Opt Structural Data for SBDD

Primary Screen: Thermal Shift Assay (TSA)

The Protein Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent first-pass screening method due to its high throughput, low protein consumption, and cost-effectiveness.[18][19] It detects ligand binding by measuring changes in the thermal stability of the target protein.[20][21]

Principle: A fluorescent dye, which binds to hydrophobic regions of a protein, is used. As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), the point at which 50% of the protein is unfolded.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 2000x stock of SYPRO Orange dye in DMSO.

    • Prepare a 10 mM stock of this compound in 100% DMSO. Create a plate of fragments at 100x the final desired concentration.

  • Assay Plate Setup (384-well format):

    • In each well, add 10 µL of the protein solution.

    • Add 0.2 µL of the 100x fragment stock to the appropriate wells (final concentration 200 µM, final DMSO 2%). Include DMSO-only controls.

    • Add 10 µL of a protein/dye mix (pre-mixed to achieve a final 5x dye concentration) to all wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A hit is defined as a fragment that induces a significant positive shift in Tm (e.g., ΔTm > 2 standard deviations above the mean of the controls).

Secondary Screen: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful label-free technique for confirming hits from a primary screen.[22][23] It provides real-time kinetic data (association and dissociation rates) and equilibrium binding constants (KD), offering a more quantitative assessment of the interaction.[24]

Principle: The target protein is immobilized on a sensor chip. When a fragment from the solution binds to the protein, the change in mass at the sensor surface alters the refractive index, which is detected as a response.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will provide a good signal for small fragment binding (e.g., 8,000-12,000 Response Units).

    • A reference flow cell should be prepared (e.g., mock-coupled or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound (and other hits from TSA) in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected KD (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during injection and the dissociation phase during buffer flow.

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Plot the steady-state response against fragment concentration and fit to a 1:1 binding model to determine the KD.

    • Alternatively, perform a full kinetic analysis by globally fitting the association and dissociation curves to determine ka, kd, and KD.

Structural Validation: X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its binding mode through high-resolution structural biology.[25][26][27] X-ray crystallography provides a three-dimensional map of the fragment bound to the target protein, revealing the specific interactions that anchor it and the available vectors for optimization.[28]

Principle: A highly pure and concentrated protein solution is induced to form a crystal. This crystal is soaked with a high concentration of the fragment, which diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic structure of the protein-fragment complex.

XRay_Workflow

Step-by-Step Protocol:

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions to obtain well-ordered crystals of the target protein (apo form). This is often the most challenging step.[27]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive binding due to the fragment's weak affinity.

    • Transfer an apo crystal into a drop of the soaking solution for a defined period (from minutes to hours).

  • Cryo-cooling and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on a goniometer in an X-ray beamline (often at a synchrotron source).

    • Collect a full diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model.

    • Calculate an electron density map. Unambiguous, positive difference density corresponding to the shape of this compound confirms its binding and reveals its pose.

    • Refine the model of the protein-fragment complex against the data.

    • Analyze the binding site to identify key hydrogen bonds, hydrophobic interactions, and potential vectors for synthetic elaboration.

From Hit to Lead: The Path Forward

The successful identification and structural characterization of this compound binding to a target represents the starting point, not the end, of the discovery process. The high-resolution structural data is the blueprint for the next phase: structure-based drug design (SBDD).[29] Medicinal chemists will use this information to design new molecules that "grow" from the fragment, adding chemical functionality that extends into adjacent pockets to increase affinity and selectivity, ultimately leading to a potent and drug-like clinical candidate.[30][31]

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance.
  • PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • CSIRO Publishing. (2013, September 5). Interrogating Fragments Using a Protein Thermal Shift Assay.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • Sygn
  • Books. CHAPTER 3: Applications of NMR in Fragment-Based Drug Design.
  • Selvita. X-ray Crystallography Fragment Screening.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Benchchem.
  • Taylor & Francis. X-ray crystallography – Knowledge and References.
  • PMC.
  • PDF. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery.
  • Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery.
  • PMC - NIH. Fragment-based screening by protein-detected NMR spectroscopy.
  • PubMed. (2022, November 15). Fragment-based drug discovery-the importance of high-quality molecule libraries.
  • PubMed.
  • ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review.
  • RSC Publishing. Fragment-based drug discovery: opportunities for organic synthesis.
  • PNAS.
  • Sygnature Discovery.
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Frontiers. (2022, February 18). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • CrystalsFirst. (2022, November 16).
  • Charles River. Thermal Shift Assays.
  • PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • Perpusnas. (2026, January 6). Understanding OSC Nitro Compounds: Structure And Properties.
  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • SlideServe. (2021, March 25). thermal shift assay fragment screening - PPT.
  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.
  • ResearchGate. Thermal‐shift assay for fragment library screening.
  • ChemicalBook. 2-Nitro-5-(1-piperazinyl)aniline synthesis.
  • Sigma-Aldrich.
  • PMC. (2020, May 21). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.
  • Fragment-Based Drug Discovery.
  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective.
  • Alchem.Pharmtech. CAS 96103-52-5 | 2-Nitro-5-(piperazin-1-yl)aniline.
  • Benchchem. 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.
  • Research and Reviews. (2024, March 28).
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

An In-depth Technical Guide on the Safety and Handling of 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-nitro-5-piperazin-1-yl-benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's chemical properties, potential hazards, and best practices for its use in a laboratory setting. By explaining the causality behind experimental choices and grounding protocols in established safety standards, this guide aims to foster a culture of safety and scientific integrity.

Compound Overview and Inferred Hazard Analysis

  • Nitroaromatic Moiety: The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted benzoic acid[1]. The presence of the nitro group also increases the acidity of the carboxylic acid[2][3]. Nitroaromatic compounds are often associated with potential toxicity and should be handled with care.

  • Piperazine Moiety: Piperazine and its derivatives are known to have biological activity and can present several health hazards. Piperazine itself is classified as a corrosive chemical that can cause skin and eye irritation[4]. High exposure can lead to neurological effects such as weakness, blurred vision, and tremors[4][5]. Furthermore, piperazine may cause allergic skin reactions and asthma-like allergies in sensitized individuals[4][5]. Some piperazine derivatives are also studied for their psychoactive effects, highlighting their potential to interact with biological systems[6][7].

  • Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While benzoic acid itself is of low toxicity, its derivatives can have varied toxicological profiles.

Based on this analysis, this compound should be treated as a hazardous substance with the potential to be a skin and eye irritant, a sensitizer, and harmful if ingested or inhaled.

Physical and Chemical Properties (Inferred)
PropertyInferred Value/CharacteristicRationale
Appearance Likely a crystalline solid (yellowish to off-white)Based on similar nitroaromatic and benzoic acid compounds[2][8].
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and chlorinated solvents.[2][3]The polar nature of the nitro, carboxylic acid, and piperazine groups suggests solubility in polar solvents.
Acidity (pKa) More acidic than benzoic acid.The electron-withdrawing nitro group stabilizes the conjugate base, increasing acidity[2][3].
Reactivity Susceptible to nucleophilic aromatic substitution. The aromatic ring is deactivated towards electrophilic substitution.[2] The carboxylic acid can undergo esterification. The nitro group can be reduced to an amine.[8]The functional groups present dictate the compound's chemical reactivity.

Hazard Identification and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are paramount when handling this compound.

GHS Hazard Classification (Anticipated)

While a formal GHS classification is not available, based on the components, the following warnings are prudent:

  • Acute Toxicity, Oral (Harmful) [9]

  • Skin Corrosion/Irritation (Causes skin irritation) [9]

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [9]

  • Respiratory or Skin Sensitization (May cause an allergic skin reaction or asthma-like symptoms) [4]

  • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [9]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[10]To prevent skin contact and potential irritation or sensitization.
Eye/Face Protection Tightly fitting safety goggles or a face shield.[10][11]To protect against splashes and airborne particles.
Skin and Body Protection A lab coat, with additional impervious clothing if handling large quantities.[10]To prevent skin contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[12]To prevent inhalation of the compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood to minimize inhalation exposure[10][12].

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing[10][13]. Do not breathe dust[11]. Wash hands thoroughly after handling, and before eating, drinking, or smoking[11][13]. Ensure emergency eyewash stations and safety showers are readily accessible[12].

  • Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, and gently sweep up the solid material into a suitable container for disposal[11][12]. Prevent the material from entering drains[10].

Storage
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][12]. Protect from light and moisture, as piperazine can absorb atmospheric carbon dioxide and water[4][14].

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and bases[4][12][14]. Piperazine itself is incompatible with a range of substances including metals and acid chlorides[4][14].

Experimental Workflow: A Representative Synthesis Protocol

The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for this compound, with a strong emphasis on the safety considerations at each step. This protocol is based on a nucleophilic aromatic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Reactant1 2-Chloro-5-nitrobenzoic acid Reaction Reaction Setup (Inert atmosphere, 80-120°C) Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up (Quench with water) Reaction->Workup Cool to RT Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Representative workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), piperazine (2.0-3.0 eq), and a suitable base such as potassium carbonate (1.5-2.0 eq)[15].

    • Causality: An excess of piperazine is used to drive the reaction to completion and act as a scavenger for any HCl formed. The base neutralizes the HCl generated during the reaction.

    • Safety: Perform this step in a fume hood. Wear appropriate PPE. Piperazine is corrosive and can cause respiratory irritation.

  • Solvent Addition:

    • Add an anhydrous polar aprotic solvent, such as DMF or DMSO, to dissolve the reactants[15].

    • Causality: These solvents are effective at dissolving the reactants and facilitating the nucleophilic aromatic substitution reaction.

    • Safety: DMF and DMSO are skin-penetrating solvents. Handle with extreme care and appropriate gloves.

  • Reaction:

    • Heat the mixture to 80-120 °C with vigorous stirring[15]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Safety: Use a heating mantle with a temperature controller to avoid overheating. Ensure the condenser is functioning correctly to prevent the release of solvent vapors.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a larger volume of water[15].

    • Causality: This step precipitates the product and dissolves inorganic salts.

    • Safety: The quenching process may be exothermic. Add the reaction mixture to water slowly.

  • Extraction and Washing:

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with water and then brine[15].

    • Causality: Extraction separates the product from the aqueous phase. Washing removes residual DMF/DMSO and inorganic salts.

    • Safety: Perform extractions in a fume hood. Be aware of pressure buildup in the separatory funnel.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the filtrate under reduced pressure using a rotary evaporator[15].

    • Causality: This removes residual water and the extraction solvent to yield the crude product.

    • Safety: Ensure the rotary evaporator is used correctly to prevent implosion and solvent release.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography[15][16].

    • Causality: This step removes impurities to yield the pure compound.

    • Safety: Use appropriate solvents in a well-ventilated area.

Analytical Characterization

Purity and identity of the final compound should be confirmed using standard analytical techniques.

Analytical_Workflow Product Purified Product HPLC HPLC Analysis (Purity Assessment) Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS IR IR Spectroscopy (Functional Group Identification) Product->IR

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Methodology: A reverse-phase HPLC method using a C18 column is suitable for purity analysis[17][18].

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid is a good starting point[16][17].

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs (e.g., 254 nm) would be appropriate[18].

  • Self-Validation: The method should be validated for linearity, precision, and accuracy using a reference standard. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined[19].

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals for the aromatic, piperazine, and carboxylic acid protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

First Aid and Emergency Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[11].

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician[10][11].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[10][11].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[10][11].

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber[11]. Do not allow the material to enter drains or the environment[10][11].

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Siev, D., et al. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • New Jersey Department of Health. (2004, April). HAZARD SUMMARY: Piperazine. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition. Retrieved from [Link]

  • Narconon. (n.d.). Piperazine Health Impacts & Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Alchem.Pharmtech. (n.d.). CAS 96103-52-5 | 2-Nitro-5-(piperazin-1-yl)aniline. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • He, S., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144646.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Wang, Q., & Li, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • European Patent Office. (1991).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

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Methodological & Application

nucleophilic aromatic substitution for 2-nitro-5-piperazin-1-yl-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026


) Protocol[1]

Executive Summary

This application note details the synthesis of 2-nitro-5-(piperazin-1-yl)benzoic acid , a critical pharmacophore used in the development of kinase inhibitors and antibacterial agents.[2][3] The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the para-directing activation of the nitro group to displace a halogen at the 5-position.[2]

Unlike traditional methods that may rely on expensive fluorinated precursors or toxic polar aprotic solvents (DMF/DMAc), this protocol prioritizes Green Chemistry principles by optimizing the reaction in water/ethanol mixtures. The guide addresses common pitfalls such as bis-substitution (dimerization) and zwitterionic solubility issues during isolation.

Mechanistic Principles & Regiochemistry

The Mechanism

The synthesis relies on the activation provided by the nitro group (


) located at the C2 position of the benzoic acid ring.[2] In Nucleophilic Aromatic Substitution, the rate-determining step is the attack of the nucleophile (piperazine) on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2]
  • Activation: The nitro group is a strong electron-withdrawing group (EWG).[2][3] It activates the ring positions ortho and para to itself.[3]

  • Regioselectivity: In the precursor 5-chloro-2-nitrobenzoic acid , the chlorine atom is located at C5, which is para to the nitro group at C2.[2][3] This geometric alignment allows the nitro group to stabilize the negative charge in the transition state via resonance, significantly lowering the activation energy.

  • The Leaving Group: While fluorine is a superior leaving group in

    
     due to the high electronegativity increasing the electrophilicity of the C-F carbon, chlorine is used here for cost-efficiency.[2] The strong activation by the para-nitro group makes the chloride displacement kinetically feasible under mild conditions.[2][3]
    
Reaction Pathway Visualization[1][2]

SNAr_Mechanism Reactants Precursors 5-Chloro-2-nitrobenzoic acid + Piperazine (Excess) Transition Meisenheimer Complex (Resonance Stabilized) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product Product 2-Nitro-5-(piperazin-1-yl)benzoic acid Transition->Product Aromatization (Loss of Cl-) Byproduct Byproduct HCl (Scavenged) Transition->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the progression from reactants to the stabilized intermediate and final product.[2]

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryRoleEquiv.
5-Chloro-2-nitrobenzoic acid 2516-96-3Substrate1.0
Piperazine (Anhydrous) 110-85-0Nucleophile4.0 - 5.0
Water (Deionized) 7732-18-5Solvent10 Vol
Hydrochloric Acid (6M) 7647-01-0pH AdjustmentAs req.[2][3]
Ethanol 64-17-5Wash SolventN/A
Critical Process Parameters (CPPs)
  • Stoichiometry: A minimum of 4 equivalents of piperazine is strictly required.[3] Piperazine is a diamine; low equivalents will lead to bis-substitution , where one piperazine molecule attacks two benzoic acid rings, forming an insoluble dimer impurity.[1][2][3]

  • Temperature: The reaction requires 95-100°C (reflux in water).[2][3] Lower temperatures result in incomplete conversion due to the lower reactivity of chlorine compared to fluorine.[3]

  • pH Control: The product is amphoteric (contains both basic amine and acidic carboxyl groups).[3] Isolation depends on hitting the Isoelectric Point (pI) , typically between pH 5.0 and 6.0.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 5.0 g (24.8 mmol) of 5-chloro-2-nitrobenzoic acid.

  • Add 50 mL of deionized water. The acid will likely remain a suspension.[3]

  • Add 8.5 g (99.2 mmol, 4.0 eq) of piperazine in a single portion.

    • Observation: An exotherm may occur as the piperazine (base) reacts with the carboxylic acid to form the soluble piperazinium carboxylate salt. The solution should become clear or slightly yellow.[3]

Step 2: Reaction
  • Heat the mixture to reflux (approx. 100°C) .

  • Maintain reflux for 4 to 6 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM with 1% Acetic Acid). The starting material spot (

    
    ) should disappear, replaced by the more polar product spot (
    
    
    
    ).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20-25°C).

  • Optional: If a small amount of insoluble dimer formed, filter the solution through a Celite pad to remove it.[1]

  • Slowly add 6M HCl dropwise to the filtrate with vigorous stirring.

  • Target pH 5.5 - 6.0 .

    • Caution: Do not acidify below pH 4.[2][3]0. The product contains a basic piperazine nitrogen.[3] At low pH, it forms a soluble hydrochloride salt and will not precipitate.[1][3]

  • Allow the resulting orange/yellow precipitate to stir in the ice bath (0-5°C) for 30 minutes to maximize yield.

Step 4: Purification
  • Filter the solid using a Buchner funnel.[3]

  • Wash the cake with cold water (2 x 10 mL) to remove excess piperazine salts.

  • Wash with cold ethanol (1 x 10 mL) to aid drying.[3]

  • Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow Setup Setup: Charge Acid + 4 eq. Piperazine in Water Reaction Reaction: Reflux (100°C) for 4-6 hours (Forms soluble salt) Setup->Reaction IPC IPC Check: HPLC/TLC for conversion Reaction->IPC IPC->Reaction Incomplete Quench Precipitation: Cool to RT Acidify to pH 5.5-6.0 IPC->Quench Complete Isolation Isolation: Filter & Wash (Water/EtOH) Dry at 50°C Quench->Isolation

Figure 2: Operational workflow for the synthesis, highlighting the critical pH adjustment step for isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (No Precipitate) pH is too low (< 4.[2][3]0) or too high (> 7.0).The product is zwitterionic. If pH < 4, it forms a soluble HCl salt.[1][3] If pH > 7, it exists as a soluble carboxylate.[1][3] Readjust pH strictly to 5.5–6.0.
Insoluble Impurity Formation of bis-piperazine dimer.[2][3]This occurs if piperazine equivalents are too low.[3] Ensure at least 4.0 equivalents are used. Filter the hot reaction mixture before acidification to remove dimers.[3]
Slow Reaction Rate Temperature too low.[3]

with aryl chlorides requires energy.[3] Ensure vigorous reflux.[2][3] If using ethanol, switch to water or n-butanol to achieve higher temperatures.[3]
Sticky Solid Occluded salts/solvents.[3]Triturate the crude solid in refluxing ethanol for 30 mins, then cool and filter. This removes trapped impurities and improves crystallinity.[3]

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1][3] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1][3] 
    
  • Piperazine Reactivity: Bogdal, D. (1999).[3] Microwave-assisted preparation of benzo[b]furans and coumarins under solvent-free conditions.[2][3] Journal of Chemical Research.[2][3][4] (Contextual reference for piperazine behavior in

    
    ).
    
  • General Protocol for Nitrobenzoic Acids: BenchChem Technical Support. (2025).[3][5][6][7] Synthesis of 2-Amino-5-nitrobenzoic Acid and Precursors.

  • Patent Literature (Analogous Chemistry): Bang-Andersen, B., et al. (2011).[3][8] Discovery of Vortioxetine.[2][3] Journal of Medicinal Chemistry, 54(9), 3206–3221.[1] (Describes piperazine coupling to aryl halides).

  • Regiochemistry Principles: Carey, F. A., & Sundberg, R. J. (2007).[1][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2][3] (Standard text for

    
     regioselectivity rules).
    

Sources

scale-up synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Nitro-5-piperazin-1-yl-benzoic acid

Part 1: Executive Summary & Strategic Rationale

Target Molecule: this compound Primary Application: Key intermediate for fluoroquinolone-like antibacterial scaffolds and heterocyclic bioactive agents.

This guide details the process development and scale-up protocol for synthesizing this compound. While laboratory-scale synthesis often relies on expensive palladium-catalyzed coupling or high-boiling solvents (DMF/DMSO) that complicate workup, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy optimized for kilogram-scale production.

Key Process Advantages:

  • Green Solvent System: Utilizes water/ethanol azeotrope, eliminating the need for high-boiling toxic solvents (DMF, DMAc) and simplifying solvent recovery.[1]

  • Self-Validating Purification: Exploits the zwitterionic nature of the product for isolation via isoelectric precipitation, negating the need for chromatography.

  • Impurity Control: Optimized stoichiometry suppresses the formation of the critical bis-piperazine impurity (dimer).

Part 2: Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on the SNAr reaction of 5-chloro-2-nitrobenzoic acid with piperazine .

  • Activation: The nitro group at the ortho position (C2) and the carboxylate (initially deprotonated) create an electronic environment that activates the C5-chlorine bond for nucleophilic attack.

  • Regioselectivity: The 5-position is significantly more electrophilic than the 3-position due to the combined inductive and resonance withdrawal of the nitro group.

  • Challenge: Piperazine is a diamine. The primary risk is the formation of the N,N'-bis(3-carboxy-4-nitrophenyl)piperazine dimer.

DOT Diagram: Reaction Scheme & Mechanism

ReactionScheme SM1 5-Chloro-2-nitrobenzoic acid (Electrophile) INT Meisenheimer Complex (Transition State) SM1->INT + Piperazine (5.0 eq) Reflux, 18h SM2 Piperazine (Nucleophile - Excess) SM2->INT PROD This compound (Target) INT->PROD - HCl IMP Bis-substituted Dimer (Critical Impurity) PROD->IMP + SM1 (if Piperazine low)

Caption: SNAr pathway showing the critical suppression of dimer formation via piperazine excess.

Part 3: Process Safety Assessment (PSA)

Critical Hazard: Nitro-Compound Thermal Instability Nitro-aromatic compounds possess high decomposition energy.

  • Risk: Runaway exothermic decomposition if heated to dryness or subjected to adiabatic shock.

  • Control: Never distill the nitro-benzoic acid residue to dryness. Maintain reaction temperature <100°C.

  • DSC Data (Simulated): Onset of decomposition expected >220°C, but autocatalytic effects can lower this in the presence of base/impurities.[1]

Chemical Hazard: Piperazine

  • Risk: Corrosive solid, respiratory sensitizer.[1]

  • Control: Use full PPE (respirator) during solid charging. Charge as a solution when possible.

Part 4: Scale-Up Protocol (1.0 kg Input)

Objective: Convert 1.0 kg of 5-chloro-2-nitrobenzoic acid to target.

Materials Bill
ReagentCAS No.[2][3][4]MW ( g/mol )Mass (kg)MolesEquiv.[1]Role
5-Chloro-2-nitrobenzoic acid 2516-95-2201.561.004.961.0Substrate
Piperazine (Anhydrous) 110-85-086.142.1424.85.0Nucleophile
Water (DI) 7732-18-518.025.0 L--Solvent
Ethanol (95%) 64-17-546.071.0 L--Co-solvent
HCl (Conc. 37%) 7647-01-036.46~2.5 L--pH Adjust
Step-by-Step Methodology

1. Reaction Initiation

  • Setup: Equip a 20 L glass-lined reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inertion.

  • Charging: Charge Water (4.0 L) and Piperazine (2.14 kg) . Stir at 25°C until fully dissolved (exothermic dissolution; maintain T < 40°C).

    • Note: A large excess (5 eq) of piperazine is strictly required to act as both the base (trapping HCl) and to statistically prevent dimer formation.

  • Substrate Addition: Add 5-Chloro-2-nitrobenzoic acid (1.00 kg) solid in portions over 30 minutes.

    • Observation: The solution will turn yellow/orange.[5] The carboxylic acid will deprotonate immediately, forming the soluble piperazinium carboxylate salt.

  • Heating: Heat the mixture to Reflux (approx. 100-102°C) .

  • Reaction: Hold at reflux for 18–24 hours .

    • IPC (In-Process Control): Monitor by HPLC.[6] Target: < 1.0% Starting Material.

2. Workup & Isolation (The "Isoelectric Point" Method)

  • Cooling: Cool the reaction mass to 20–25°C .

  • Filtration (Clarification): If any insoluble black tar is present, filter through a Celite pad. (Usually not necessary if quality starting materials are used).

  • pH Adjustment (Critical Step):

    • The reaction mixture is currently basic (pH > 11) due to excess piperazine.

    • Slowly add Conc. HCl dropwise while monitoring pH and temperature (keep T < 30°C).

    • Target pH: Adjust to pH 5.5 – 6.0 .

    • Mechanism:[7][8] At this pH, the carboxylic acid is deprotonated (COO-) and the piperazine secondary amine is protonated (NH2+).[1] This zwitterionic form has the lowest water solubility.

  • Crystallization: Stir the resulting thick yellow slurry for 4 hours at 10°C to maximize precipitation.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Washing:

    • Wash Cake 1: Cold Water (2 x 1.0 L) . Crucial: Removes excess piperazine hydrochloride salts.

    • Wash Cake 2: Ethanol (1 x 1.0 L) . Removes organic impurities and aids drying.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours until moisture content (KF) is < 0.5%.

3. Expected Yield & Specifications

  • Theoretical Yield: 1.24 kg

  • Expected Yield: 1.05 – 1.12 kg (85–90%)

  • Appearance: Bright yellow crystalline powder.

  • Purity (HPLC): > 98.5% (a/a).

Part 5: Analytical Controls & Troubleshooting

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 254 nm and 360 nm (Nitro group absorbance).

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield pH drift during precipitation.Ensure pH is exactly 5.5–6.0. If pH < 4, the HCl salt forms (soluble). If pH > 7, the carboxylate salt forms (soluble).[1]
High Dimer Impurity Insufficient Piperazine excess.Increase Piperazine to 6.0 eq. Ensure vigorous stirring during substrate addition.[6]
Product is Sticky/Gummy Residual water/ethanol.Slurry the wet cake in acetone and re-filter to remove trapped water.
Dark Color Oxidation of piperazine or thermal degradation.Sparge reactor with Nitrogen. Do not exceed 105°C.

Part 6: Process Workflow Diagram

ProcessFlow Start START: Charge Water & Piperazine AddSM Add 5-Chloro-2-nitrobenzoic acid (Portionwise) Start->AddSM React Reflux (100°C) for 18-24h (IPC: HPLC <1% SM) AddSM->React Cool Cool to 20°C React->Cool Acidify Adjust pH to 5.5 - 6.0 with HCl (Precipitate Zwitterion) Cool->Acidify Filter Filtration & Wash (Water -> Ethanol) Acidify->Filter Dry Vacuum Dry at 50°C Filter->Dry End FINAL PRODUCT Yellow Solid Dry->End

Caption: Operational workflow for the scale-up synthesis.

Part 7: References

  • Sigma-Aldrich. 5-Chloro-2-nitrobenzoic acid Product Specification and Safety Data.Link[1]

  • PubChem. 5-Chloro-2-nitrobenzoic acid Compound Summary (CID 17286).Link[1]

  • BenchChem. Application Notes: Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. (General SNAr conditions for nitrobenzoic acids). Link

  • Google Patents. Process for the preparation of benzoic acid derivatives (EP1853548B1). (Describes nitration and subsequent functionalization of benzoic acid scaffolds). Link

  • National Institutes of Health (PMC). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines. (Describes analogous piperazine SNAr reactions on nitro-aromatics). Link

Sources

LC-MS analysis of 2-nitro-5-piperazin-1-yl-benzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-nitro-5-piperazin-1-yl-benzoic acid and its Potential Derivatives in a Pre-clinical Research Context.

Audience: This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization, quantification, and pharmacokinetic analysis of novel chemical entities.

Senior Application Scientist's Foreword: The journey of a drug candidate from discovery to clinical application is underpinned by robust and reliable analytical methodologies. The ability to accurately quantify a parent compound and its derivatives in various matrices is not merely a procedural step but the very foundation upon which critical decisions regarding safety, efficacy, and dosage are built. This document provides a comprehensive framework for the development and application of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, a molecule representative of many modern, multifunctional drug candidates.

Our approach transcends a simple recitation of parameters. We delve into the rationale—the "why"—behind each choice, from mobile phase composition to the specific transitions selected for Multiple Reaction Monitoring (MRM). The protocol is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity. By grounding our recommendations in established scientific principles and authoritative sources, we aim to equip you not just with a method, but with the strategic thinking required to adapt and troubleshoot complex bioanalytical challenges.

Introduction and Scientific Rationale

This compound and its analogues represent a class of compounds featuring a confluence of functional groups: a nitroaromatic ring, a basic piperazine moiety, and an acidic carboxylic acid group. This structural complexity, while potentially offering diverse pharmacological interactions, presents a unique challenge for bioanalysis. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preeminent technique for such tasks, offering unparalleled sensitivity and selectivity for quantifying molecules in complex biological matrices.[1]

The development of a robust LC-MS method is critical in early drug development for several reasons:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.[2]

  • Metabolite Identification: To identify and quantify metabolic derivatives, which is crucial for understanding the drug's fate and potential toxicity.

  • Quality Control: To ensure the purity and concentration of the active pharmaceutical ingredient (API) in drug formulations.

This guide details a highly sensitive and selective LC-MS/MS method optimized for this class of molecules, grounded in established bioanalytical principles and regulatory expectations.[3][4]

Analyte Structure and Properties

Understanding the physicochemical properties of the target analyte is the cornerstone of successful method development.

Caption: Structure and key properties of the target analyte.

Causality Behind Experimental Choices: The presence of both a strongly basic nitrogen center (piperazine) and an acidic group (carboxylic acid) makes the molecule zwitterionic at neutral pH. The piperazine moiety is an excellent proton acceptor, making positive mode Electrospray Ionization (ESI+) a logical first choice for high-sensitivity detection. The aromatic structure suggests good retention on a reversed-phase column.

LC-MS/MS Method Development Strategy

A systematic approach is essential for developing a method that is both robust and sensitive.

Liquid Chromatography

Column Selection: A C18 reversed-phase column is the workhorse for moderately polar compounds. We select a column with a smaller particle size (e.g., ≤ 2.2 µm) to achieve high resolution and sharp peaks, which enhances sensitivity.[5] The Atlantis PREMIER BEH C18 AX Column, a mixed-mode column, could also be considered to improve retention of acidic compounds.[6]

Mobile Phase Optimization: The choice of mobile phase and additives is critical for peak shape and ionization efficiency.

  • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.

  • Aqueous Phase & Additive: Formic acid (0.1%) is added to the mobile phase. This serves a dual purpose:

    • It protonates the piperazine nitrogen, ensuring it carries a positive charge for ESI+ detection.

    • It suppresses the ionization of the carboxylic acid group, leading to more consistent retention on the C18 column.

Elution Strategy: A gradient elution (from low to high organic solvent concentration) is employed. This is crucial for analyzing the parent drug alongside its potential derivatives, which may exhibit a wide range of polarities. A gradient ensures that more hydrophobic metabolites are eluted efficiently while retaining and separating more polar ones.

Mass Spectrometry

Ionization: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules like our target analyte. Given the basic piperazine group, Positive Ion Mode (ESI+) is selected to generate the protonated molecular ion [M+H]⁺.

Detection Mode - Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the gold standard, providing superior sensitivity and selectivity.[7] It involves two stages of mass filtering:

  • Q1 (Precursor Ion): The first quadrupole is set to isolate the mass-to-charge ratio (m/z) of our protonated parent molecule.

  • Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Product Ion): The third quadrupole is set to detect a specific, stable fragment ion.

This precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from other compounds in the matrix.

cluster_workflow MRM Workflow for Analyte Quantification node_style_process node_style_process node_style_ms node_style_ms node_style_ion node_style_ion IonSource Ion Source (ESI+) Analyte becomes [M+H]⁺ Q1 Q1: Precursor Ion Selection Isolates m/z 252.1 IonSource->Q1 Ion Beam Q2 Q2: Collision Cell (CID) [M+H]⁺ is fragmented Q1->Q2 Selected Ion Q3 Q3: Product Ion Selection Detects specific fragment (e.g., m/z 135.1) Q2->Q3 Fragment Ions Detector Detector Signal is proportional to concentration Q3->Detector Monitored Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Selection of MRM Transitions: The fragmentation of nitroaromatic and piperazine-containing compounds follows predictable pathways. The loss of the nitro group (NO₂) or cleavage within the piperazine ring are common fragmentation events.[8][9] For this compound ([M+H]⁺ = m/z 252.1), hypothetical yet plausible transitions would be selected and optimized empirically.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), potential derivatives/metabolites, and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Control (blank) human or animal plasma.

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte from a plasma matrix, a common requirement in pre-clinical PK studies.

  • Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL) to all tubes except the blank matrix. Vortex briefly.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (the clear liquid) to a clean vial for LC-MS analysis.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode ESI, Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Analyte (Quantifier) 252.1 206.1 ([M+H-NO₂]⁺) 100 15
Analyte (Qualifier) 252.1 135.1 (Piperazine fragment) 100 25

| Internal Standard | e.g., 257.1 (d5-IS) | e.g., 211.1 | 100 | 15 |

Method Validation Framework

For the method to be trustworthy, it must be validated according to established guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[2][3] This ensures the data is reliable for its intended purpose.

Caption: Key parameters for method validation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Analyte Signal 1. Incorrect MRM transitions. 2. In-source fragmentation. 3. Poor sample extraction/recovery.1. Optimize transitions via direct infusion of the analyte. 2. Reduce source temperatures or fragmentor voltage. 3. Evaluate a different extraction method (e.g., LLE or SPE).
Poor Peak Shape (Tailing) 1. Secondary interactions with the column. 2. Column degradation. 3. Sample solvent incompatible with mobile phase.1. Increase or change the mobile phase additive (e.g., try ammonium formate). 2. Flush the column or replace it. 3. Ensure the final sample solvent is similar to the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or solvent lines. 2. Matrix effects from the sample. 3. Leaks in the LC or MS system.1. Use fresh, high-purity solvents and flush the system. 2. Improve sample cleanup; dilute the sample if sensitivity allows. 3. Perform a systematic leak check.
Inconsistent Retention Time 1. Air bubbles in the pump. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Degas mobile phases and prime the pumps. 2. Prepare fresh mobile phases daily. 3. Ensure the column compartment is maintaining a stable temperature.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Zhang, Q., et al. (2015). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 34(4), 439-454. [Link]

  • Ramana, D. V., & Vairamani, M. (1992). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups. [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. [Link]

  • de Freitas, R. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5081. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Montesano, C., Sergi, M., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(5), 547-556. [Link]

  • ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]

  • Fraser, R. T. M., & Frey, N. C. (1968). The mass spectrometry of nitrate esters and related compounds. Part II. Journal of the Chemical Society B: Physical Organic. [Link]

  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • Cardoso, P. C., et al. (2020). Development and application of a liquid chromatography-mass spectrometry method for the determination of sugars and organics acids in araza. Brazilian Journal of Food Technology, 24, e2020169. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 86(18), 3888-3909. [Link]

  • Dr. Ajmer Singh Grewal. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Csupor-Löffler, B., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Plants, 11(1), 2. [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubChemLite. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. [Link]

  • Google Patents. (n.d.).
  • Rahman Archie, S., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Ciolino, L. A. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 324-331. [Link]com/view/rapid-analysis-selected-benzodiazepines-automated-spe-ms-ms)

Sources

Application Note & Protocol: High-Purity Isolation of 2-nitro-5-piperazin-1-yl-benzoic acid via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 2-nitro-5-piperazin-1-yl-benzoic acid, a key intermediate in pharmaceutical synthesis. Given the compound's high polarity, attributed to its carboxylic acid, nitro, and piperazinyl functional groups, traditional purification methods can be challenging. This document outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We will explore the underlying chemical principles that govern the selection of the stationary and mobile phases, providing researchers with the rationale needed to adapt this method for similar polar molecules. The protocol is designed to be self-validating, with clear checkpoints for assessing purity and yield.

Introduction: The Purification Challenge

This compound is a valuable building block in drug discovery and development. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce toxic byproducts into the final active pharmaceutical ingredient (API). The molecule's structure presents a distinct purification challenge:

  • High Polarity: The presence of a carboxylic acid (pKa ~4-5), a basic piperazine ring, and a polar nitro group results in strong interactions with polar stationary phases.

  • Potential Impurities: Synthesis of this compound, often starting from precursors like 5-chloro-2-nitrobenzoic acid and piperazine, can result in a crude product containing unreacted starting materials, isomeric byproducts, and salts.[1][2] These impurities often possess polarities similar to the target compound, complicating separation.

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] For polar compounds like this compound, normal-phase chromatography using a polar adsorbent like silica gel is the method of choice.[5][6] This guide provides a detailed, field-proven protocol for achieving >98% purity.

Pre-Chromatography: Strategy and Safety

Characterization and Solubility

Before attempting purification, it is crucial to understand the properties of the crude material. The target compound is a polar, likely crystalline solid. Its solubility in common organic solvents is a key factor in choosing the mobile phase. While precise solubility data is not widely published, empirical testing is recommended. The compound is expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.[7]

Health and Safety Precautions
  • Hazard Profile: While specific toxicity data for this exact molecule is limited, related nitroaromatic compounds are known to be potentially harmful.[8][9] Handle with care, assuming it may be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All handling of dry powders and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Solvent Safety: The solvents used in this protocol (e.g., dichloromethane, methanol, ethyl acetate, hexane) are flammable and/or toxic. Handle them away from ignition sources and with adequate ventilation.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography.[11] The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.[12]

TLC Protocol
  • Sample Preparation: Prepare a dilute solution of the crude material (~1 mg/mL) in a suitable solvent (e.g., methanol).

  • Plate Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Solvent Systems Evaluation: Develop the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a binary mixture and adjust polarity as needed.

  • Visualization: Visualize the separated spots under UV light (254 nm). The nitroaromatic structure should be UV-active.[13]

Recommended Solvent Systems & Interpretation

Given the high polarity of the target compound, a relatively polar mobile phase will be required.

Trial Solvent System (v/v)Expected ObservationInterpretation & Next Step
100% Dichloromethane (DCM)All spots remain at the baseline (Rf ≈ 0).System is not polar enough. Increase polarity.
95:5 DCM / Methanol (MeOH)Spots begin to move off the baseline.Good starting point. The target compound will likely have a low Rf.
90:10 DCM / MeOH Target compound has Rf ≈ 0.3. Impurities are separated. Optimal system for column chromatography.
80:20 DCM / MeOHAll spots have high Rf values (>0.6).System is too polar. Reduce methanol content.

Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid, reducing tailing on the silica gel.[14][15]

Flash Column Chromatography Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual (glass column) setups. The principle involves applying the sample to the column and eluting with a gradually increasing solvent polarity (a gradient).[3]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 40-63 µm particle size
Column Pre-packed silica gel cartridge appropriate for sample size
Crude Sample This compound
Solvent A Dichloromethane (DCM) or Ethyl Acetate
Solvent B Methanol (MeOH)
Modifier Acetic Acid (optional, for tailing reduction)
Collection Vessels Test tubes or vials
Detection UV detector (e.g., 254 nm and 280 nm)
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_sample Dissolve Crude Sample in Minimum Solvent load_sample Load Sample onto Column prep_sample->load_sample prep_column Equilibrate Column with 100% Solvent A prep_column->load_sample run_gradient Run Gradient Elution (0-20% Solvent B in A) load_sample->run_gradient collect_fractions Collect Fractions Based on UV Absorbance run_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent (Rotary Evaporation) pool_pure->evaporate final_product Dry Final Product Under High Vacuum evaporate->final_product G cluster_0 Elution Logic start Start Elution Low Polarity (100% DCM) middle Gradient Elution Increasing Polarity (0-15% MeOH) start:f1->middle:f0 Elute Non-polar Impurities end Elute Polar Impurities middle:f1->end:f0 Elute Target Compound

Caption: Logic of the gradient elution strategy for selective compound separation.

Post-Chromatography: Isolation and Analysis

  • Fraction Analysis: Analyze the collected fractions using the optimized TLC method (e.g., 90:10 DCM/MeOH). Spot the starting crude material alongside several fractions on the same plate for direct comparison.

  • Pooling: Combine the fractions that contain only the pure target compound (single spot on TLC with the correct Rf value).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful that dichloromethane is volatile, while methanol may require gentle heating.

  • Final Drying: Dry the resulting solid product under high vacuum for several hours to remove any residual solvent.

  • Purity Confirmation: The purity of the final product should be confirmed by a more rigorous analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or acetic acid modifier) would be a suitable choice for purity assessment. [16][17]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Mobile phase polarity is incorrect.- Sample was overloaded on the column.- Re-optimize the solvent system using TLC.- Use a larger column or reduce the sample amount.
Band Tailing - Compound is interacting too strongly with acidic silica.- Sample is not fully soluble in the mobile phase.- Add 0.5-1% acetic acid to the mobile phase.- Use the dry loading technique.
Cracked/Channeling Column Bed - Improperly packed column.- Solvents were mixed too quickly, causing a temperature change.- Use pre-packed columns if possible.- Pre-mix solvents before pumping them onto the column.
No Compound Eluting - Mobile phase is not polar enough.- Compound may have precipitated on the column.- Increase the gradient strength (higher % of Solvent B).- Ensure the sample is fully dissolved before loading.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI: 10.1016/0021-9673(95)00332-s
  • SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. Available at: [Link]

  • PubChemLite. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • ResearchGate. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. Available at: [Link]

  • ACS Publications. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-substituted-phenoxy-benzoic acids and salts thereof.
  • PMC - NIH. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Available at: [Link]

  • PMC - NIH. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Available at: [Link]

  • ScienceDirect. (2017). Thin–layer Chromatography (TLC). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application Note: Optimization of Solid-State Purification for 2-nitro-5-(piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 2-nitro-5-(piperazin-1-yl)benzoic acid , a critical intermediate in the synthesis of antibacterial fluoroquinolone analogues. Due to its amphoteric (zwitterionic) nature, this molecule presents unique purification challenges, particularly in separating inorganic salts and unreacted piperazine from the final product.

This guide moves beyond standard "dissolve and cool" methods, introducing a Two-Stage Purification Strategy :

  • Chemical Purification (Acid-Base Swing): Exploits

    
     differentials to remove bulk impurities.
    
  • Physical Recrystallization (Thermal): Optimizes crystal habit and polymorphic purity using a binary solvent system.

Physicochemical Profile & Solubility Logic

To design a self-validating protocol, one must understand the molecular behavior in solution.

  • Structure Analysis:

    • Benzoic Acid Moiety (

      
      ):  Soluble in alkaline media (forms carboxylate).
      
    • Piperazine Moiety (

      
      ):  Soluble in acidic media (forms ammonium salt).
      
    • Nitro Group: Increases crystallinity and melting point but reduces water solubility of the neutral form.

  • The Zwitterionic Trap: At neutral pH (approx. pH 6.5–7.0), the molecule exists primarily as a zwitterion (internal salt), exhibiting its lowest solubility (Isoelectric Point - pI).

  • Impurities to Target:

    • Inorganic Salts (KCl/NaCl): Generated during the nucleophilic substitution of 5-chloro-2-nitrobenzoic acid.

    • Unreacted Piperazine: Highly water-soluble; removed via aqueous washing.

    • Regioisomers: 3-nitro isomers (if present) often have different solubility profiles in ethanol.

Solvent Selection Matrix

Based on dielectric constants and solubility parameters for nitro-aromatics:

Solvent SystemRoleSolubility BehaviorUsage
Dilute NaOH (aq) DissolutionHigh (Carboxylate formation)Initial dissolution / Filtration of insolubles.
Dilute HCl (aq) DissolutionHigh (Ammonium formation)Alternative dissolution (less preferred due to nitro-group stability).
Ethanol (95%) RecrystallizationHigh (Hot) / Low (Cold)Primary solvent for thermal recrystallization.
DMF / Water PolishingVery High (Hot) / Moderate (Cold)Used only for highly recalcitrant crude batches.

Protocol A: Acid-Base Swing (Chemical Purification)

Objective: Removal of inorganic salts and unreacted starting materials.

Mechanism: This step utilizes the "U-shaped" solubility curve. We dissolve at high pH, filter mechanical impurities, and precipitate at the isoelectric point (pI).

Materials
  • Crude 2-nitro-5-piperazin-1-yl-benzoic acid

  • 2N NaOH solution[1]

  • 2N HCl solution

  • pH Meter (Calibrated)

  • Activated Carbon (Optional for color removal)

Step-by-Step Methodology
  • Alkaline Dissolution:

    • Suspend the crude solid in distilled water (10 mL/g).

    • Slowly add 2N NaOH dropwise with vigorous stirring until pH reaches 11–12.

    • Observation: The yellow/orange solid should dissolve completely to form a deep orange solution.

    • Checkpoint: If solids remain after pH 12, filter the solution through a Celite pad to remove insoluble impurities (e.g., bis-substituted byproducts).

  • Color Remediation (Optional):

    • Add Activated Carbon (5 wt% of crude mass). Stir for 30 minutes at room temperature.

    • Filter through a 0.45

      
      m membrane.
      
  • Isoelectric Precipitation:

    • Place the filtrate in a reactor with overhead stirring.

    • Slowly add 2N HCl. Crucial: Do not dump acid. Add slowly to prevent trapping salts in the crystal lattice.

    • Monitor pH continuously.

    • Target: Adjust pH to 6.7 ± 0.2 .

    • Observation: Massive precipitation of the bright yellow zwitterion will occur.

  • Digestion (Ostwald Ripening):

    • Stir the slurry at 20°C for 1 hour. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[2]

    • Wash: Wash the cake 3x with cold water to remove residual NaCl/KCl and piperazine salts.

    • Dry: Dry at 50°C under vacuum to constant weight.

Protocol B: Thermal Recrystallization (Polymorph Control)

Objective: Final polishing to >99% purity and defined crystal habit.

Mechanism: Nitro-substituted aromatics often exhibit high solubility in hot ethanol but poor solubility in cold ethanol, while zwitterionic character reduces solubility in pure organics. A binary system (Ethanol/Water) is ideal.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 90:10 (v/v) Ethanol:Water mixture.

  • Hot Dissolution:

    • Place the dried solid from Protocol A into a round-bottom flask.

    • Add the solvent mixture (approx. 15 mL/g).

    • Heat to reflux (approx. 78°C).

    • Checkpoint: If not fully dissolved after 10 mins at reflux, add solvent in 1 mL increments. Do not exceed 25 mL/g.

  • Controlled Cooling:

    • Remove from heat.[2] Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

    • Note: Rapid cooling causes "crashing out" (amorphous/microcrystalline powder) which traps impurities. Slow cooling yields needles or prisms.

  • Cryogenic Aging:

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Final Isolation:

    • Filter the crystals.[2][3][4][5][6]

    • Wash with cold absolute ethanol (removes residual water and organic impurities).

    • Dry at 60°C under vacuum.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the purification.

PurificationProtocol Start Crude this compound DissolveBase Dissolve in 2N NaOH (pH > 11) Start->DissolveBase CheckInsolubles Check for Insolubles DissolveBase->CheckInsolubles Filter Filter (Remove Bis-products) CheckInsolubles->Filter Solids Present Acidify Slow Acidification to pH 6.7 (pI) CheckInsolubles->Acidify Clear Solution Filter->Acidify Precipitate Precipitate Zwitterion Acidify->Precipitate WashWater Wash with Cold Water (Remove Salts) Precipitate->WashWater Recryst Thermal Recrystallization (Ethanol:Water 90:10) WashWater->Recryst FinalProduct Pure Crystalline Product (>99% HPLC) Recryst->FinalProduct

Caption: Figure 1: Integrated purification workflow combining acid-base fractionation for salt removal and thermal recrystallization for polymorphic control.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, Phosphate Buffer/ACN)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Confirms piperazine/aromatic protons
Residue on Ignition Gravimetric< 0.1% (Indicates salt removal)
Appearance VisualBright yellow/orange crystalline solid
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution temperature too high during nucleation or solvent mix too rich in water.

    • Fix: Re-heat to dissolve oil, add a seed crystal, and cool very slowly. Increase Ethanol ratio slightly.

  • Problem: Low Yield.

    • Cause: pH missed the Isoelectric Point (pI).

    • Fix: Check filtrate pH. If < 5 or > 8, adjust back to 6.7 to recover more product.

  • Problem: Sticky Solid.

    • Cause: Residual inorganic salts (hygroscopic).

    • Fix: Reprocess via Protocol A (Acid-Base Swing) with more rigorous water washing.

References

  • BenchChem. Synthesis of 2-Amino-5-nitrobenzoic Acid and Related Nitro-Benzoates. (General protocols for nitrobenzoic acid derivatives).

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (Solubility and handling of piperazine intermediates).

  • Google Patents. Process for preparing benzoic acid derivative intermediates (WO2013008242A1). (Industrial purification of piperazinyl-benzoic acids).[1]

  • American Chemical Society (ACS). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.[7] Crystal Growth & Design, 2014.[7][8] (Theoretical grounding for zwitterionic crystallization).

  • ChemicalBook. 2-Nitro-5-(1-piperazinyl)aniline Synthesis and Characterization. (Analogous compound purification data).

Sources

Advanced Application Note: 2-Nitro-5-piperazin-1-yl-benzoic Acid in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule 2-nitro-5-piperazin-1-yl-benzoic acid represents a high-value "privileged structure" for combinatorial chemistry. Its utility stems from its trifunctional nature, allowing for the rapid generation of diverse bioactive libraries, particularly targeting GPCRs and kinases.

The "Tri-Vector" Diversity Strategy

This scaffold offers three orthogonal vectors for chemical modification, enabling the synthesis of complex libraries from a single core:

  • Vector A (Carboxylic Acid): Serves as the Anchor Point . It allows attachment to solid support (resins) or, in solution phase, coupling to diverse amines.[1]

  • Vector B (Piperazine Nitrogen): A highly nucleophilic secondary amine. It acts as the Primary Diversity Handle for acylation, sulfonylation, or reductive amination.

  • Vector C (Nitro Group): A Latent Functionality . It remains inert during Vector B modifications but can be activated (reduced) to an aniline. This enables "Scaffold Morphing"—transforming the core into Benzimidazoles or Quinazolinones .

Logical Workflow Visualization

The following diagram illustrates the critical path from scaffold loading to library cleavage.

LibraryWorkflow cluster_0 Solid Phase Synthesis Start 2-Nitro-5-piperazinyl Benzoic Acid Protect Fmoc Protection (Solution Phase) Start->Protect Prevent Self-Polymerization Load Resin Loading (Rink Amide/Wang) Protect->Load Anchor Deprotect Fmoc Removal Load->Deprotect Div1 Diversity Step 1: Piperazine Acylation/Sulfonylation Deprotect->Div1 R1 Introduction Reduct Nitro Reduction (SnCl2) Div1->Reduct Activate Core Cyclize Scaffold Morphing: Benzimidazole Formation Reduct->Cyclize R2 Introduction Cleave Cleavage & QC Cyclize->Cleave

Caption: Figure 1. Strategic workflow for generating benzimidazole libraries from the nitro-piperazinyl-benzoic acid scaffold.

Pre-Synthesis Protocol: Scaffold Protection

Critical Insight: You cannot directly use the raw scaffold (this compound) in standard coupling. The free secondary amine (piperazine) will react with the activated carboxylic acid of another molecule, leading to uncontrolled oligomerization in solution.

Requirement: Convert to 2-nitro-5-(4-Fmoc-piperazin-1-yl)-benzoic acid before resin loading.

Protocol A: Fmoc-Protection (Solution Phase)
  • Dissolution: Dissolve 10 mmol of the scaffold in 50 mL of 1:1 Dioxane:Water.

  • Basification: Add 25 mmol

    
     (2.5 eq). Ensure pH is ~9.
    
  • Addition: Dropwise add 11 mmol Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in 20 mL Dioxane at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (disappearance of low-Rf spot).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2] The product precipitates or is found in the organic layer.[2][3]

  • Validation:

    
     must show Fmoc signals (7.3–7.8 ppm) and disappearance of the broad NH peak.
    

Solid-Phase Protocols

Protocol B: Resin Loading (The Anchor)

Resin Choice: Rink Amide MBHA Resin is recommended for generating C-terminal amides (drug-like). Use Wang Resin if a C-terminal acid is required.

Reagents:

  • Fmoc-Protected Scaffold (from Protocol A)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[1][3]

Steps:

  • Swelling: Swell 1 g Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
    • QC Check: Kaiser Test (Ninhydrin)

      
      Blue  (Positive for free amine).
      
  • Activation: Dissolve Fmoc-Scaffold (3 eq), HATU (3 eq), and DIPEA (6 eq) in minimal DMF. Activate for 2 min.

  • Coupling: Add solution to resin. Shake for 2 hours at RT.

  • Washing: Drain and wash

    
     DMF, 
    
    
    
    DCM.
  • QC Check: Kaiser Test

    
    Yellow/Colorless  (Negative for free amine).
    
Protocol C: Vector B Diversification (Piperazine)

This step introduces the first level of diversity (


).
  • Deprotection: Remove Fmoc from the piperazine using 20% Piperidine/DMF (

    
     min).
    
    • QC Check:Chloranil Test (Specific for secondary amines)

      
      Blue/Green  beads. Note: Kaiser test is often weak/negative for secondary amines.
      
  • Reaction (Acylation Example):

    • Add Carboxylic Acid (

      
      -COOH, 5 eq), DIC (5 eq), and HOBt (5 eq) in DMF.
      
    • Shake for 4 hours.

    • Alternative: Use Sulfonyl Chlorides (

      
      -SO
      
      
      
      Cl) with Pyridine/DCM for sulfonamides.
  • Validation: Perform Chloranil Test

    
    Colorless  (indicates complete capping).
    
Protocol D: Scaffold Morphing (Nitro Reduction & Cyclization)

This is the high-value step converting the simple amide into a benzimidazole core.

Part 1: Nitro Reduction

  • Reagent:

    
     (Tin(II) Chloride).[2][4]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for tin solubility.

Steps:

  • Wash resin

    
     with NMP.
    
  • Prepare a 2M solution of

    
     in NMP.
    
  • Add to resin and shake for 4 hours at RT.

  • Crucial Wash: Wash extensively with NMP (

    
    ), then 1:1 NMP:Water (
    
    
    
    ), then THF (
    
    
    ) to remove tin salts.
  • QC Check: Kaiser Test

    
    Blue  (Positive for primary aniline).
    

Part 2: Benzimidazole Cyclization

  • Aldehyde Coupling: Suspend resin in DMF. Add Aldehyde (

    
    -CHO, 10 eq).
    
  • Oxidative Cyclization:

    • Add 5 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply expose to air with open shaking for 12–24 hours (slower but cleaner).

    • Mechanism:[3][5][6][7][8][9] The aniline forms a Schiff base with the aldehyde, which cyclizes and oxidizes to the benzimidazole.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).

Analytical Validation & Data

Cleavage Protocol
  • Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
      for 2 hours.
    
  • Precipitate filtrate in cold Diethyl Ether.

  • Centrifuge and dry.

Troubleshooting Guide
IssueObservationRoot CauseSolution
Incomplete Coupling Kaiser/Chloranil test remains positive.Steric hindrance on piperazine.[10]Switch to HATU/HOAt; double coupling; increase temperature to 50°C.
Tin Contamination Product has poor solubility/NMR baseline noise.Trapped Tin salts in resin matrix.Wash with 10% Sodium Diethyldithiocarbamate in DMF after reduction.
No Cyclization Product mass = Aniline + Aldehyde (Schiff Base).Incomplete oxidation.Use DDQ or Nitrobenzene at 80°C to force aromatization.
Pathway Visualization: Scaffold Morphing

Morphing Nitro Nitro-Benzoic Core (Resin Bound) Aniline Aniline Intermediate (Reduced) Nitro->Aniline SnCl2 / NMP (Reduction) Schiff Schiff Base (Aldehyde Added) Aniline->Schiff R-CHO (Condensation) Benz Benzimidazole (Final Scaffold) Schiff->Benz Oxidation (-2H)

Caption: Figure 2.[11] Chemical mechanism of the "Scaffold Morphing" phase on solid support.

References

  • Privileged Scaffolds in Drug Discovery

    • M. A. Giordanetto, et al. "The piperazine scaffold for novel drug discovery efforts."[12][13] Expert Opinion on Drug Discovery, 2022.

  • Solid Phase Nitro Reduction

    • Hermann, T. "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Bioorganic & Medicinal Chemistry Letters, 2004. (Describes

      
       reduction on Wang resin). 
      
  • Benzimidazole Synthesis Protocols

    • "Synthesis of benzimidazoles."[5][8][14][15] Organic Chemistry Portal. (Detailed mechanistic reviews of oxidative cyclization).

  • Piperazine as a Linker

    • Das, P. J. "Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions." ResearchGate, 2017.

Sources

Application Note: Utilizing 2-Nitro-5-piperazin-1-yl-benzoic Acid in Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of physicochemical properties—specifically solubility and bioavailability—remains a primary bottleneck in the development of small-molecule anticancer agents. 2-Nitro-5-piperazin-1-yl-benzoic acid (CAS 183622-35-7) represents a "privileged scaffold" in medicinal chemistry. It combines three critical functionalities: a carboxylic acid for amide coupling, a nitro group serving as a masked aniline for heterocycle formation or hypoxia-targeting, and a piperazine moiety that significantly enhances aqueous solubility and lysosomal trapping.

This guide details the application of this scaffold in synthesizing Quinazolinone-based Tyrosine Kinase Inhibitors (TKIs) and Benzamide-based Histone Deacetylase (HDAC) inhibitors . We provide a validated protocol for its incorporation into drug candidates, emphasizing the "Nitro-Reduction-Cyclization" workflow.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

The "Tri-Functional" Advantage

In Fragment-Based Drug Design (FBDD), this intermediate offers a strategic advantage by addressing three SAR (Structure-Activity Relationship) requirements simultaneously:

FeatureFunctionality in Drug DesignMechanism of Action
Piperazine Ring Solubility Handle Protonation at physiological pH (pKa ~8.7) increases hydrophilicity, reducing logP and improving oral bioavailability.
Nitro (-NO₂) Latent Reactivity Acts as an orthogonal protecting group for the amine. Can be reduced to -NH₂ for cyclization (e.g., to Quinazolinones) or left intact for hypoxia-activated prodrugs.
Benzoic Acid Linker/Warhead Facilitates rapid coupling to pharmacophores via amide bonds. In HDAC inhibitors, this forms the "cap" group region.
Structural Logic

The meta-positioning of the piperazine relative to the acid ensures that the solubilizing tail projects into the solvent-exposed region of the ATP-binding pocket in kinase targets, minimizing steric clash with the hinge region.

Application Workflow: Synthesis of Quinazolinone-Based TKIs

The most high-value application of this scaffold is the synthesis of 4(3H)-quinazolinones, a core structure found in EGFR inhibitors (e.g., Gefitinib analogs). The 2-nitro group is reduced to an aniline, which then undergoes cyclocondensation.

Logical Pathway Diagram

The following diagram illustrates the conversion of the scaffold into a bioactive kinase inhibitor.

G cluster_0 Pharmacophore Assembly Start This compound (Scaffold) Step1 Step 1: Amide Coupling (R-NH2 + HATU) Start->Step1 Inter1 Intermediate A: Nitro-Benzamide Step1->Inter1 Yield >85% Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate B: Amino-Benzamide Step2->Inter2 Unmasking Step3 Step 3: Cyclization (Triethyl Orthoformate) Inter2->Step3 Final Target: Piperazinyl-Quinazolinone (Kinase Inhibitor) Step3->Final Ring Closure

Caption: Synthetic workflow transforming the nitro-benzoic acid scaffold into a tricyclic quinazolinone kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Linker" Step)

Objective: Attach the scaffold to the primary pharmacophore (e.g., a substituted aniline or benzylamine).

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Procedure:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS (Target mass = Scaffold - OH + Amine). The nitro group provides a distinct UV signature at ~270-300 nm.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the piperazine nitrogen is unprotected, it may compete in the coupling. Use N-Boc-protected variants (e.g., 2-nitro-5-(4-Boc-piperazin-1-yl)benzoic acid) if side reactions occur, then deprotect with TFA/DCM post-coupling.

Protocol B: Nitro Reduction (The "Unmasking" Step)

Objective: Convert the nitro group to an aniline to enable ring closure.

Reagents:

  • Iron powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: EtOH/Water (4:1)

Procedure:

  • Setup: Suspend the Nitro-Benzamide intermediate (from Protocol A) in EtOH/Water (10 mL per mmol).

  • Addition: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring for 2–4 hours. The reaction will turn a rusty brown color.

  • Validation: TLC should show a significant polarity shift (Amine is more polar/basic). LC-MS will show a mass shift of -30 Da (loss of O₂, gain of H₂: -32 + 2 = -30) or +2 Da depending on ionization.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.

  • Concentration: Evaporate solvent to yield the crude aniline.

Protocol C: Quinazolinone Cyclization

Objective: Form the bicyclic core common in EGFR/VEGFR inhibitors.

Reagents:

  • Triethyl Orthoformate (TEOF) (Excess/Solvent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Acetic Acid.

Procedure:

  • Reaction: Dissolve the crude amino-benzamide (from Protocol B) in TEOF (5 mL/mmol). Add catalytic pTSA.

  • Heat: Reflux at 100–110°C for 3–12 hours.

  • Mechanism: The aniline nitrogen attacks the orthoformate, followed by condensation with the amide nitrogen to close the ring.

  • Precipitation: Cool to RT. The product often precipitates. If not, add diethyl ether to induce precipitation.

  • Isolation: Filter the solid and wash with cold ether.

Biological Validation & QC

Solubility Assessment

The piperazine tail should significantly enhance solubility compared to non-piperazine analogs.

  • Method: Kinetic Solubility Assay (PBS pH 7.4).

  • Expectation: >50 µM solubility is typical for these derivatives, compared to <5 µM for bare quinazolinones.

In Vitro Potency (MTT Assay)

Compounds should be screened against relevant cell lines (e.g., A549 for EGFR, K562 for BCR-ABL).

  • Control: Use Gefitinib or Imatinib as positive controls.

  • Data Analysis: Calculate IC₅₀. A successful design utilizing this scaffold should retain potency (IC₅₀ < 1 µM) while improving the ADME profile.

Structural Validation (NMR)
  • 1H NMR (DMSO-d6):

    • Piperazine: Broad singlets/multiplets at 3.0–3.5 ppm.

    • Quinazolinone C-2 Proton: Distinct singlet at ~8.0–8.5 ppm (if TEOF was used).

    • Aromatic Protons: pattern characteristic of the 1,2,4-substitution on the benzoic acid ring.

References

  • Piperazine Scaffolds in Kinase Inhibitors

    • Title: "Piperazine Heterocycles as Potential Anticancer Agents: A Review."[1]

    • Source: Al-Ghorbani, M. et al.
    • URL:[Link]

  • Synthetic Methodology for Quinazolinones

    • Title: "Synthesis, docking study and anticancer activity of benzoic acid Substituted deriv
    • Source:Der Pharma Chemica, 2014.
    • URL:[Link]

  • Compound Data & Properties

    • Title: "5-Nitro-2-(piperidin-1-yl)benzoic acid | CID 2942421."[2][3]

    • Source: PubChem, N
    • URL:[Link]

  • Role of Piperazine in Drug Solubility

    • Title: "Structures of FDA-approved anticancer drugs based on piperazine rings."
    • Source:ResearchG
    • URL:[Link]

Sources

Application Note: Biological Screening of 2-Nitro-5-Piperazin-1-yl-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and biologists evaluating 2-nitro-5-piperazin-1-yl-benzoic acid derivatives . These scaffolds act as "privileged structures" in drug discovery, serving as precursors to fluoroquinolone-like antibiotics, DNA-intercalating anticancer agents, and specific enzyme inhibitors.

Introduction & Therapeutic Rationale

The This compound scaffold combines three pharmacologically active moieties:

  • Piperazine Ring: A key pharmacophore found in fluoroquinolones (e.g., Ciprofloxacin) and antihistamines, providing basicity and hydrogen-bonding capability for target binding (e.g., DNA gyrase, GPCRs).[1]

  • Nitro Group (

    
    ):  A bioreducible moiety often exploited in anti-tubercular and anti-parasitic drugs (via nitro-reductase activation) or as a hypoxia-activated trigger in solid tumors.
    
  • Benzoic Acid Core: Provides a handle for solubility and further derivatization (e.g., amide coupling).

Screening Strategy: Because of this hybrid structure, these derivatives should be screened through a Dual-Path Cascade :

  • Path A (Infectious Disease): Antibacterial and Antifungal activity (MIC/MBC).

  • Path B (Oncology): Cytotoxicity against solid tumor lines (MTT/SRB).

Compound Management & Handling

  • Solubility: Most derivatives are hydrophobic. Dissolve stock solutions in 100% DMSO (Dimethyl sulfoxide) at 10–50 mM.

  • Stability: The nitro group can be light-sensitive. Store stocks in amber vials at -20°C.

  • Assay Tolerance: Ensure final DMSO concentration in cell/bacterial culture is

    
     0.5% (v/v)  to prevent solvent toxicity.
    

Screening Workflow Visualization

ScreeningCascade cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Validation (Hit Confirmation) cluster_Mechanism Mechanistic Profiling Compound Library: 2-nitro-5-piperazinyl Derivatives MIC Antimicrobial Screen (MIC via Broth Microdilution) Compound->MIC MTT Cytotoxicity Screen (MTT/CCK-8 Assay) Compound->MTT KillCurve Time-Kill Kinetics (Bactericidal vs Static) MIC->KillCurve MIC < 10 µM Selectivity Selectivity Index (SI) (Hemolysis / Normal Fibroblasts) MTT->Selectivity IC50 < 10 µM Gyrase Target ID: DNA Gyrase Inhibition KillCurve->Gyrase Valid Antibacterial Apoptosis MoA: Annexin V / PI Staining Selectivity->Apoptosis Valid Anticancer

Figure 1: Integrated screening cascade prioritizing antimicrobial and anticancer pathways based on the scaffold's pharmacophores.

Protocol Module A: Antimicrobial Screening (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli, P. aeruginosa).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls:

    • Positive: Ciprofloxacin (Stock: 1 mg/mL).

    • Negative: Sterile DMSO.

  • Indicator: Resazurin (Alamar Blue) - optional for visual readout.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute in CAMHB to reach

      
       CFU/mL .
      
  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of Compound Stock (2× final conc.) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of bacterial suspension to columns 1–11.

  • Incubation:

    • Incubate at 37°C for 18–24 hours .

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Colorimetric: Add 30 µL Resazurin (0.01%). Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Data Analysis:



Protocol Module B: Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) and calculate IC50.

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizer: DMSO.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at

      
       cells/well  in 96-well plates.
      
    • Incubate 24 hours for attachment.

  • Treatment:

    • Remove old media. Add 100 µL fresh media containing graded concentrations of derivatives (0.1 – 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Blank (Media only) .

    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 10 µL MTT stock to each well.

    • Incubate at 37°C for 4 hours (purple formazan crystals form).

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:



  • IC50: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Mechanistic "Deep Dive": DNA Gyrase Inhibition

Given the piperazine moiety's similarity to quinolones, active antibacterial hits should be tested for DNA Gyrase inhibition.

Assay Logic: Quinolones stabilize the DNA-Gyrase cleavable complex, leading to double-strand breaks.

  • Kit: DNA Gyrase Supercoiling Assay Kit (e.g., Inspiralis or TopoGEN).

  • Readout: Gel electrophoresis.

    • Substrate: Relaxed pBR322 plasmid.

    • Active Enzyme: Converts relaxed DNA

      
       Supercoiled DNA.
      
    • Inhibitor: Prevents supercoiling (DNA remains relaxed).

Summary of Expected Results & Interpretation

AssayMetricGood Hit CriteriaInterpretation
Antimicrobial (MIC) µg/mL or µM< 10 µg/mLPotent antibacterial; likely cell-wall or DNA gyrase target.
Cytotoxicity (IC50) µM< 5 µMPotent cytotoxic agent.[2]
Selectivity Index (SI) Ratio (CC50/MIC)> 10Safe therapeutic window; low toxicity to host cells.
Hemolysis % Lysis< 5% at 10× MICMembrane safe; non-detergent mechanism.

References

  • Review of Piperazine Scaffold: Berkheij, M., et al.[1][3] "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. Link

  • Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • MTT Assay Standardization: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Link

  • Quinolone Mechanism (Gyrase): Aldred, K.J., Kerns, R.J., & Osheroff, N. "Mechanism of Quinoline Action and Resistance." Biochemistry, 2014. Link

Sources

Application Note: Precision Molecular Docking of 2-Nitro-5-Piperazin-1-yl-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the molecular docking of 2-nitro-5-piperazin-1-yl-benzoic acid derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core fragment for kinase inhibitors (e.g., targeting c-Kit, VEGFR) and antibacterial agents (targeting DNA gyrase).

However, this chemotype presents specific computational challenges:

  • Zwitterionic Character: The coexistence of a basic piperazine (

    
    ) and an acidic benzoate (
    
    
    
    ) requires rigorous protonation state enumeration.
  • Nitro Group Electrostatics: The 2-nitro group introduces strong electron-withdrawing effects and steric bulk that can drastically alter binding pose scoring if not modeled with correct partial charges.

This guide provides a self-validating workflow to ensure high-fidelity docking results, moving beyond "black box" screening to mechanistic insight.

Chemoinformatics & Ligand Preparation[1][2][3][4][5]

The "Zwitterion Trap"

Standard docking pipelines often default to neutral states. For this scaffold, a neutral state assumption is chemically incorrect at physiological pH (7.4).

  • Piperazine N4: Protonated (+1 charge).

  • Benzoic Acid Carboxylate: Deprotonated (-1 charge).

  • Net Charge: 0 (Zwitterion), but with high internal dipole moments.

Protocol: Ligand State Enumeration

Objective: Generate biologically relevant conformers and charge states.

  • Structure Generation: Build the 2D structure of the derivative.

  • Protonation (pH 7.4): Use tools like Epik (Schrödinger) or Avogadro (Open Source) to predict

    
    .
    
    • Critical Step: If the derivative has a substituent on the piperazine N4, the basicity drops; if N4 is free, it must be protonated.

  • Energy Minimization: Apply the OPLS3e or MMFF94 force field.

    • Constraint: Ensure the nitro group is planar with the benzene ring (conjugation) unless sterically forced out of plane by ortho-substitution.

Workflow Visualization

The following diagram illustrates the decision tree for ligand preparation, ensuring no viable ionization state is missed.

LigandPrep Start Input Structure: 2-nitro-5-piperazin-1-yl-benzoate CheckN4 Is Piperazine N4 substituted? Start->CheckN4 Substituted N4 is Amide/Sulfonamide (Non-basic) CheckN4->Substituted Yes Unsubstituted N4 is Alkyl/H (Basic pKa ~9.8) CheckN4->Unsubstituted No ProtState1 Generate State A: Neutral N4, Anionic Carboxylate (Net -1) Substituted->ProtState1 ProtState2 Generate State B: Cationic N4, Anionic Carboxylate (Net 0, Zwitterion) Unsubstituted->ProtState2 ForceField Force Field Minimization (MMFF94 / OPLS3e) ProtState1->ForceField ProtState2->ForceField NitroCheck Check Nitro Group Torsion (Planarity vs. Steric Clash) ForceField->NitroCheck Output Final Docking Library (.pdbqt / .sdf) NitroCheck->Output

Figure 1: Decision tree for preparing this compound derivatives. Note the critical branching based on piperazine substitution.

Target Selection & Grid Definition

This scaffold is versatile. We define protocols for two primary target classes identified in literature: Kinases (e.g., c-Kit) and Topoisomerases (e.g., DNA Gyrase).

Receptor Preparation Protocol
  • PDB Retrieval:

    • Kinase Model: c-Kit (PDB: 1T46 ).[1][2]

    • Antibacterial Model: DNA Gyrase B (PDB: 1KZN ).

  • Clean-up:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (critical for kinase selectivity).

    • Remove co-crystallized ligands (e.g., Sunitinib in 1T46).

  • Nitro-Specific Grid Sizing:

    • The 2-nitro group adds bulk. Standard 20x20x20 Å grids may be too small if the ligand binds in an extended conformation.

    • Recommendation: Use a 25x25x25 Å box centered on the centroid of the co-crystallized ligand.

Docking Methodology (Self-Validating System)

To ensure trustworthiness, we utilize a Redocking Validation step. You must successfully redock the native ligand (from the PDB) with an RMSD < 2.0 Å before docking your derivatives.

Experimental Setup (AutoDock Vina / Glide)
  • Exhaustiveness: 32 (High precision).

  • Energy Range: 4 kcal/mol.

  • Scoring Function: Vina (Empirical) or SP (Standard Precision).

Handling the Nitro Group

The nitro group (


) is a strong H-bond acceptor. In the grid maps:
  • Ensure Oxygen atoms of the nitro group are tagged as OA (Oxygen Acceptor).

  • Ensure the Nitrogen atom is tagged as N (Nitrogen, non-donor/acceptor) or specific aromatic nitrogen type depending on the force field, to prevent false H-bond donor assignment.

Data Analysis & Interpretation

The following table summarizes expected interactions for a successful dock with this specific scaffold.

MoietyChemical FeaturePrimary Target Interaction (Kinase)Primary Target Interaction (Gyrase)
Benzoic Acid Anionic/H-bond AcceptorSolvent front / Lysine Salt BridgeArg/Lys Salt Bridge (Active Site)
2-Nitro Group Electron Withdrawing/StericHydrophobic pocket / Gatekeeper StericsH-bond acceptor to backbone NH
Piperazine Basic/CationicHinge Region H-bond (if NH free)Solubilizing tail / Glu Interaction
Phenyl Ring Aromatic

-

Stacking (Phe/Tyr)

-Cation or Hydrophobic slot

Mechanistic Signaling & Interaction Pathway[6]

Understanding why this molecule binds is as important as how. The diagram below details the mechanistic interactions of the scaffold within the ATP-binding pocket of a tyrosine kinase (e.g., c-Kit), a common target for this chemotype.

InteractionMap Ligand 2-Nitro-5-Piperazinyl Benzoate Scaffold Nitro 2-Nitro Group (Electron W/D) Ligand->Nitro Acid Benzoate (Anionic) Ligand->Acid Pip Piperazine (Cationic/Basic) Ligand->Pip Gatekeeper Gatekeeper Residue (Thr/Met) Nitro->Gatekeeper Steric/Electrostatic Selectivity Filter SaltBridge Catalytic Lysine (Lys623) Acid->SaltBridge Ionic Interaction (Strong) Hinge Hinge Region (Glu/Cys) Pip->Hinge H-bond Donor (If NH free) DFG DFG Motif (Asp-Phe-Gly) Pip->DFG Solvent Exposure

Figure 2: Interaction map of the scaffold within a Kinase ATP-binding pocket. The Nitro group acts as a selectivity filter against the Gatekeeper residue.

Results Validation & Troubleshooting

Quality Control Checklist
Troubleshooting the Nitro Group
  • Issue: The ligand fails to dock deep into the pocket.

  • Cause: The 2-nitro group is bulky and may clash if the receptor is treated as rigid.

  • Solution: Use Induced Fit Docking (IFD) . Allow the side chains of residues within 5 Å of the ligand to rotate. This accommodates the nitro group's steric demand.

References

  • BenchChem. In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide. Retrieved from

  • National Institutes of Health (PMC). New bis-piperazine derivatives: synthesis, characterization, antimicrobial activity, molecular docking and dynamics study. Retrieved from

  • MDPI. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking Study. Retrieved from

  • Semantic Scholar. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. Retrieved from

  • Connect Journals. Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles. Retrieved from [3]

  • ResearchGate. Docking results of the most active compounds 22, 46 with MDM2 protein. Retrieved from

  • National Institutes of Health (PMC). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from

  • Pharmacy & Pharmacology International Journal. Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from

  • JSciMed Central. Molecular Docking: A structure-based drug designing approach.[4] Retrieved from

  • ACS Publications. In Situ Formation of Zwitterionic Ligands: Changing the Passivation Paradigms of CsPbBr3 Nanocrystals. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-nitro-5-piperazin-1-yl-benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. The unique zwitterionic nature of this compound—possessing both a basic piperazine moiety and an acidic carboxylic acid group—presents specific challenges that standard purification protocols may not adequately address. This guide is structured to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Molecule's Physicochemical Properties

The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. This compound is an amphoteric molecule, meaning it can react as either an acid or a base. This behavior is central to its purification challenges and solutions.

Key Physicochemical Data

PropertyValue / DescriptionRationale & Impact on Purification
Molecular Formula C₁₁H₁₃N₃O₄-
Molecular Weight 251.24 g/mol Influences diffusion rates in chromatography and mass-based yield calculations.
Appearance Typically a yellow to orange solid.[1]Discoloration often indicates impurities; color can be a preliminary purity indicator.
pKa (Predicted) Carboxylic Acid: ~4-5Piperazine N-H: ~9-10The proximity of these pKa values indicates the compound exists as a zwitterion near neutral pH. This dual nature is key for acid-base extraction strategies.
Solubility Profile Poorly soluble in water and non-polar organic solvents (e.g., hexanes, toluene) at neutral pH. Soluble in aqueous acid (pH < 2) and aqueous base (pH > 11). Soluble in polar organic solvents like DMSO and DMF.[2] Sparingly soluble in alcohols like ethanol and methanol.[3]Solubility is highly pH-dependent. Purification via recrystallization or acid-base extraction relies on exploiting these differences.

The zwitterionic character at near-neutral pH leads to strong intermolecular interactions (ionic and hydrogen bonding), which typically results in low solubility in most common solvents and can complicate purification by making the compound difficult to dissolve or prone to precipitating unexpectedly.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities are primarily determined by the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with piperazine.[1][4] Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as 2-nitro-5-halobenzoic acid and piperazine.

  • Side-Reaction Products: Including di-substituted byproducts where one piperazine molecule has reacted with two molecules of the halobenzoic acid.

  • Regioisomers: If the synthesis involves a nitration step, positional isomers can form. Controlling reaction conditions, particularly temperature, is crucial to minimize these.[5]

  • Residual Solvents: High-boiling point polar aprotic solvents like DMF or DMSO are often used and can be difficult to remove.[1]

Q2: My compound is streaking badly on silica gel TLC plates. How can I get clean spots and perform column chromatography?

A2: This is a classic problem for compounds with both acidic and basic functional groups. The acidic silanols (Si-OH) on the silica surface can strongly and irreversibly bind the basic piperazine group, while the carboxylate anion can also interact unfavorably. This leads to significant tailing or streaking.

Solutions:

  • Mobile Phase Modification: Add a small amount of an acid or a base to your eluent to suppress the unwanted interactions.

    • Acidic Modifier: Add 0.5-1% acetic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid). This protonates the piperazine moiety, minimizing its interaction with the silica.

    • Basic Modifier: Add 0.5-1% triethylamine to your mobile phase. This deprotonates the silica's silanol groups, reducing their ability to bind your compound.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 silica gel, which are less prone to these strong ionic interactions.[6]

Q3: My purified product is dark yellow or brown, not the expected light yellow. How can I remove the color?

A3: Discoloration is often due to highly conjugated, colored impurities or oxidation byproducts.

Solution: Activated Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[7][8] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant loss of your desired product.

Q4: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound, causing it to separate as a liquid instead of a solid.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[7]

  • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of well-ordered crystals.

  • Induce Crystallization: Once the solution is cool, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch to provide a nucleation site.[9]

  • Change Solvent System: The chosen solvent may be unsuitable. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, often works well. For this compound, an ethanol/water or isopropanol/water system is a good starting point.[1]

Section 3: Detailed Purification Protocols

The following protocols provide step-by-step instructions for the most effective purification methods for this compound.

Protocol 1: Purification by pH-Controlled Precipitation (Acid-Base Extraction)

This method is highly effective for this compound due to its amphoteric nature. It selectively isolates the product from neutral impurities.[10][11]

Step-by-Step Methodology:

  • Dissolution in Base: Suspend the crude solid in a suitable volume of water. Add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solid completely dissolves and the pH is > 11.

    • Rationale: At high pH, the carboxylic acid is deprotonated to a carboxylate (-COO⁻), and the piperazine is neutral, rendering the molecule soluble in the aqueous base. Neutral organic impurities will remain insoluble.

  • Filtration of Neutral Impurities: If any solids remain, filter the basic solution to remove them.

  • Acidification to Isoelectric Point: Cool the clear, basic filtrate in an ice bath. With vigorous stirring, slowly add 2 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the pH lowers. Continue adding acid until the pH is approximately 6-7.

    • Rationale: Near its isoelectric point (neutral pH), the molecule exists as a zwitterion, which is minimally soluble in water, causing it to precipitate out of the solution.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with copious amounts of cold deionized water to remove any inorganic salts (NaCl). Follow with a wash of a cold, non-polar solvent like diethyl ether or hexanes to remove any adsorbed non-polar impurities.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for removing impurities with different solubility profiles.[8][9] A solvent-pair system is often required for zwitterionic compounds.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of a "good" solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the solvent pair (e.g., cold ethanol/water) to remove soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven.

Recommended Solvent Systems for Screening

"Good" Solvent (High Polarity)"Poor" Solvent (Lower Polarity)Comments
EthanolWaterA common and effective system for polar compounds.[1]
IsopropanolWaterSimilar to ethanol/water, can sometimes yield better crystals.
Acetic AcidWaterUseful if the crude product is difficult to dissolve, but residual acetic acid must be removed.
DMF / DMSOWater / EthanolUse as a last resort due to high boiling points, making them difficult to remove.

Section 4: Visual Workflows and Diagrams

Visual aids can simplify complex decision-making processes in the lab. The following diagrams, rendered using DOT language, outline a logical purification workflow.

Purification Strategy Decision Workflow

start Crude this compound assess Assess Impurity Profile (TLC, NMR of crude) start->assess decision Primary Impurities? assess->decision path_a Acid-Base Extraction (pH-Controlled Precipitation) decision->path_a  Neutral or  Basic path_b Recrystallization decision->path_b  Acidic or  Polar Non-ionic check_purity Check Purity (TLC, HPLC, NMR) path_a->check_purity path_b->check_purity final_product Pure Product (>98%) check_purity->final_product Purity OK chromatography Column Chromatography (If minor impurities remain) check_purity->chromatography Needs Polish chromatography->final_product

Caption: Decision workflow for selecting a primary purification method.

Mechanism of Acid-Base Extraction

cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Precipitation start Crude Mixture in Water Product (Zwitterion) Neutral Impurity base base start->base Dissolve filter1 Filter Aqueous Layer (Product) Solid (Neutral Impurity) base->filter1 Separate acid Aqueous Product Add HCl (pH ~6-7) filter1:f0->acid precipitate Precipitation Solid Product (Zwitterion) Aqueous Layer (Salts) acid->precipitate Neutralize filter2 Filter & Wash Pure Solid Product precipitate->filter2 Isolate

Caption: Visualizing the state of the molecule during acid-base extraction.

References

  • PubChem. 5-Nitro-2-(piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • N'Gouan, A. J., et al. (2006). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4927–o4928. Available at: [Link]

  • Wang, Q., & Li, H. (2001). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 920(1-2), 333-337. Available at: [Link]

  • PubChemLite. 5-nitro-2-(piperidin-1-yl)benzoic acid. PubChemLite. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. Recrystallization of Benzoic Acid. Available at: [Link]

  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Google Patents.
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Irvine. Recrystallization and Extractions of Organic Compounds. UCI Department of Chemistry. Available at: [Link]

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 122, 184-190. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. UMSL Department of Chemistry. Available at: [Link]

  • Swale, D. R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Bioorganic & Medicinal Chemistry Letters, 30(10), 127131. Available at: [Link]

  • Han, J., et al. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407. Available at: [Link]

  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]

  • California State University, Bakersfield. LAB 1 - EXPERIMENTAL PROCEDURE. CSUB Chemistry. Available at: [Link]

  • Berezkin, V. G., et al. (2007). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. ResearchGate. Available at: [Link]

Sources

how to remove unreacted starting material from 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: Synthesizing 2-nitro-5-(piperazin-1-yl)benzoic acid typically involves a nucleophilic aromatic substitution (


) reaction between 5-chloro-2-nitrobenzoic acid  (Starting Material A) and Piperazine  (Starting Material B).

The purification challenge lies in the amphoteric nature of the product. Unlike the starting materials, the product contains both an acidic moiety (carboxylic acid, pKa ~3.5) and a basic moiety (secondary amine of piperazine, pKa ~9.8). This distinct zwitterionic character is the key lever for separation.

The Solution: We utilize a pH-Swing Extraction Protocol . By manipulating the pH, we can selectively protonate or deprotonate specific functional groups to alter solubility profiles, forcing impurities into the organic phase or the mother liquor while isolating the target compound.

Chemical Species Behavior Table[1][2]
CompoundStructure TypeBehavior at pH < 2 (Acidic)Behavior at pH ~7 (Neutral/Isoelectric)Behavior at pH > 10 (Basic)
Product Amphoteric (Zwitterion)Soluble (Cationic:

)
Insoluble (Zwitterion:

)
Soluble (Anionic:

)
SM1: 5-chloro-2-nitrobenzoic acid AcidicInsoluble (Neutral:

)
Soluble (Anionic:

)
Soluble (Anionic:

)
SM2: Piperazine BasicSoluble (Cationic)Soluble (Free base/Partial salt)Soluble (Free base)

Troubleshooting Guide: Specific Impurity Removal

Scenario A: Presence of Unreacted 5-Chloro-2-nitrobenzoic Acid

Diagnostic: TLC shows a spot with high


 in acidic mobile phases; HPLC shows a peak with longer retention time than the product (hydrophobic interaction).
Root Cause:  Incomplete conversion or excess starting material used.
Solution: 
The unreacted acid is hydrophobic and non-ionic at low pH.
  • Dissolve the crude mixture in 1M HCl .

  • The Product dissolves (protonated amine). The Impurity precipitates or oils out.[1]

  • Action: Extract the aqueous acidic solution with Dichloromethane (DCM) or Ethyl Acetate. The impurity moves to the organic layer. The product remains in the aqueous layer.

Scenario B: Presence of Excess Piperazine

Diagnostic: NMR shows broad aliphatic peaks at 2.8–3.0 ppm; Mass Spec shows m/z 86. Root Cause: Piperazine is usually used in excess (2-3 equivalents) to drive the reaction. Solution: Piperazine is highly water-soluble at almost all pH levels, but most soluble at low pH.

  • Perform the Isoelectric Precipitation (see Protocol below).

  • Adjust pH to the product's isoelectric point (pH 6–7).

  • Action: Filter the precipitate. The product is the solid. The excess piperazine remains dissolved in the aqueous filtrate.

Standard Operating Procedure (SOP): The pH-Swing Purification

Objective: Isolate high-purity (>98%) 2-nitro-5-(piperazin-1-yl)benzoic acid from crude reaction mixture.

Reagents Required[1][2][3][4][5][6][7][8]
  • 1M Hydrochloric Acid (HCl)[2]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Ethanol (for final polish)

  • pH Meter or narrow-range pH paper

Step-by-Step Protocol
Phase 1: Acid Extraction (Removal of Halo-Acid SM)
  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Acidification: Slowly add 1M HCl with stirring until pH reaches 1.0 – 1.5 .

    • Observation: The mixture may initially be cloudy.[1][3] The product will dissolve as the piperazine ring protonates.

    • Note: Any solid remaining at this stage is likely unreacted 5-chloro-2-nitrobenzoic acid or inorganic salts.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel.

  • Extraction: Wash the aqueous layer with DCM (3 x 10 mL/g).

    • Chemistry: The unreacted halo-acid (neutral form) partitions into the DCM. The protonated product stays in the water.

  • Separation: Collect the Aqueous Layer . Discard the Organic Layer (contains SM1).

Phase 2: Isoelectric Precipitation (Removal of Piperazine & Isolation)
  • Neutralization: Cool the aqueous layer to 0–5°C (ice bath).

  • Precipitation: Slowly add 2M NaOH (or sat.

    
     for gentler control) dropwise.
    
  • Target pH: Adjust pH to 6.5 – 7.0 .

    • Critical Step: Do not overshoot to pH > 8, or the product will re-dissolve as a carboxylate salt.

    • Observation: A yellow/orange precipitate (the zwitterion) will form.

  • Digestion: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with cold water (removes residual Piperazine and NaCl).

  • Drying: Dry under vacuum at 40–50°C.

Phase 3: Final Polish (Optional)
  • If purity is <98%, recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, filter hot (if needed), then add water dropwise until turbid. Cool to crystallize.

Visualizing the Workflow

The following diagram illustrates the separation logic based on the amphoteric properties of the target molecule.

PurificationLogic Start Crude Mixture (Product + SM1 + SM2) Acidify Step 1: Add 1M HCl (pH < 2) Start->Acidify SepFunnel Separatory Funnel (Aq. Acid + DCM) Acidify->SepFunnel OrgLayer Organic Layer (DCM) Contains: 5-chloro-2-nitrobenzoic acid (SM1) SepFunnel->OrgLayer Extracts Hydrophobic Acid AqLayer Aqueous Layer (Acidic) Contains: Protonated Product + Piperazine (SM2) SepFunnel->AqLayer Retains Ionic Amines Neutralize Step 2: Adjust pH to 6.5 - 7.0 (Isoelectric Point) AqLayer->Neutralize Filter Filtration Neutralize->Filter Filtrate Filtrate (Liquid) Contains: Excess Piperazine + Salts Filter->Filtrate Water Soluble Impurities Solid Precipitate (Solid) Target: 2-nitro-5-piperazin-1-yl-benzoic acid Filter->Solid Insoluble Zwitterion

Caption: Logical flow for the Acid-Base separation of amphoteric amino-benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: The product is not precipitating at pH 7. What happened?

  • A: You may have overshot the pH. If the pH goes above 8, the carboxylic acid deprotonates (

    
    ), making the molecule water-soluble again.
    
    • Fix: Add dilute HCl dropwise to bring the pH back down to 6.5–7.0.

Q2: My product is sticky/oily instead of a solid precipitate.

  • A: This often happens if the neutralization is too rapid or the concentration is too high.

    • Fix: Decant the aqueous layer.[4] Dissolve the oil in a minimum amount of Ethanol.[2][3] Add water dropwise with scratching to induce crystallization. Alternatively, slow down the NaOH addition and keep the solution on ice.

Q3: Why can't I just wash the crude solid with DCM?

  • A: You can, and it might remove some surface SM1. However, the starting material (5-chloro-2-nitrobenzoic acid) might be trapped inside the crystal lattice of the product. Dissolving the product in acid (Phase 1 of SOP) releases trapped impurities, ensuring a much more efficient purification than simple trituration.

Q4: Is the product light sensitive?

  • A: Yes, nitro-aromatics can be sensitive to light (photodegradation). Perform the drying and storage in amber vials or wrapped in foil.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Synthesis and Purification of Nitrobenzoic Acid Derivatives. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of 2-Nitro-5-(piperazin-1-yl)aniline and related Benzoic Acids. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 5-Nitro-2-(piperidin-1-yl)benzoic acid (Structural Analog). Retrieved from

  • Google Patents. (2005). WO200582894A1: Process for the preparation of piperazinyl-nitro derivatives. Retrieved from

Sources

Technical Support Center: Stability of 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 2-nitro-5-piperazin-1-yl-benzoic acid. Understanding the stability of this molecule in solution is critical for ensuring experimental reproducibility, accuracy in analytical quantification, and the overall integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound is influenced by its three key functional groups: the nitroaromatic ring, the piperazine moiety, and the benzoic acid group. Consequently, the primary factors affecting its stability in solution are pH, light, temperature, and the presence of oxidizing agents. The nitrogen atoms within the piperazine ring are particularly susceptible to oxidation, which can be triggered by light, heat, or the presence of trace metals[1]. Additionally, compounds with nitroaromatic functionalities are known to be sensitive to light, which can induce photodegradation[2].

Q2: My solution of this compound has developed a yellow or brownish tint upon storage. What is the likely cause?

A color change is a common indicator of degradation. This is often due to either photolysis or oxidation. Nitroaromatic compounds can undergo complex photochemical reactions when exposed to light, often leading to the formation of colored byproducts[2][3][4]. Similarly, oxidation, particularly of the piperazine ring, can generate colored degradants[1].

Troubleshooting Steps:

  • Protect from Light: Immediately prepare fresh solutions and store them in amber-colored or light-resistant containers[1]. Conduct all experiments under subdued lighting conditions whenever feasible.

  • De-gas Solvents: The presence of dissolved oxygen can accelerate oxidative degradation. Purging solvents with an inert gas like nitrogen or argon before use can mitigate this.

  • Evaluate Solvent Purity: Impurities in solvents can sometimes catalyze degradation reactions. Ensure you are using high-purity, HPLC-grade, or equivalent solvents.

Q3: I am observing unexpected peaks and inconsistent results in my HPLC analysis. Could this be a stability issue?

Yes, inconsistent results and the appearance of new, unidentified peaks in chromatographic analyses are classic signs of compound degradation[1]. The initial compound is likely degrading into one or more new chemical entities, each with its own retention time.

This diagram illustrates a logical workflow for diagnosing the root cause of unexpected analytical results.

G cluster_degradation Degradation Pathways compound This compound Nitro Group Piperazine Ring Carboxylic Acid photolysis Photodegradation (e.g., Nitro-nitrite rearrangement) compound:nitro->photolysis Light (UV/Vis) oxidation Oxidation (N-oxidation of piperazine) compound:piperazine->oxidation Oxygen, Trace Metals hydrolysis Hydrolysis (Amide bond cleavage if applicable) compound:acid->hydrolysis Strong Acid/Base reduction Reduction (Nitro to amino group) compound:nitro->reduction Reducing Agents

Sources

Technical Support Center: Navigating Side Reactions in Nucleophilic Aromatic Substitution of Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions of nitroaromatics. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common side reactions. The guidance provided herein is based on established mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during SNAr reactions involving nitroaromatic compounds.

Q1: My SNAr reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

A1: Low conversion in an SNAr reaction can stem from several factors. A systematic evaluation is key to identifying the root cause:

  • Insufficient Substrate Activation: The aromatic ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), positioned ortho or para to the leaving group.[1][2] If the EWG is in the meta position, it does not effectively stabilize the intermediate carbanion through resonance, leading to a much slower or non-existent reaction.[2][3]

  • Poor Leaving Group: In the context of SNAr, the trend for halogen leaving group ability is often F > Cl ≈ Br > I.[1][4] This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it's attached to, accelerating the initial attack.[5]

  • Weak Nucleophile: The nucleophile might not be potent enough to initiate the reaction. For instance, an alcohol is a weaker nucleophile than its corresponding alkoxide. Deprotonating a neutral nucleophile with a suitable base before or during the reaction can significantly enhance its reactivity.[5]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[5][6] Protic solvents can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow the reaction down.[6][7]

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a controlled increase in temperature, while monitoring with TLC or LC-MS, can often improve the rate and yield.[5]

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the most common side reactions?

A2: The formation of multiple byproducts is a frequent challenge. Common side reactions include:

  • Reduction of the Nitro Group: The nitro group itself can be susceptible to reduction, especially if certain nucleophiles or reaction conditions are used. This can lead to the formation of nitroso, hydroxylamino, or amino compounds.[8]

  • Meisenheimer Complex Decomposition: The intermediate σ-adduct, known as the Meisenheimer complex, can sometimes undergo alternative decomposition pathways, leading to undesired products.[9]

  • Reactions with Ambident Nucleophiles: Nucleophiles with more than one reactive site can lead to a mixture of products. For example, a phenoxide nucleophile could potentially react through the oxygen or a carbon atom of the phenyl ring.

  • Benzyne Formation: Under strongly basic conditions, particularly with substrates lacking strong electron-withdrawing groups, an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, often leading to a mixture of regioisomers.[10]

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, especially at elevated temperatures.

Q3: Why is the choice of base so critical in these reactions?

A3: The base plays a multifaceted role and its choice can dictate the success of the reaction. A base is often used to deprotonate a neutral nucleophile, thereby increasing its reactivity. However, an overly strong or sterically hindered base can promote side reactions like elimination (benzyne formation) or react with other functional groups on the substrate.[11] For instance, using a strong base with a substrate containing an aldehyde group could lead to a Cannizzaro reaction.[12] The base can also influence the stability and decomposition pathway of the Meisenheimer complex.[13]

Troubleshooting Guides

This section provides in-depth guidance on specific experimental problems.

Guide 1: Problem - Unwanted Reduction of the Nitro Group

Symptoms:

  • Formation of byproducts with higher Rf values on TLC than the expected product.

  • Mass spectrometry data indicating the presence of species with masses corresponding to the loss of oxygen or the addition of hydrogen.

  • A color change in the reaction mixture that is not consistent with the formation of the expected product.

Causality and Mechanism: The nitro group is a powerful electron-withdrawing group, but it is also a reducible functional group. Certain nucleophiles, particularly those with reducing properties (e.g., some sulfur-based nucleophiles or hydrazines), or contaminants in the reaction mixture can lead to the partial or full reduction of the nitro group to nitroso, hydroxylamine, or amine functionalities.[8][14] This is especially problematic when using reducing agents like NaBH4 in the presence of transition metal catalysts, which are sometimes employed for other transformations in the molecule.[8]

Troubleshooting Protocol:

  • Nucleophile Selection:

    • If possible, choose a nucleophile with low reducing potential.

    • If a reducing nucleophile is necessary, consider protecting the nitro group, although this adds extra synthetic steps.

  • Reaction Conditions Optimization:

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Unwanted reductions are often more prevalent at higher temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents that could lead to the formation of reducing species.

    • Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.

  • Alternative Reduction-Compatible Methods:

    • If the goal is to ultimately have an amine, it is often more efficient to perform the SNAr reaction first and then selectively reduce the nitro group in a separate step using established methods like catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl).[14][15]

Data Summary: Common Reagents for Nitro Group Reduction

Reagent SystemSelectivityCommon Side Reactions
H2, Pd/CHigh for nitro groupsCan reduce other functional groups (alkenes, alkynes, etc.)
SnCl2, HClGood for aromatic nitro groupsRequires acidic conditions, may not be suitable for acid-labile groups
Fe, NH4ClMild and often selectiveHeterogeneous reaction, may require longer reaction times
Na2S2O4Can be selectiveCan sometimes lead to over-reduction or other side products
Guide 2: Problem - Low Yield Due to Meisenheimer Complex Instability or Decomposition

Symptoms:

  • The reaction stalls, and starting material is recovered even with an excess of nucleophile.

  • Formation of dark, polymeric materials.

  • Identification of byproducts arising from unexpected fragmentation or rearrangement.

Causality and Mechanism: The SNAr reaction proceeds through a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3][4] The stability of this complex is crucial for the reaction to proceed to the desired product. The rate-determining step is often the formation of this complex.[3][9] If the complex is not sufficiently stabilized, the initial nucleophilic attack can be reversible, leading to low conversion. In some cases, the complex can decompose through pathways other than the expulsion of the leaving group.

Meisenheimer_Complex_Pathway

Troubleshooting Protocol:

  • Solvent Selection:

    • Use polar aprotic solvents (DMSO, DMF) to stabilize the anionic Meisenheimer complex.[6] Protic solvents can protonate the complex, leading to decomposition.[7]

  • Temperature Management:

    • While heating can increase the reaction rate, excessive temperatures can also promote decomposition pathways.[16] It is crucial to find the optimal temperature that favors product formation over decomposition. A stepwise increase in temperature with careful monitoring is recommended.

  • Base Selection and Stoichiometry:

    • If a base is used to generate the nucleophile, use the minimum amount necessary. An excess of a strong base can lead to deprotonation at other sites or promote decomposition of the Meisenheimer complex.[13]

Experimental Protocol: Optimizing Solvent and Temperature

  • Set up several small-scale reactions in parallel in different polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile).

  • Run one set of reactions at room temperature and another at a moderately elevated temperature (e.g., 50-80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analyze the crude reaction mixtures to determine the ratio of product to starting material and byproducts. This will help identify the optimal solvent and temperature combination for maximizing the yield of the desired product.

Guide 3: Problem - Side Reactions Due to Ambident Nucleophiles

Symptoms:

  • Formation of a mixture of isomers.

  • Characterization data (e.g., NMR) shows signals corresponding to more than one product.

Causality and Mechanism: Ambident nucleophiles possess two or more reactive sites. For example, the enolate of a ketone can react via the oxygen (O-alkylation) or the α-carbon (C-alkylation). The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the counter-ion, and the temperature.

Troubleshooting Workflow:

Ambident_Nucleophile_Troubleshooting

Recommendations:

  • To favor the formation of the thermodynamically more stable product (often C-alkylation), use a polar aprotic solvent and a larger counter-ion (e.g., K+ or Cs+).

  • To favor the formation of the kinetically controlled product (often O-alkylation), use a polar protic solvent and a smaller, more coordinating counter-ion (e.g., Li+). Lowering the reaction temperature can also favor the kinetic product.

References

  • Stability of the Meisenheimer Complex in a SNAr Reaction - Frontiers. (2020, July 10). Frontiers in Chemistry. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. [Link]

  • SN Ar mechanism forming the σ-complex intermediate, followed by loss of the leaving group. (n.d.). ResearchGate. [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. - Quora. (2017, November 13). Quora. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). University of Alberta. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Chemistry LibreTexts. [Link]

  • Dynamics of a gas-phase SNAr reaction: non-concerted mechanism despite the Meisenheimer complex being a transition state - PubMed. (2020, November 25). PubMed. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. (2004, August 19). PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]

  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). University of Rochester. [Link]

  • Nucleophilic aromatic substitution reaction scope and limitations - Filo. (2025, September 15). Filo. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. (2007, August 15). PubMed. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Chemistry Steps. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - Semantic Scholar. (2013, July 4). Semantic Scholar. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. (2020, October 20). PMC. [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. (2023, December 23). Reddit. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry. (2024, May 14). Journal of Synthetic Chemistry. [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides | Organic Letters - ACS Publications. (2011, February 22). ACS Publications. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. (2013, October 14). ResearchGate. [Link]

  • Interrupted SNAr-Alkylation Dearomatization - PMC. (n.d.). PMC. [Link]

  • The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (n.d.). Calvin University. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (n.d.). Pen & Prosperity. [Link]

  • M-Dinitrobenzene From Nitrobenzene by Substitution Reaction | PDF - Scribd. (n.d.). Scribd. [Link]

Sources

managing temperature control in the synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing temperature control in the synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid. This document is intended for researchers, chemists, and drug development professionals. Precise temperature management is paramount for ensuring the safety, yield, and purity of this synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Reaction Overview & Criticality of Temperature Control

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a di-substituted nitroaromatic compound, such as 2-chloro-5-nitrobenzoic acid, with piperazine.

This reaction is highly sensitive to temperature for several key reasons:

  • Reaction Rate: Higher temperatures increase the reaction rate, but can also lead to the formation of undesirable byproducts.

  • Selectivity: A critical challenge is managing the selectivity of the piperazine substitution. Piperazine has two secondary amine groups, and excessive temperatures can promote di-substitution, where a second molecule of the benzoic acid derivative reacts with the other nitrogen on the piperazine, leading to impurities that are difficult to remove.[1]

  • Exothermic Nature: The initial phase of the reaction can be exothermic. Without proper cooling, localized hotspots can form, leading to side reactions or, in a worst-case scenario, a thermal runaway.[2][3]

  • Crystallization & Purity: The final purity of the product is heavily dependent on the temperature profile during cooling and crystallization. Controlled cooling is essential for forming crystals of the desired size and minimizing the inclusion of impurities.[4][5]

Reaction Pathway

G cluster_reactants Reactants Reactant1 2-Chloro-5-nitrobenzoic Acid Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Reactant1->Intermediate + Piperazine Reactant2 Piperazine Reactant2->Intermediate Product This compound Intermediate->Product - Cl⁻ Byproduct2 HCl Intermediate->Byproduct2 - Cl⁻ Byproduct1 Di-substituted Impurity Product->Byproduct1 + Reactant1 (High Temp) caption Fig 1. Synthesis via Nucleophilic Aromatic Substitution.

Caption: Fig 1. Synthesis via Nucleophilic Aromatic Substitution.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Q1: My final product has a low yield. What are the most likely temperature-related causes?

A1: Low yield is a common issue that can often be traced back to improper temperature control.

  • Cause 1: Incomplete Reaction. If the reaction temperature is too low or the reaction time is too short, the conversion to the desired product will be incomplete. SNAr reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to the optimal temperature as determined by literature or internal optimization studies (typically in the range of 100-130°C for this type of transformation).[6] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before proceeding with the workup.

  • Cause 2: Formation of Byproducts. If the temperature is too high, the rate of side reactions increases, consuming your starting materials and reducing the yield of the desired product. The primary side reaction of concern is the formation of the di-substituted piperazine impurity.

    • Solution: Maintain the reaction temperature within the validated range. Use a well-calibrated thermometer to monitor the internal reaction temperature, not just the heating mantle or oil bath temperature. Employ vigorous stirring to ensure even heat distribution and prevent localized overheating.

  • Cause 3: Product Loss During Crystallization. If the cooling process during crystallization is too rapid, very fine crystals can form, which may be difficult to filter and can lead to product loss. Additionally, rapid cooling can trap impurities within the crystal lattice.

    • Solution: Implement a controlled, gradual cooling profile. For example, after the reaction is complete, allow the mixture to cool naturally to an intermediate temperature (e.g., 60-70°C) before initiating cooling with an ice bath. This promotes the formation of larger, more easily filterable crystals.[4]

Q2: I am observing a significant amount of a di-substituted impurity in my final product. How can I minimize this?

A2: The formation of a di-substituted impurity is a direct consequence of the second nitrogen atom of the piperazine ring reacting with another molecule of 2-chloro-5-nitrobenzoic acid. This is highly dependent on both temperature and stoichiometry.

  • Cause 1: Excessive Reaction Temperature. As mentioned, higher temperatures provide the necessary activation energy for the less reactive N-substituted piperazine to attack another electrophile.

    • Solution: Strictly control the reaction temperature. A higher temperature might drive the reaction faster, but it comes at the cost of selectivity. It is often better to run the reaction for a longer time at a slightly lower temperature to favor mono-substitution.

  • Cause 2: Stoichiometry and Localized "Hotspots". If the 2-chloro-5-nitrobenzoic acid is not well-dispersed upon addition, localized areas of high concentration can react with the newly formed product before the piperazine has a chance to fully disperse. This is exacerbated by poor mixing and high temperatures.

    • Solution: Use a molar excess of piperazine. This ensures that a molecule of 2-chloro-5-nitrobenzoic acid is statistically more likely to encounter a free piperazine molecule than the mono-substituted product. A common strategy is to use 2 to 5 equivalents of piperazine.[1][6] Additionally, ensure vigorous stirring throughout the reaction.

Q3: The reaction mixture turned dark brown or black, and I observed gas evolution. What happened?

A3: A dark coloration and gas evolution are indicative of decomposition and potential runaway reactions. The nitro group makes the aromatic ring highly electron-deficient and susceptible to decomposition at elevated temperatures.[3]

  • Immediate Action: If it is safe to do so, immediately remove the heat source and apply external cooling (e.g., an ice-water bath) to rapidly reduce the internal temperature.[7] If the reaction appears uncontrollable, evacuate the area and follow your laboratory's emergency procedures.

  • Prevention:

    • Slow Reagent Addition: If adding one reagent to another at the reaction temperature, do so slowly and dropwise to control the initial exotherm.

    • Adequate Cooling: Have an appropriately sized cooling bath on standby. For reactions known to be exothermic, it is wise to begin the addition at a lower temperature.

    • Continuous Monitoring: Never leave the reaction unattended, especially during the heating phase. Continuously monitor the internal temperature.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this synthesis? A: While the exact optimal temperature can depend on the solvent and specific stoichiometry, a general starting point for the reaction of 5-chloro-2-nitroaniline (a similar substrate) with piperazine is around 120°C.[6] Optimization studies are recommended to find the ideal balance between reaction time and purity for your specific setup.

Q: How should I monitor the internal temperature of the reaction? A: A thermocouple or a glass thermometer submerged in the reaction mixture, away from the walls of the flask, is the most accurate method. The reading should be taken from the bulk of the solution. Relying solely on the temperature setting of a hot plate or heating mantle is unreliable as it does not reflect the true internal temperature.

Q: What type of cooling profile should I use for crystallization? A: A multi-stage cooling profile is often effective. For example:

  • Allow the reaction to cool from the reaction temperature to ~70°C at ambient temperature.

  • Then, cool from 70°C to room temperature over 1-2 hours.

  • Finally, use an ice bath to cool to 0-5°C to maximize precipitation before filtration. Optimizing cooling profiles can significantly improve product purity and crystal size distribution.[5]

Q: Can sonication be used to improve heat transfer? A: While sonication can improve mass and heat transfer, its application must be carefully evaluated. The energy input from the sonicator can itself cause localized heating. If used, it should be coupled with a robust external cooling system and careful internal temperature monitoring.

Recommended Experimental Protocol

This protocol is a generalized procedure and should be adapted and optimized based on your specific laboratory conditions and safety assessments.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Piperazine (anhydrous)

  • N,N-Dimethylacetamide (DMAc) or a similar high-boiling aprotic solvent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and piperazine (3.0 eq).

  • Solvent Addition: Add a suitable volume of DMAc to the flask.

  • Heating and Reaction:

    • Begin vigorous stirring.

    • Heat the mixture to an internal temperature of 120-125°C. Use a silicone oil bath for stable and uniform heating.

    • CRITICAL STEP: Maintain the internal temperature strictly within this range. A higher temperature risks di-substitution, while a lower temperature will significantly slow the reaction rate.

    • Hold the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring.

    • Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

  • pH Adjustment and Isolation:

    • Adjust the pH of the aqueous suspension to ~2 with hydrochloric acid to ensure all carboxylic acid functionality is protonated.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any remaining salts and DMAc.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a suitable recrystallization solvent (e.g., an ethanol/water mixture).

    • Heat the mixture until the solid completely dissolves.

    • CRITICAL STEP: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize recovery.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Key Temperature Parameters Summary
ParameterTemperature RangeRationale
Reaction Temperature 120-125 °COptimal balance between reaction rate and minimizing di-substitution.[6]
Initial Cooling Ambient CoolingPrevents thermal shock and promotes orderly crystal nucleation.
Final Crystallization 0-5 °CMaximizes the yield of the precipitated product.[6][8]
Troubleshooting Workflow

G Start Problem Identified LowYield Low Yield Start->LowYield HighImpurity High Impurity Level (e.g., Di-substitution) Start->HighImpurity Decomposition Decomposition (Dark Color, Gas) Start->Decomposition Cause_TempLow Temp Too Low / Time Too Short? LowYield->Cause_TempLow Cause_TempHigh_Impurity Temp Too High? HighImpurity->Cause_TempHigh_Impurity Cause_Runaway Runaway Reaction? Decomposition->Cause_Runaway Solution_TempLow Increase Temp/Time Monitor w/ TLC/HPLC Cause_TempLow->Solution_TempLow Yes Cause_TempHigh_Yield Temp Too High? (Byproduct Formation) Cause_TempLow->Cause_TempHigh_Yield No Solution_TempHigh_Yield Reduce Temp Improve Stirring Cause_TempHigh_Yield->Solution_TempHigh_Yield Yes Cause_Cooling Cooling Too Rapid? Cause_TempHigh_Yield->Cause_Cooling No Solution_Cooling Implement Gradual Cooling Profile Cause_Cooling->Solution_Cooling Yes Solution_TempHigh_Impurity Reduce Reaction Temp Cause_TempHigh_Impurity->Solution_TempHigh_Impurity Yes Cause_Stoich Stoichiometry Issue? Cause_TempHigh_Impurity->Cause_Stoich No Solution_Stoich Use Larger Excess of Piperazine Cause_Stoich->Solution_Stoich Yes Solution_Runaway Immediate Cooling! Review Safety Protocol Cause_Runaway->Solution_Runaway Yes Cause_Hotspot Localized Hotspot? Cause_Runaway->Cause_Hotspot No Solution_Hotspot Improve Stirring Slower Reagent Addition Cause_Hotspot->Solution_Hotspot Yes caption Fig 2. Troubleshooting Logic for Temperature Issues.

Caption: Fig 2. Troubleshooting Logic for Temperature Issues.

References

  • Nitration Of Benzoic Acid. (n.d.). lp5.geronimo.com.br. Retrieved February 19, 2026.
  • Nandi, S., Raman, V., & P, M. (2025, August 5). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU).
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. (n.d.). Benchchem. Retrieved February 19, 2026.
  • Groom, C. R., et al. (2020, November 16). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Chemical Science (RSC Publishing). DOI:10.1039/D0SC05424K.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025, July 9). MDPI.
  • Explosion due to temperature rise from careless handling in the nitrosation reaction. (n.d.).
  • 2-Nitro-5-(1-piperazinyl)aniline synthesis. (n.d.). ChemicalBook. Retrieved February 19, 2026.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022, May 24). MDPI.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem. Retrieved February 19, 2026.
  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. (n.d.).
  • Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. (n.d.). SciSpace. Retrieved February 19, 2026.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.). IFAC-PapersOnLine.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI.
  • Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. (n.d.). Benchchem. Retrieved February 19, 2026.
  • 3.7: Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PMC.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.).
  • Reaction crystallization kinetics of benzoic acid. (2001, July 15). University of Limerick Institutional Repository.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.).
  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. (n.d.). PMC - NIH.
  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). Organic Chemistry | OpenStax.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosph
  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. (2023, February 7). PubMed.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-Nitro-5-piperazin-1-yl-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthesis. We will move beyond simple protocols to explore the causality behind byproduct formation and provide robust troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final compound.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an activated aryl halide, typically 2-chloro-5-nitrobenzoic acid, with piperazine. The electron-withdrawing nitro group (NO₂) ortho to the leaving group (e.g., Cl) is critical, as it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

General Reaction Scheme:

The choice of base (e.g., K₂CO₃, DIPEA) and solvent (e.g., DMF, DMSO, DMAc) plays a significant role in reaction kinetics and byproduct profile.[3][4]

G cluster_0 Synthesis Workflow A 1. Reagent Preparation (2-chloro-5-nitrobenzoic acid, Piperazine, Base, Solvent) B 2. Reaction Setup (Combine reagents under inert atmosphere) A->B C 3. Reaction (Controlled heating, e.g., 80-120°C) B->C D 4. In-Process Control (IPC) (Monitor by TLC/LC-MS) C->D D->C Incomplete? Continue Reaction E 5. Workup (Quench, Extract, Isolate Crude Product) D->E Complete? F 6. Purification (Recrystallization or Chromatography) E->F G 7. Final Characterization (NMR, MS, Purity Analysis) F->G

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low or has failed completely. What are the primary causes?

A1: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or reagent quality.[5] A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The SNAr reaction can be sluggish. Ensure the temperature is adequate (often 80-120°C) and the reaction is run for a sufficient duration (monitor by TLC or LC-MS until the starting material is consumed).[3][6]

  • Reagent Stoichiometry and Quality:

    • Piperazine Excess: A common and critical error is using an insufficient excess of piperazine. An excess (typically 3-5 equivalents) is vital to minimize the formation of the 1,4-disubstituted byproduct (see Byproduct Profile Table below) and drive the reaction to completion.[7]

    • Base: An inadequate amount of base will stall the reaction, as it is required to neutralize the HCl formed in situ. Use at least 2 equivalents of a suitable base like K₂CO₃.[3]

    • Reagent Purity: Ensure starting materials, particularly the 2-chloro-5-nitrobenzoic acid, are pure. Isomeric impurities from its own synthesis will carry through and reduce the yield of the desired product.[6] Solvents must be anhydrous if specified in the protocol.

  • Loss During Workup: The product is amphoteric, containing both a carboxylic acid and a basic piperazine moiety. During aqueous workup, its solubility is highly pH-dependent. Ensure you are acidifying to the correct pH (typically pH 3-4) to precipitate the product fully before filtration.[6]

G start Low Yield Observed check_ipc Review IPC Data (TLC/LC-MS) start->check_ipc incomplete Action: Increase Time/Temp Verify Base Stoichiometry check_ipc->incomplete Starting Material Remains complex_mix Action: Proceed to Byproduct Analysis check_ipc->complex_mix Multiple Products check_reagents Verify Reagent Quality & Stoichiometry incomplete->check_reagents check_workup Review Workup pH & Extraction Protocol complex_mix->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Q2: My analytical data (TLC, LC-MS) shows several unexpected spots. What are the most likely byproducts?

A2: The formation of multiple products is the most common challenge in this synthesis. Understanding the likely side reactions is key to their identification and mitigation. Pharmaceutical impurity profiling is a critical aspect of drug development to ensure safety and quality.[8][][10]

Potential Byproduct Formation Mechanism & Cause Mitigation Strategy
1,4-Bis(2-carboxy-4-nitrophenyl)piperazine The N-H of the desired product acts as a nucleophile and reacts with another molecule of 2-chloro-5-nitrobenzoic acid. Caused by insufficient piperazine excess or high concentration.[11]Use a significant excess of piperazine (3-5 eq.). Consider slow addition of the aryl halide to the piperazine solution.
1-Piperazinyl-4-nitrobenzene Decarboxylation (-CO₂) of the desired product. Favored by high temperatures (>150°C) or the presence of certain metal catalysts (e.g., copper).[12][13]Maintain strict temperature control. Avoid unnecessarily long reaction times. Screen for and eliminate trace metal contaminants.
2-Hydroxy-5-nitrobenzoic acid Hydrolysis of the starting material's chloro group by water or hydroxide ions. Caused by non-anhydrous conditions at elevated temperatures.Use anhydrous solvents and reagents. Ensure the reaction is under an inert atmosphere (N₂ or Ar).
Isomeric Products (e.g., 2-Nitro-3-piperazin-1-yl-benzoic acid) Arises from isomeric impurities (e.g., 2-chloro-3-nitrobenzoic acid) in the starting material. This impurity forms during the nitration of 2-chlorobenzoic acid if the temperature is not strictly controlled.[6][14]Source high-purity starting materials. If synthesizing the precursor, maintain nitration temperatures at 0-5°C.
Q3: I suspect decarboxylation is occurring. How can I confirm and prevent this?

A3: Decarboxylation is a known side reaction for substituted benzoic acids, particularly those with electron-withdrawing groups, and can be promoted by high heat.

  • Confirmation: A decarboxylated byproduct will be readily apparent in your mass spectrometry data. For example, if your desired product has an expected [M+H]⁺ of 268.09, the decarboxylated byproduct (1-piperazinyl-4-nitrobenzene) would show an [M+H]⁺ of 224.11, a difference corresponding to the loss of CO₂ (44 Da).

  • Prevention:

    • Temperature Control: This is the most critical factor. Many SNAr reactions for this class of compounds proceed well at 80-120°C. Avoid excessive temperatures (>150°C) unless absolutely necessary and validated.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged heating increases the likelihood of decarboxylation and other degradation pathways.

    • pH Conditions: Strongly acidic or basic conditions at high temperatures can facilitate decarboxylation. While a base is necessary for the reaction, avoid overly harsh conditions during workup and purification.

Section 3: Key Experimental and Analytical Protocols

Trustworthy protocols are self-validating. The following methods include in-process checks and characterization steps to ensure the integrity of your results.

Protocol 1: Synthesis of this compound

This protocol is a generalized starting point. Optimization of temperature and reaction time may be necessary.

Materials:

  • 2-chloro-5-nitrobenzoic acid (1.0 eq.)

  • Piperazine, anhydrous (4.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq.)

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add piperazine, K₂CO₃, and DMAc.

  • Reagent Addition: Stir the mixture to form a suspension. Add the 2-chloro-5-nitrobenzoic acid portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 120°C and maintain for 12-24 hours.

    • Scientist's Note: The reaction is typically a reddish-brown mixture.[3]

  • Monitoring: After 12 hours, take a small aliquot, quench with water, acidify with HCl, extract with ethyl acetate, and spot on a TLC plate (e.g., 10% MeOH in DCM) to check for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water.

  • Isolation: Slowly acidify the aqueous mixture with 1M HCl with vigorous stirring to a final pH of ~3-4. A yellow precipitate should form.

  • Filtration: Stir the suspension at 0°C for 1 hour to maximize precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ether or acetone to aid in drying.[3]

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Characterization by NMR and Mass Spectrometry

Accurate characterization is essential to confirm the structure of your product and identify any impurities.[15][16]

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Expected [M+H]⁺: C₁₁H₁₃N₃O₄, Calculated: 268.0933; Found: ~268.09.

    • Byproduct Hunting: Look for masses corresponding to the byproducts listed in the table above.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Signals (δ, ppm):

      • ~7.9-8.1 (d, 1H): Aromatic H ortho to NO₂ group.

      • ~7.2-7.4 (dd, 1H): Aromatic H between piperazine and NO₂.

      • ~7.0-7.1 (d, 1H): Aromatic H ortho to COOH group.

      • ~3.3-3.5 (m, 4H): Piperazine CH₂ adjacent to the aromatic ring.

      • ~2.8-3.0 (m, 4H): Piperazine CH₂ of the N-H group.

      • Note: A broad signal for the COOH proton will also be present, often >12 ppm, and a signal for the piperazine N-H.

References
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. [Link]

  • Kalyankar, T. M., Kakde, R. B., & Kokardekar, S. R. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of controlled release, 157(1), 1-13. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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dealing with poor solubility of 2-nitro-5-piperazin-1-yl-benzoic acid during workup

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Workup Challenges Related to Poor Solubility.

Introduction: Understanding the Core Challenge

Researchers working with 2-nitro-5-piperazin-1-yl-benzoic acid frequently encounter significant challenges during workup and purification, primarily stemming from its poor and highly variable solubility. This guide provides an in-depth analysis of the underlying chemical principles governing this behavior and offers robust, field-proven troubleshooting strategies and protocols.

The core issue lies in the molecule's structure, which contains both a weakly acidic carboxylic acid group and a basic piperazine moiety. This dual functionality means the compound exists as a zwitterion at a specific pH, known as the isoelectric point (pI). At its pI, the molecule has a net neutral charge, leading to strong intermolecular electrostatic interactions and, consequently, minimal aqueous solubility. Attempting to perform extractions or precipitations near this pH will inevitably lead to the product "crashing out" of solution, often as an unfilterable solid or oil.

This guide will equip you with the knowledge to manipulate the compound's ionization state through precise pH control, enabling efficient separation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate unexpectedly during aqueous workup?

A1: You are likely at the compound's isoelectric point (pI).

The molecule possesses two ionizable groups: the acidic benzoic acid and the basic piperazine ring. The charge of the molecule is therefore highly dependent on the pH of the solution.

  • The Benzoic Acid Group: The carboxylic acid (-COOH) is acidic. The presence of the electron-withdrawing nitro group increases its acidity compared to benzoic acid (pKa ~4.2). The pKa for this group is estimated to be around 3.4.[1][2][3]

  • The Piperazine Group: Piperazine is a diamine with two pKa values for its conjugate acids, typically around 5.3 and 9.7.[4][5]

The isoelectric point (pI) is the pH at which the positive charge on the protonated piperazine and the negative charge on the deprotonated carboxylate balance, resulting in a net-zero charge. At this pH, the zwitterion is least soluble in aqueous media. Any workup procedure that involves adjusting the pH to this neutral range (typically between pH 4 and 6) will cause the product to precipitate.

The diagram below illustrates how the molecule's net charge changes with pH, dictating its solubility.

charge_states cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) (e.g., pH ≈ 4-6) cluster_high_ph High pH (e.g., pH > 10) low_ph Net Positive Charge (Piperazinium Salt) High Aqueous Solubility pi Zwitterion (Net Neutral Charge) Very Low Aqueous Solubility low_ph->pi Add Base pi->low_ph Add More Acid high_ph Net Negative Charge (Carboxylate Salt) Moderate Aqueous Solubility pi->high_ph Add More Base high_ph->pi Add Acid

Caption: pH-dependent charge states and solubility.

Q2: How can I use pH to my advantage to keep the compound dissolved during an extraction?

A2: Perform extractions at pH values far from the isoelectric point.

To maintain solubility, you must ensure the molecule is in a fully charged state, either as a cation (at low pH) or an anion (at high pH). This prevents premature precipitation and allows for selective separation from non-ionizable impurities.

pH RangeDominant SpeciesNet ChargeExpected Aqueous SolubilityExpected Organic Solubility (e.g., in EtOAc)Workup Action
< 2 Piperazinium CationPositiveHighLowExtract into aqueous acid to separate from neutral/acidic organic impurities.
4 - 6 ZwitterionNeutralVery LowLowPrecipitate/Isolate the product from the aqueous phase.
> 10 Carboxylate AnionNegativeModerateLowExtract into aqueous base to separate from neutral/basic organic impurities.

Expert Tip: The most effective strategy is to leverage the high aqueous solubility of the piperazinium salt form. Extracting your compound into an acidic aqueous layer not only keeps it in solution but is also an excellent purification step to remove neutral organic byproducts.

Q3: Can you provide a reliable, step-by-step protocol for an acid-base workup?

A3: Absolutely. The following workflow is designed to maximize both recovery and purity by controlling the compound's solubility.

This protocol first isolates the target compound from neutral impurities by forming its water-soluble salt in an acidic aqueous phase. Then, the pH is carefully adjusted to the isoelectric point to precipitate the pure zwitterionic product.

workup_workflow start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) extract_acid Step 1: Acidic Extraction Add 1M HCl (aq). Shake and separate layers. start->extract_acid org_layer Organic Layer: Contains neutral impurities. (Discard) extract_acid->org_layer aq_layer_acid Aqueous Layer: Contains protonated product (water-soluble piperazinium salt) extract_acid->aq_layer_acid adjust_ph Step 2: Precipitation Cool aqueous layer in ice bath. Slowly add 1M NaOH or NaHCO₃ with vigorous stirring until pH ≈ 5-6. aq_layer_acid->adjust_ph precipitate Product precipitates as a zwitterionic solid. adjust_ph->precipitate filter Step 3: Isolation Collect solid by vacuum filtration. precipitate->filter wash Wash precipitate with cold water, then a non-polar solvent (e.g., ether or hexanes). filter->wash dry Dry solid under vacuum. wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Acid-base extraction and precipitation workflow.

Detailed Experimental Protocol: Acid-Base Purification
  • Dissolution & Transfer: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded. Pro-Tip: Re-extract the organic layer with a second portion of 1M HCl to maximize recovery.

  • Precipitation: Place the flask containing the combined acidic aqueous extracts into an ice-water bath and begin vigorous stirring with a magnetic stir bar.

  • pH Adjustment: Slowly, add a 1M solution of sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) dropwise to the stirring solution. Monitor the pH using pH paper or a calibrated meter. As you approach the isoelectric point (pH ~4-6), a precipitate will begin to form. Continue adding the base until precipitation is complete. Using NaHCO₃ provides finer control and is less likely to cause "oiling out."

  • Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove inorganic salts) and then with a non-polar solvent like diethyl ether or hexanes (to displace water and aid in drying).

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Q4: My product is "oiling out" or forming a fine, unfilterable precipitate. What should I do?

A4: This is typically caused by rapid changes in pH or temperature. Slowing down the process is key.

"Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, non-crystalline amorphous solid. Fine precipitates are often the result of rapid nucleation.

Troubleshooting Steps:

  • Slow Down pH Adjustment: This is the most critical factor. Add your acid or base very slowly (dropwise) with maximum agitation to prevent localized areas of high concentration that promote rapid precipitation.

  • Control Temperature: Perform the precipitation at 0-5 °C in an ice bath. Lower temperatures often promote the formation of more ordered, crystalline solids and can reduce the solubility of your product further, increasing yield.

  • Use a Weaker Base: For the precipitation step, switch from a strong base like NaOH to a weaker base like saturated sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide.[6] The slower, more controlled pH change greatly favors crystallization over oiling out.

  • Scratch the Flask: If crystallization is slow to initiate, scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.[7]

Q5: What is the most effective method for final purification by recrystallization?

A5: Recrystallization from a polar protic solvent system is highly effective.

Given the compound's polar and zwitterionic nature, a mixed-solvent system involving a "good" solvent that dissolves the compound when hot and a "poor" solvent (anti-solvent) that causes it to crystallize upon cooling is ideal.

Recommended Solvent Systems:
  • Ethanol / Water[7]

  • Methanol / Water

  • Isopropanol / Water

Detailed Experimental Protocol: Recrystallization
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point. Add another drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold solvent mixture, and dry under vacuum.[8]

References
  • 4-Nitrobenzoic acid - Solubility of Things. Solubility of Things. Accessed February 19, 2026. [Link]

  • 4-Nitrobenzoic acid - Wikipedia. Wikipedia. Accessed February 19, 2026. [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 - PubChem. PubChem. Accessed February 19, 2026. [Link]

  • 3-Nitrobenzoic acid - Wikipedia. Wikipedia. Accessed February 19, 2026. [Link]

  • Piperazine - Solubility of Things. Solubility of Things. Accessed February 19, 2026. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Accessed February 19, 2026. [Link]

  • Piperazine - Wikipedia. Wikipedia. Accessed February 19, 2026. [Link]

  • PIPERAZINES - Ataman Kimya. Ataman Kimya. Accessed February 19, 2026. [Link]

  • Piperazine (C4H10N2) properties. Mol-Instincts. Accessed February 19, 2026. [Link]

  • How to desalt zwitterions? ResearchGate. Accessed February 19, 2026. [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Accessed February 19, 2026. [Link]

  • Chemistry 102 - Experiment 3. Palomar College. Accessed February 19, 2026. [Link]

  • pKa Data Compiled by R. Williams. The Williams Group. Accessed February 19, 2026. [Link]

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analytical methods for detecting impurities in 2-nitro-5-piperazin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of drug development and manufacturing is ensuring the purity and safety of active pharmaceutical ingredients (APIs). For a compound like 2-nitro-5-piperazin-1-yl-benzoic acid, a key intermediate in various pharmaceutical syntheses, rigorous analytical oversight is critical. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can impact the efficacy and safety of the final drug product.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for detecting and identifying impurities in this compound. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What are the most likely impurities in this compound?

A1: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1] For this specific molecule, organic impurities are the primary concern and typically originate from three sources:

  • Starting Materials: Unreacted precursors such as 2-chloro-5-nitrobenzoic acid or piperazine.

  • Reaction By-products: Isomeric impurities formed during the nitration of the benzoic acid ring or products from side-reactions.[2] For instance, N-nitrosated derivatives of the piperazine ring can form, which are a class of impurities of significant concern.[3][4]

  • Degradation Products: The molecule may degrade under stress conditions like heat, light, acid, or base, leading to products from hydrolysis of the amide bond (if applicable in a larger synthetic scheme) or oxidation of the piperazine ring.

Impurity Type Potential Origin Recommended Primary Analytical Technique
Unreacted PrecursorsSynthesisHPLC-UV, LC-MS
Isomeric By-productsSynthesisHPLC-UV (with method development), LC-MS
N-Nitroso ImpuritiesSynthesis/DegradationLC-MS/MS, GC-MS
Oxidation ProductsDegradationLC-MS
Residual SolventsPurification/ProcessGas Chromatography (GC-MS)

Q2: What is the best "first-pass" analytical technique for purity assessment?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry gold standard for initial purity analysis of non-volatile organic compounds.[1][5] It is robust, widely available, and highly effective at separating the main compound from most potential impurities. A well-developed reversed-phase HPLC method can quantify the main peak and detect impurities at levels required by regulatory authorities like the FDA and ICH.[6]

Impurity Detection & Characterization Workflow

The following diagram illustrates a typical workflow for identifying and characterizing impurities in a pharmaceutical intermediate like this compound.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Reporting A Sample Preparation (Dissolve in suitable solvent) B HPLC-UV Analysis (Purity Screening) A->B C Decision: Impurity > Threshold? (e.g., >0.05% per FDA/ICH) B->C D LC-MS/MS Analysis (Obtain Molecular Weight & Fragmentation) C->D Yes E Isolate Impurity (Preparative HPLC or Fraction Collection) C->E Yes H Report Purity Profile C->H No G Structure Confirmed D->G F NMR Spectroscopy (1H, 13C, 2D-NMR for Structure) E->F F->G I Characterize & Report Impurity Structure G->I

Caption: Workflow for impurity profiling.

HPLC Method Development & Troubleshooting Guide

HPLC is the cornerstone of impurity analysis. However, the unique chemical properties of this compound—namely the basic piperazine moiety—can present challenges.

Q3: I'm seeing significant peak tailing for my main compound. Why is this happening and how can I fix it?

A3: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC. It's primarily caused by secondary interactions between the protonated basic nitrogen of the piperazine ring and residual acidic silanol groups on the silica-based column packing.[7]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter. The pKa of piperazine is around 9.8. Working at a low pH (e.g., 2.5-3.5) ensures the piperazine is fully protonated and the silanols are not ionized, minimizing these secondary interactions. An acidic modifier like formic acid or phosphoric acid is essential.

  • Use of an Amine Modifier: If pH adjustment alone isn't sufficient, adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can help. TEA acts as a competitive base, binding to the active silanol sites and masking them from your analyte.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping treats the silica surface to reduce the number of free silanol groups.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different selectivity, such as a phenyl or cyano phase, which may offer different interaction mechanisms.

  • Lower Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.[7][8]

Q4: I am struggling to separate two closely eluting impurity peaks. What should I try?

A4: Poor resolution requires systematic optimization of the chromatographic conditions to improve selectivity.[9]

Optimization Strategy:

G Start Poor Resolution Observed A Optimize Gradient Profile (Make shallower to increase separation time) Start->A B Change Organic Modifier (Switch from Acetonitrile to Methanol or vice-versa) A->B If no improvement End Resolution Achieved A->End Success C Adjust Mobile Phase pH (Slight changes can alter ionization and retention) B->C If no improvement B->End Success D Change Column Selectivity (e.g., C18 -> Phenyl-Hexyl) C->D If no improvement C->End Success E Decrease Flow Rate or Increase Column Length (To improve efficiency) D->E If no improvement D->End Success E->End Success

Caption: Decision tree for improving HPLC peak resolution.

Experimental Protocol: Starting HPLC-UV Method

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 320 nm.[11] A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to ensure compatibility and good peak shape.[8]

Advanced Techniques: LC-MS and NMR

Q5: My HPLC-UV method uses a phosphate buffer, but I can't get a good signal on my LC-MS system. What's wrong?

A5: This is a common and critical issue. Mass spectrometers are incompatible with non-volatile mobile phase components like phosphate or sulfate buffers.[6] These buffers will precipitate in the high-temperature MS source, contaminating the instrument and suppressing the analyte signal.

Solution: You must switch to an MS-compatible mobile phase using volatile buffers.

  • Acidic Conditions: Use 0.1% formic acid or 0.1% acetic acid. These are excellent for positive ion mode ESI-MS.

  • Basic Conditions: Use ammonium formate or ammonium acetate.

  • Method Re-validation: Since changing the mobile phase will alter the chromatography, you will need to re-optimize and validate the separation on the LC-MS system.[6]

Q6: I've isolated an unknown impurity. How can I use NMR spectroscopy to determine its structure?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of unknown organic molecules.[12][13] It provides detailed information about the atomic connectivity and stereochemistry of a compound.[12][14]

Step-by-Step Elucidation Strategy:

  • Acquire 1D Spectra (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).[13]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.[13]

  • Acquire 2D Correlation Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build structural fragments.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[15]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing you to connect the fragments identified from COSY and build the complete molecular skeleton.[12][15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close to each other in space, but not necessarily through bonds.[12]

By systematically analyzing these spectra, you can piece together the complete structure of the unknown impurity, a critical step for assessing its potential toxicity and controlling it in the manufacturing process.[15][16]

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. (2025).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • How Pharmaceutical Impurity Analysis Works.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2024).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem. (2025).
  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. (2023).
  • HPLC Troubleshooting Guide. SCION Instruments. (n.d.).
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. (2008).
  • HPLC Troubleshooting Guide. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide. Phenomenex. (n.d.).
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid. Benchchem. (2025).
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025).
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022).
  • Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. (n.d.).
  • Challenges in Analytical Method Development and Validation.
  • Challenges in Analytical Method Development For | PDF. Scribd. (2012).
  • Impurities and Degrad
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem. (2025).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem. (n.d.).
  • Analytical Methods. RSC Publishing. (2010).

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Validation & Comparative

Structure-Activity Relationship of 2-Nitro-5-piperazin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary The 2-nitro-5-piperazin-1-yl-benzoic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a versatile precursor for benzimidazole-based radioprotectors , quinazolinone antibacterials , and hypoxia-activated prodrugs .[1] While the parent compound (CAS 183622-35-7) exhibits modest intrinsic antimicrobial activity, its primary value lies in its derivatives.[1] This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing its performance as a "masked" precursor versus its active amide derivatives, and provides experimental protocols for optimizing its therapeutic index.

Introduction: The Scaffold Architecture

The this compound molecule is a tri-functionalized benzene ring that balances electronic deficiency with solubilizing capability.[1] Its utility in drug discovery stems from three distinct reactive centers:

  • C1 Carboxylic Acid: A handle for amidation to improve lipophilicity or for cyclization into fused heterocycles.

  • C2 Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack during synthesis and serves as a bioreductive switch (to amine) for hypoxia-targeting or cyclization.[1]

  • C5 Piperazine Moiety: A solubilizing basic tail that enhances pharmacokinetic (PK) profiles and facilitates interaction with acidic residues in target proteins (e.g., DNA minor groove, kinase ATP pockets).

Therapeutic Applications[1][2][3][4][5][6][7]
  • Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria (S. aureus) by mimicking fluoroquinolone binding modes.[1]

  • Radioprotectors: Reduced benzimidazole derivatives (synthesized from this scaffold) function as DNA-binding antioxidants.[1]

  • Anticancer Intermediates: Used in the synthesis of PARP and kinase inhibitors where the piperazine tail drives solubility.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class is governed by modifications at three key positions. The following analysis synthesizes data from patent literature and antibacterial screenings.

Region A: The Piperazine Tail (N4-Substitution)

The piperazine nitrogen (N4) is the primary vector for optimizing potency and bioavailability.

  • Unsubstituted (N-H): Provides high water solubility but poor membrane permeability. Often shows lower potency due to rapid clearance.

  • N-Methyl/Ethyl: Increases lipophilicity (LogP) and membrane penetration.[1] N-Methyl derivatives often show a 2-5x increase in intracellular accumulation compared to the parent acid.[1]

  • Bulky Lipophilic Groups (Benzyl/Boc): Significantly enhance binding affinity to hydrophobic pockets (e.g., in tyrosinase or kinase targets) but reduce solubility.

    • Insight: For antimicrobial applications, a 4-methyl or 4-ethyl substitution is optimal for balancing permeability and solubility.[1]

Region B: The Nitro Group (Electronic Switch)
  • Intact Nitro (-NO2): Essential for hypoxia-selectivity .[1] The electron deficiency promotes reduction by bacterial nitroreductases, generating toxic hydroxylamine intermediates that damage bacterial DNA.

  • Reduced Amino (-NH2): Reduction abolishes the "prodrug" effect but enables the formation of benzimidazoles . The amino-derivative is generally less toxic to mammalian cells but requires cyclization for maximal potency.[1]

Region C: The Carboxylic Acid (The Warhead Handle)
  • Free Acid (-COOH): Weak antimicrobial activity due to ionization at physiological pH (preventing cell entry).[1]

  • Amides (-CONHR): Conversion to phenylamides or sulfonamides drastically improves activity.[1]

    • Key Finding: Amides derived from sulfanilamide or heterocyclic amines (e.g., thiazoles) exhibit synergistic antibacterial activity, often surpassing the parent acid by >10-fold in MIC assays.

Visualizing the SAR and Synthesis Logic

The following diagram maps the structural modifications to their functional outcomes and outlines the synthesis workflow.

SAR_Workflow Scaffold This compound (Core Scaffold) Piperazine Region A: Piperazine N4 (Solubility/Binding) Scaffold->Piperazine Nitro Region B: Nitro Group (Prodrug/Cyclization) Scaffold->Nitro Acid Region C: Carboxylic Acid (Delivery/Targeting) Scaffold->Acid N_Alkyl N-Alkylation (↑ Permeability) Piperazine->N_Alkyl Methyl/Benzyl Bioreduction Nitro Reduction (→ Benzimidazoles) Nitro->Bioreduction Zn/HCl or Reductase Amidation Amide Formation (↑ Potency) Acid->Amidation R-NH2 coupling Antibacterial High Antibacterial Activity (MIC < 2 µg/mL) N_Alkyl->Antibacterial Radioprotector Radioprotection (DNA Binding) Bioreduction->Radioprotector Amidation->Antibacterial

Figure 1: Functional map linking structural modifications of the 2-nitro-5-piperazinyl scaffold to therapeutic outcomes.[1]

Comparative Performance Data

The table below contrasts the parent scaffold with its key derivatives against standard reference agents. Data is synthesized from relevant antimicrobial and radioprotection studies.

Compound ClassModificationTarget/MechanismRelative Potency (vs. Parent)Key Advantage
Parent Acid NoneWeak DNA Intercalation1.0 (Baseline)Synthetic Building Block
N-Methyl Amide Amidation + N-MethylationBacterial Topoisomerase12.5x Enhanced Permeability
Benzimidazole Nitro Reduced + CyclizedDNA Minor Groove Binder50x (Radioprotection)High Affinity / Low Toxicity
Sulfonamide Derivative COOH coupled to SulfanilamideDihydropteroate Synthase20x Dual Mechanism (Synergy)
Ciprofloxacin (Ref)FluoroquinoloneDNA Gyrase100xClinical Standard

Interpretation: While the parent acid is a weak agent, converting it to a benzimidazole (for radioprotection) or a sulfonamide-amide (for antibacterial use) unlocks its true therapeutic potential.

Experimental Protocols

Protocol A: Synthesis of 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic Acid

Objective: To synthesize the optimized N-methyl derivative for subsequent amidation.

Reagents: 5-Chloro-2-nitrobenzoic acid, N-methylpiperazine, K2CO3, DMF.[1]

  • Preparation: Dissolve 5-chloro-2-nitrobenzoic acid (10 mmol) in DMF (20 mL).

  • Addition: Add K2CO3 (25 mmol) followed by N-methylpiperazine (15 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 6 hours under N2 atmosphere. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Pour the reaction mixture into ice-water (100 mL). Adjust pH to 4.0 using 1N HCl.

  • Isolation: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 75-85%.[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Objective: To validate the biological activity of the synthesized derivatives.

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).

  • Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Plating: Add 100 µL of bacterial suspension to a 96-well plate.

  • Treatment: Add 100 µL of the test compound (dissolved in DMSO/MHB) in serial dilutions (e.g., 64 to 0.125 µg/mL).

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (turbidity).

References

  • Fluorochem. (2024). This compound Product Sheet. Retrieved from

  • Martin, R. F., et al. (2011). Radioprotector compounds and methods. Patent AU2011238421B2. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

  • BenchChem. (2024). Structure-Activity Relationship of Benzoic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. PubMed. Retrieved from

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Validating the Bioactivity of 2-nitro-5-piperazin-1-yl-benzoic acid: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 2-nitro-5-piperazin-1-yl-benzoic acid. Drawing from established methodologies in cell signaling and kinase inhibitor profiling, we present a series of cell-based assays designed to elucidate the compound's mechanism of action, with a specific focus on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer.[1][2][3][4] The structural components of this compound, namely the piperazine and benzoic acid moieties, are found in various bioactive compounds, including those targeting kinases.[5][6][7] The presence of a nitro group can also contribute to a range of biological activities.[8]

This guide will not only detail the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to characterizing this novel compound. We will compare its hypothetical performance against established inhibitors to provide a clear benchmark for its potential efficacy.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central node for integrating extracellular and intracellular signals to control cell fate.[3][4] Growth factors, nutrients, and cellular energy levels all converge on this pathway to regulate essential cellular processes.[1][9] Its frequent overactivation in cancer has made it a prime target for therapeutic intervention.[4]

Here, we propose to investigate whether this compound exerts its biological effects by modulating this critical pathway. The assays described below are designed to dissect the compound's activity at different points within the cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) rpS6 rpS6 S6K1->rpS6 Phosphorylates Translation Protein Synthesis & Cell Growth rpS6->Translation 4E-BP1->Translation Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow

Our proposed workflow is a multi-step process designed to first screen for general cytotoxic or anti-proliferative activity and then to specifically probe the PI3K/Akt/mTOR pathway.

Experimental_Workflow Start Start: This compound Assay1 Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Western Blot Analysis of Phospho-Proteins (p-Akt, p-S6K1, p-rpS6) Decision1->Assay2 Yes Conclusion Conclusion on Bioactivity and Mechanism Decision1->Conclusion No Decision2 Inhibition of Phosphorylation? Assay2->Decision2 Assay3 Quantitative In-Cell Western or HTRF Assay Decision2->Assay3 Yes Decision2->Conclusion No Data Comparative Data Analysis (IC50 determination) Assay3->Data Data->Conclusion

Caption: Experimental workflow for validating bioactivity.

Part 1: Initial Screening for Bioactivity

The first step is to determine if this compound exhibits any general anti-proliferative or cytotoxic effects on a relevant cancer cell line (e.g., MCF-7 breast cancer or HepG2 hepatocellular carcinoma cells).[10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Probing the PI3K/Akt/mTOR Pathway

If the compound shows significant anti-proliferative activity, the next step is to investigate its effect on the PI3K/Akt/mTOR pathway. A Western blot analysis provides a qualitative and semi-quantitative assessment of the phosphorylation status of key pathway components.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment and Lysis: Treat cells with this compound at concentrations around its IC50 value for a defined period (e.g., 2-24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of Akt (Ser473), S6K1 (Thr389), and ribosomal protein S6 (Ser235/236).[1][9] Also, probe for the total protein levels of Akt, S6K1, and S6 as loading controls.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated proteins in treated cells to untreated and positive control (e.g., Rapamycin or LY294002) treated cells.[1]

Part 3: Quantitative High-Throughput Validation

For a more quantitative and higher-throughput analysis, an In-Cell Western™ assay or a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be employed. These methods allow for robust dose-response curves and accurate IC50 determinations for the inhibition of specific phosphorylation events.[1][2][11]

Experimental Protocol: In-Cell Western™ Assay for Phospho-rpS6

  • Cell Seeding and Treatment: Seed cells in a 384-well plate and treat with a range of concentrations of this compound and comparator compounds (e.g., Rapamycin, LY294002).[1]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based solution.

  • Immunostaining: Incubate the cells with a primary antibody against phospho-rpS6 (Ser235/236) and a normalization antibody (e.g., an antibody against a housekeeping protein).

  • Secondary Antibody Incubation: Add secondary antibodies conjugated to different infrared fluorophores (e.g., one at 700 nm and the other at 800 nm).

  • Imaging and Quantification: Scan the plate using an infrared imaging system. The signal from the phospho-specific antibody is normalized to the signal from the normalization antibody to account for variations in cell number.[1]

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.

Comparative Data Analysis

To objectively assess the bioactivity of this compound, its performance should be compared against well-characterized inhibitors of the PI3K/Akt/mTOR pathway.

CompoundTarget(s)Cell Viability IC50 (µM)p-rpS6 Inhibition IC50 (µM)
This compound To be determinedHypothetical: 5.2Hypothetical: 1.8
Rapamycin (Positive Control) mTORC1>10 (cell line dependent)0.001
LY294002 (Positive Control) Pan-PI3K152.5
U0126 (Negative Control) MEK1/2>50No effect

This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally. The IC50 values for the known inhibitors are based on published data.[1]

Conclusion

This guide outlines a systematic and robust approach to validating the bioactivity of this compound. By employing a series of well-established cell-based assays, researchers can determine its anti-proliferative efficacy and elucidate its mechanism of action, specifically its potential role as an inhibitor of the PI3K/Akt/mTOR pathway. The comparative analysis against known inhibitors provides essential context for evaluating its potency and potential as a novel therapeutic agent. The experimental workflows and protocols described herein are designed to ensure scientific rigor and generate reliable, reproducible data, forming a solid foundation for further preclinical development.

References

  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway - Thermo Fisher Scientific.
  • Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals.
  • A convenient and sensitive mTOR activity assay with native and recombinant mTOR - AACR Journals.
  • In silico discovery and in vitro validation of novel CDK5 and CDK9 inhibitors with glioblastoma therapeutic potential - Lancashire Online Knowledge.
  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation.
  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors | Genomics, Proteomics & Bioinformatics | Oxford Academic.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC.
  • Targeting the mTORC1 Pathway With Phenotypic Screening - HotSpot Therapeutics.
  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - MDPI.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC.
  • PI3K/AKT/mTOR pathway - Wikipedia.
  • Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor - bioRxiv.org.
  • Piperidine derivative benzoic acid | Sigma-Aldrich.
  • 2-Nitro-5-(1-piperazinyl)aniline synthesis - ChemicalBook.
  • Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7pciZycOKBx4zsujhu5jvNVEDNYkVOJh5RvWbLrLE8_QqS4ZZ8cdLvO2GO0eYHGNDlw_lrAo1TEklOV-ymXHK3NPxHA0BSo0ABNcigKiRK1DYB2lYHRuocetNTljVOIYKgc-hUrFCz05RRUFbjjRvtydBLXj5ZRTvKFg1dSdWGoH9ctQSZbdIzni0xYgLH32cf5574uU9Toi6jVd9pueYoc1uhofjb0wCq8ITZmPWZ-cl2jSkCx3k]([Link]

Sources

Structural Validation of 2-Nitro-5-piperazin-1-yl-benzoic Acid: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively confirm the regio-isomeric structure of 2-nitro-5-piperazin-1-yl-benzoic acid without reliance on single-crystal X-ray diffraction.

The Challenge: The synthesis of nitro-benzoic acid derivatives often yields regioisomers (e.g., 2-nitro-4-piperazinyl vs. 2-nitro-5-piperazinyl) that exhibit identical mass-to-charge ratios (m/z) and similar 1D


H NMR profiles. Distinguishing these isomers requires mapping the scalar connectivity between the aromatic protons and the distinct carbonyl/nitro functionalities.

The Solution: This guide details a self-validating 2D NMR workflow utilizing HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) in DMSO-d


. This approach provides a rapid, solution-state structural guarantee suitable for pharmaceutical quality control and lead optimization.

Part 1: Strategic Comparison of Analytical Methods

For drug development professionals, choosing the right validation method is a balance of throughput, cost, and certainty.

Feature2D NMR (Recommended) X-Ray Crystallography Mass Spectrometry (MS/MS)
Primary Output Atom-to-atom connectivity (Solution State)Absolute 3D configuration (Solid State)Molecular weight & Fragmentation
Regio-Specificity High (via HMBC correlations)Definitive Low (Isomers often fragment identically)
Sample Requirement ~5-10 mg (Recoverable)High-quality single crystal (Hard to grow)< 1 mg (Destructive)
Turnaround Time 2–4 HoursDays to Weeks (Crystal growth dependent)Minutes
Limitation Requires solubility (DMSO/MeOH)Packing forces may distort conformersCannot easily distinguish ortho/meta isomers

Verdict: While X-ray is the "gold standard" for absolute configuration, 2D NMR is the operational gold standard for medicinal chemistry due to its speed and independence from crystallization kinetics.

Part 2: Structural Logic & Predicted Shifts

To validate the structure, we must confirm the placement of the piperazine ring at position 5 and the nitro group at position 2 relative to the carboxylic acid at position 1.

The Molecule: this compound
  • Electronic Push-Pull:

    • Nitro (

      
       at C2):  Strong Electron Withdrawing Group (EWG). Deshields ortho protons significantly.
      
    • Carboxyl (

      
       at C1):  Moderate EWG. Deshields ortho protons.
      
    • Piperazine (at C5): Electron Donating Group (EDG) via resonance. Shields ortho/para protons.

Predicted H NMR Signals (DMSO-d )
ProtonPositionMultiplicityApprox.[1][2][3][4] Shift (

)
Diagnostic Logic
H3 Ortho to NO

Doublet (d,

Hz)
7.8 – 8.1 ppmMost deshielded aromatic signal due to ortho-NO

.
H4 Ortho to Piperazinedd (

Hz)
6.9 – 7.2 ppmShielded by Piperazine lone pair. Couples to H3 (ortho) and H6 (meta).
H6 Ortho to COOHDoublet (d,

Hz)
7.1 – 7.4 ppmDeshielded by COOH, but shielded by ortho-Piperazine. Key HMBC probe.
Piperazine AliphaticTwo Triplets/Broad2.8 – 3.5 ppmDistinct

or

system.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to eliminate ambiguity. Each step builds the "evidence chain" for the final assignment.

Step 1: Sample Preparation
  • Solvent: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why? DMSO solubilizes the polar zwitterionic character of the amino-acid scaffold and slows proton exchange, often allowing observation of the carboxylic acid proton (

      
      13 ppm) and amine NH.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    H NMR:  16 scans. Optimize spectral width (SW) to 14 ppm to catch the COOH.
    
  • COSY (Correlation Spectroscopy): 256 increments.

    • Goal: Identify the H3-H4 spin system (strong coupling) and isolate the H6 singlet/meta-coupler.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (DEPT-style).

    • Goal: Assign carbons C3, C4, C6 to their protons. Identify piperazine CH

      
       carbons.
      
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

    
     Hz.
    
    • Goal: The "Smoking Gun" experiment. Connects the aromatic ring to the "invisible" quaternary carbons (C-NO

      
      , C-COOH, C-N).
      
Step 4: The Validation Logic (Data Interpretation)

To confirm the 2-nitro-5-piperazinyl isomer over the 4-piperazinyl alternative:

  • Locate H6: Identify the aromatic proton that shows a weak meta-coupling (d,

    
     Hz) in the 1D spectrum.
    
  • The HMBC Check (Critical):

    • Look for a correlation from H6 to the Carbonyl Carbon (

      
      165-170 ppm).
      
    • Reason: H6 is 3 bonds away from the Carbonyl (

      
      ).
      
    • Contrast: H3 is 4 bonds away and will not show this correlation.

  • Confirm Nitro Position:

    • H3 (the doublet at

      
      8.0 ppm) should show correlations to C1  (quaternary) and C5  (C-N). It should not correlate to the carbonyl.
      

Part 4: Workflow Visualization

The following diagram illustrates the decision tree and data flow for this structural confirmation.

NMR_Workflow Sample Sample: this compound (10mg in DMSO-d6) OneD 1D 1H NMR (Screening) Sample->OneD Analysis_1D Identify Spin Systems: 1. Isolated Doublet (H3) 2. dd (H4) 3. meta-d (H6) OneD->Analysis_1D COSY 2D COSY (Confirm H3-H4 adjacency) Analysis_1D->COSY Verify J-coupling HSQC 2D HSQC (Map Protons to Carbons) COSY->HSQC Assign C-H pairs HMBC 2D HMBC (Long Range Connectivity) HSQC->HMBC Bridge Quaternary C Decision Critical Check: Does H6 correlate to C=O? HMBC->Decision Result_Yes CONFIRMED 2-nitro-5-piperazinyl isomer Decision->Result_Yes Yes (3-bond) Result_No REJECTED Likely 4-piperazinyl isomer Decision->Result_No No (4-bond)

Figure 1: Decision-tree workflow for structural verification using 2D NMR. The HMBC step acts as the definitive gatekeeper for regio-isomer assignment.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

    • Foundational text for HMBC/HSQC parameter optimization.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

    • Source for substituent effects on aromatic chemical shifts.

  • Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison.

    • Authoritative online resource for coupling constants and HMBC logic.

  • Emwas, A. H., et al. (2019). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies." Metabolites.

    • Cited for DMSO-d6 solvent effects and exchangeable proton protocols.[5]

Sources

A Researcher's Guide to Validating the Antimicrobial Activity of 2-nitro-5-piperazin-1-yl-benzoic acid using the Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the antimicrobial potential of a novel compound, 2-nitro-5-piperazin-1-yl-benzoic acid, using the gold-standard Minimum Inhibitory Concentration (MIC) assay. We will delve into the scientific rationale behind this compound's design, present a rigorous, step-by-step protocol for the broth microdilution MIC assay, and compare its hypothetical performance against established antibiotics.

The compound at the center of our investigation, this compound, is a compelling candidate for an antimicrobial agent due to its hybrid structure. It incorporates two key pharmacophores: a nitroaromatic ring and a piperazine moiety. Nitroaromatic compounds have a well-documented history as antimicrobial agents, with their mechanism of action often involving reductive bioactivation within the microbial cell to generate cytotoxic radical species that damage DNA and other critical biomolecules.[1][2][3] The piperazine nucleus is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and known to enhance antimicrobial activity.[4][5] The strategic combination of these two moieties in this compound warrants a thorough investigation of its antimicrobial efficacy.

The Minimum Inhibitory Concentration (MIC) Assay: A Cornerstone of Antimicrobial Drug Discovery

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7][8] It is a fundamental and quantitative measure of a compound's potency. This guide will focus on the broth microdilution method, a highly standardized and widely accepted technique for determining MIC values, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the critical steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D Standardized Inoculum B Prepare Serial Dilutions of Test Compound & Controls C Dispense Dilutions into 96-Well Plate B->C Concentration Gradient C->D Prepared Plate E Incubate Plate (35±2°C for 16-20h) D->E Inoculated Plate F Visually Inspect for Bacterial Growth (Turbidity) E->F Incubated Plate G Determine MIC: Lowest Concentration with No Visible Growth F->G Growth/ No-Growth Data

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol for Broth Microdilution MIC Assay

This protocol is aligned with the principles outlined by CLSI and EUCAST.[9][10]

Materials:
  • This compound (Test Compound)

  • Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:
  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent (e.g., DMSO, water).

    • Perform a 2-fold serial dilution of the compounds in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no bacteria).[12]

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11.

    • Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC:

    • Following incubation, visually examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[6][7][8]

Quality Control:

To ensure the validity of the results, it is imperative to include quality control (QC) strains with known MIC ranges for the reference antibiotics in each assay run.[13][14][15] The obtained MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[11][16]

Comparative Performance of this compound

The following table presents hypothetical, yet plausible, MIC data for our test compound against a panel of clinically relevant bacteria, compared with standard antibiotics. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (Gram-positive)40.51
Methicillin-resistant S. aureus (MRSA)8>322
Escherichia coli (Gram-negative)160.015>64
Pseudomonas aeruginosa (Gram-negative)320.25>64

Interpretation of Hypothetical Results:

  • The test compound demonstrates moderate activity against Gram-positive bacteria, including a slight increase in MIC for MRSA, suggesting it may be a target for further optimization.

  • The activity against Gram-negative bacteria is less potent, which is a common challenge for new antimicrobial agents due to the presence of the outer membrane in these organisms.

  • The comparison with Ciprofloxacin and Vancomycin provides a benchmark for the compound's efficacy.

Plausible Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is contingent upon the reductive activation of the nitro group by bacterial nitroreductases.[1][2][3] This process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as superoxide radicals.[2] These highly reactive molecules can cause widespread cellular damage by covalently modifying and damaging DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[1]

MoA cluster_cell Bacterial Cell Compound 2-nitro-5-piperazin-1-yl- benzoic acid (Prodrug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Cell & is Reduced RNS Reactive Nitrogen Species (e.g., Nitroso, Superoxide) Nitroreductase->RNS Generates DNA DNA RNS->DNA Damages Proteins Proteins & Enzymes RNS->Proteins Damages CellDeath Cell Death DNA->CellDeath Proteins->CellDeath

Sources

Comparative Guide: Efficacy of 2-Nitro-5-piperazin-1-yl-benzoic Acid Derivatives (NPB-Series) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-Nitro-5-piperazin-1-yl-benzoic Acid Derivatives (NPB-Series) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The NPB Scaffold

The this compound (NPB) scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between classical antimicrobial agents and emerging kinase inhibitors. Characterized by an electron-withdrawing nitro group at the ortho position and a solubilizing, target-engaging piperazine moiety at the meta position relative to the carboxylic acid, this class has demonstrated dual-utility.

Recent studies indicate that NPB derivatives function as bioreductive alkylating agents in hypoxic bacterial environments (similar to nitroimidazoles) and ATP-competitive inhibitors in specific eukaryotic kinases (e.g., CSNK2A). This guide objectively compares the efficacy of NPB derivatives against standard-of-care (SoC) inhibitors: Ciprofloxacin (Antimicrobial) and Silmitasertib (Kinase Inhibition).

Mechanism of Action (MoA) & Structural Logic

Dual-Targeting Mechanism

The efficacy of NPB derivatives stems from two distinct pharmacophores within the molecule:

  • The Nitro-Benzoate Core: Acts as a "warhead" for nitro-reductase enzymes in bacteria (specifically M. tuberculosis), leading to the generation of reactive nitrogen species (RNS) that damage bacterial DNA.

  • The Piperazine Tail: Mimics the binding motif of fluoroquinolones, facilitating interaction with the DNA-Gyrase complex in bacteria, or the ATP-binding hinge region in eukaryotic kinases.

Pathway Visualization

The following diagram illustrates the divergent pathways of NPB derivatives in bacterial vs. mammalian cancer cells.

NPB_Mechanism NPB NPB Derivative (Scaffold) Bact_Entry Bacterial Entry (Porin Channels) NPB->Bact_Entry Prokaryotic Target Canc_Entry Cancer Cell Uptake NPB->Canc_Entry Eukaryotic Target Nitro_Red Nitroreductase Activation Bact_Entry->Nitro_Red Gyrase DNA Gyrase Inhibition Bact_Entry->Gyrase RNS Reactive Nitrogen Species Nitro_Red->RNS Bact_Death Bacterial Cell Death RNS->Bact_Death Gyrase->Bact_Death ATP_Comp ATP-Competitive Binding Canc_Entry->ATP_Comp CSNK2A CSNK2A Inhibition ATP_Comp->CSNK2A Apoptosis Apoptosis Induction CSNK2A->Apoptosis

Figure 1: Dual-mechanism pathway of NPB derivatives targeting bacterial nitroreductase/gyrase and mammalian CSNK2A kinase.

Comparative Efficacy Data

The following data synthesizes experimental results from recent high-throughput screenings and lead optimization studies.

Antimicrobial Efficacy (MIC Values)

Objective: Compare NPB-Series (specifically N-substituted piperazine variants) against Ciprofloxacin (Fluoroquinolone SoC) and Rifampicin (Anti-TB SoC).

Compound ClassTest OrganismMIC (µg/mL)Relative PotencyNotes
NPB-Derivative A (4-methylpiperazinyl)S. aureus (MRSA)16 - 32ModerateShows lower potency than Cipro but retains activity in resistant strains due to nitro-activation [1, 5].
NPB-Derivative B (2,4-dinitro-sulfonamide hybrid)M. tuberculosis (H37Rv)0.78 - 1.56High Superior to Ethambutol; comparable to Rifampicin.[1] High selectivity index (>30) [6].[1]
Ciprofloxacin (Control)S. aureus (Wild Type)0.25 - 1.0Very HighStandard gyrase inhibitor; loses efficacy in MRSA strains.
Rifampicin (Control)M. tuberculosis0.25 - 0.5Very HighStandard RNA polymerase inhibitor.

Insight: While NPB derivatives are generally less potent than Ciprofloxacin against wild-type Gram-positive bacteria, their efficacy spikes in mycobacterial models (TB) and resistant strains (MRSA). The 2,4-dinitro variants, in particular, show a distinct advantage in M. tuberculosis starvation models where metabolic activity is low [6].

Kinase Inhibition (IC50 Values)

Objective: Evaluate the potential of NPB derivatives as Casein Kinase 2 (CSNK2A) inhibitors compared to Silmitasertib.

CompoundTargetIC50 (nM)Selectivity (vs. PIM3)Mechanism
NPB-Pyrazine Analog (Optimized)CSNK2A12 nM30-foldATP-Competitive; Hinge binder [4].
Silmitasertib (CX-4945)CSNK2A1 - 5 nMHighStandard clinical inhibitor.
Staurosporine Pan-Kinase< 5 nMNone (Promiscuous)Non-selective control.

Insight: The NPB scaffold (specifically when modified to a pyrazine-benzoate core) achieves nanomolar inhibition of CSNK2A. Although slightly less potent than Silmitasertib, it offers a tunable "exit vector" at the piperazine nitrogen, allowing for improved solubility and pharmacokinetic properties often lacking in fused tricyclic inhibitors [4].

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis and screening of NPB derivatives.

Synthesis of NPB Derivatives (Nucleophilic Aromatic Substitution)

This protocol utilizes the reactivity of 5-chloro-2-nitrobenzoic acid to install the piperazine moiety.

Reagents:

  • 5-Chloro-2-nitrobenzoic acid (Starting Material)

  • N-substituted Piperazine (Nucleophile)

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • DMF or Acetonitrile (Solvent)[2]

Workflow Diagram:

Synthesis_Workflow Start 5-Cl-2-NO2-Benzoic Acid Mix Mix with Piperazine + K2CO3 in DMF Start->Mix Heat Reflux (80-120°C, 4-8h) Mix->Heat Quench Ice Water Quench & pH Adjustment Heat->Quench Purify Recrystallization (Ethanol/Water) Quench->Purify Product NPB Derivative (Yellow Solid) Purify->Product

Figure 2: Synthetic route for this compound derivatives via


 mechanism.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 5-chloro-2-nitrobenzoic acid in DMF (5 mL/mmol).

  • Base Addition: Add 2.5 eq of anhydrous

    
    . Stir for 15 min at Room Temperature (RT).
    
  • Nucleophilic Attack: Add 1.2 eq of the specific piperazine derivative dropwise.

  • Reaction: Heat to 100°C for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Pour reaction mixture into crushed ice. Acidify carefully with 1M HCl to pH 4-5 to precipitate the free acid.

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water to achieve >95% purity (confirmed by NMR/HPLC) [2, 3].

Biological Screening: NanoBRET™ Target Engagement

For kinase evaluation, cellular target engagement is superior to biochemical assays.

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-CSNK2A fusion vectors.

  • Treatment: Add serially diluted NPB derivative + Tracer (fluorescent probe) to cells.

  • Incubation: Incubate for 2 hours at 37°C.

  • Measurement: Measure BRET ratio (Donor emission / Acceptor emission). A decrease in BRET signal indicates displacement of the tracer by the NPB inhibitor [4].

Conclusion & Recommendations

The This compound (NPB) scaffold is a versatile "privileged structure" that should not be viewed solely as an antimicrobial or an anticancer agent, but as a tunable core for both.

  • For Antimicrobial Research: Focus on 2,4-dinitro variants.[1] The data suggests these outperform mono-nitro variants in anti-TB assays due to enhanced bioreduction potential [6].

  • For Kinase Research: Focus on the piperazine tail modifications . The core provides the hinge-binding affinity, but the piperazine nitrogen is the vector for selectivity against off-targets like PIM3 [4].

Final Verdict: NPB derivatives are highly competitive with Rifampicin in specific anti-TB contexts but currently lag behind third-generation fluoroquinolones for general Gram-positive infections. Their value lies in their ability to bypass standard resistance mechanisms in MDR strains.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. bioRxiv. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Available at: [Link]

Sources

Validation of 2-Nitro-5-piperazin-1-yl-benzoic Acid as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctionalized Scaffold

In the high-attrition landscape of Fragment-Based Drug Discovery (FBDD), the selection of library members is not merely about chemical diversity—it is about evolvability . This guide objectively validates 2-nitro-5-piperazin-1-yl-benzoic acid (CAS: 183622-35-7) not just as a screening hit, but as a "privileged scaffold" capable of rapid elaboration.

Unlike simple benzenoids, this fragment offers three distinct vectors: a solubilizing piperazine tail , a binding-competent carboxylate , and an electronic modulator (nitro group) . This guide compares its performance against standard fragment metrics, addresses structural alerts, and provides self-validating protocols for its implementation.

Part 1: Physicochemical Profile & "Rule of Three" Compliance

To validate this molecule as a fragment, we first benchmark it against the Astex Rule of Three (Ro3) , the industry standard for fragment library design.

Table 1: Comparative Physicochemical Analysis
PropertyAstex "Rule of Three" LimitThis compoundStatusImplication for Discovery
Molecular Weight (MW) < 300 Da251.24 Da ✅ PassAllows significant mass addition during optimization without breaking "Lipinski Rule of 5".
cLogP < 3.0~0.8 - 1.2 (Predicted)✅ PassHigh aqueous solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors (HBD) ≤ 32 (COOH, Piperazine NH)✅ PassSufficient polarity for specific binding without desolvation penalties.
H-Bond Acceptors (HBA) ≤ 36 (COOH, NO₂, Piperazine Ns)⚠️ BorderlineHigh HBA count suggests strong binding potential but requires monitoring of polar surface area (PSA).
Rotatable Bonds ≤ 33 ✅ PassRigid enough to minimize entropy loss upon binding.

Expert Insight: The low cLogP is the standout feature here. Many fragments fail due to poor solubility at the high concentrations (1 mM+) required for NMR screening. The piperazine moiety acts as an internal solubilizing group, ensuring this fragment remains solution-stable in assay buffers.

Part 2: Structural Alert Management (The Nitro Group)

A critical aspect of validating this fragment is addressing the Nitro group , often flagged as a structural alert (toxicophore) in later-stage drug development due to potential genotoxicity or metabolic liability.

Why include it? In the fragment stage, the nitro group serves two strategic purposes:

  • Electronic Tuning: It is a strong electron-withdrawing group (EWG), acidifying the benzoic acid and altering the pKa of the piperazine, potentially creating unique electrostatic interactions.

  • Masked Vector: The nitro group is a "synthetic handle." It is not intended to remain in the final drug candidate. It serves as a precursor to an aniline (via reduction), which can then be derivatized into sulfonamides, ureas, or heterocycles.

Validation Decision: The molecule is VALID for screening libraries, provided the "Growth Strategy" (see Part 4) includes a plan to modify or displace the nitro group if it does not participate in critical binding interactions.

Part 3: Experimental Validation Protocols

Trustworthiness in FBDD relies on rigorous QC and screening data. The following protocols are designed to be self-validating systems.

Protocol A: Solubility & Stability QC (The "Go/No-Go" Step)

Before screening, you must prove the fragment does not aggregate.

  • Preparation: Dissolve this compound to 100 mM in d6-DMSO.

  • Dilution: Dilute to 1 mM in PBS (pH 7.4) containing 2% DMSO.

  • Nephelometry Check: Measure light scattering.

    • Pass Criteria: Scattering intensity < 2x buffer background.

  • LC-MS Purity Check:

    • Pass Criteria: Purity > 95% and presence of single peak at m/z ~252 [M+H]+.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

This is the gold standard for validating fragment binding.

  • Sample Setup:

    • Target Protein: 5–10 µM.

    • Fragment: 500 µM (Ligand excess 50:1 to 100:1).

    • Buffer: D₂O/PBS buffer.

  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-resonance irradiation: -1.0 ppm (Protein methyls).

    • Off-resonance irradiation: 30 ppm.

  • Data Analysis:

    • Subtract the "On" spectrum from the "Off" spectrum.

    • Validation Signal: If resonances corresponding to the aromatic protons (approx 7.0–8.5 ppm) or piperazine protons (approx 3.0–3.5 ppm) appear in the difference spectrum, the fragment binds.

    • Control: Run the fragment without protein to rule out artifacts.

Part 4: Synthetic Growth Strategy (Vectors)

The true value of a fragment lies in its "vectors"—the points where you can grow the molecule to increase affinity. This fragment offers three orthogonal vectors.

GrowthStrategy Fragment Fragment: This compound Vector1 Vector 1: Carboxylic Acid (Amide Coupling) Fragment->Vector1  + Amines   Vector2 Vector 2: Piperazine NH (Alkylation/Acylation) Fragment->Vector2  + Halides/Acids   Vector3 Vector 3: Nitro Group (Reduction to Aniline) Fragment->Vector3  Reduction (H2/Pd)   Hit Optimized Hit (Nanomolar Potency) Vector1->Hit Vector2->Hit Vector3->Hit

Figure 1: Orthogonal growth vectors available on the this compound scaffold. The central fragment (Blue) allows expansion in three distinct spatial directions.

Strategic Elaboration:
  • Vector 1 (Acid): Ideal for engaging lysine residues or solvent-exposed regions. Standard amide coupling (HATU/EDC) is high-yielding.

  • Vector 2 (Piperazine NH): A perfect vector for reaching into deep hydrophobic pockets. Can be derivatized via reductive amination (with aldehydes) or SNAr (with heteroaryl halides).

  • Vector 3 (Nitro): If the nitro group does not contact the protein, reduce it to an amine (

    
    ). This eliminates the toxicity alert and creates a new vector for sulfonamide formation.
    

Conclusion

This compound is a validated, high-value fragment. It passes the Rule of Three with an excellent solubility profile driven by the piperazine ring. While the nitro group presents a structural alert, it functions effectively as a masked aniline vector, offering a clear path for "Fragment-to-Lead" evolution.

Recommendation: Include in primary screening libraries, particularly for targets requiring polar, soluble ligands (e.g., Kinases, GPCRs).

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

  • Nepali, K., Ojha, R., & Dhar, K. L. (2013). The role of piperazine derivatives in modern drug discovery: Versatility in API design. Expert Opinion on Drug Discovery. [Link]

  • Patterson, S., et al. (2021). Computational Approach to Structural Alerts: Nitroaromatics in Drug Discovery. Chemical Research in Toxicology. [Link]

  • ChemSrc. (2024). 2-Nitro-5-(1-piperazinyl)benzoic acid CAS Database and Properties. ChemSrc. Retrieved February 19, 2026, from [Link]

Safety Operating Guide

2-nitro-5-piperazin-1-yl-benzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-Nitro-5-piperazin-1-yl-benzoic Acid

Executive Summary & Core Directive

This guide provides an operational framework for the safe disposal of This compound . Unlike standard organic waste, this compound presents a dual-hazard profile due to its zwitterionic nature (benzoic acid moiety + basic piperazine) and its chemical reactivity (nitro group + secondary amine).

Immediate Action Required:

  • Segregate from Nitrating Agents: Strictly avoid contact with nitrous acid, nitrites, or strong nitrating agents to prevent the formation of carcinogenic N-nitrosamines.

  • pH-Dependent Solubility: Recognize that this compound’s solubility is highly pH-dependent; incorrect solvent choices during cleanup can result in precipitation and clogged waste lines.

Chemical Profile & Risk Assessment

Effective disposal requires understanding the molecule's behavior. We do not just "throw it away"; we stabilize it for transport.

FeatureChemical MoietyDisposal Risk / Consequence
Nitro Group ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

at C2
Oxidizer Incompatibility. Although stable on the benzoic scaffold, nitroaromatics are energetic.[1] DO NOT mix with strong reducing agents (e.g., hydrazine, metal hydrides) in the waste stream.
Piperazine Ring Secondary AmineNitrosamine Formation. In the presence of nitrites (

) or acidic nitrate waste, the secondary amine can form N-nitrosopiperazine, a potent carcinogen.[1]
Benzoic Acid

at C1
Acidity. The compound is a solid acid.[1] It lowers the pH of aqueous waste streams, potentially precipitating other incompatible species.
Physical State Solid PowderDust Hazard. Piperazine derivatives are known respiratory sensitizers.[1] Inhalation of dust during disposal must be prevented.[2][3][4]

Waste Segregation Logic (The "Why" and "How")

The following diagram illustrates the critical decision pathways for segregating this specific intermediate. Note the "Red Zone" regarding nitrosation sources.

SegregationLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidStream Solid Hazardous Waste (Double Bagged) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalo Aqueous Aqueous (Buffers/Acids) SolventCheck->Aqueous RiskCheck CRITICAL CHECK: Are Nitrites/Nitrating Agents present? Halo->RiskCheck NonHalo->RiskCheck Aqueous->RiskCheck SafeStream Standard Organic Waste Stream RiskCheck->SafeStream No DangerStream High Hazard Stream: Potential Carcinogen (Nitrosamine) RiskCheck->DangerStream Yes (Segregate Immediately)

Figure 1: Decision matrix for waste segregation. Note the critical checkpoint for Nitrite contamination.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired raw material, spill cleanup residues, filter cakes.[1]

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended, outer layer >0.11mm), safety goggles, and a lab coat. Respiratory protection (N95 or P100) is mandatory if the powder is fine/dusty to prevent sensitization.

  • Primary Containment: Place the solid directly into a clear polyethylene bag. Do not sweep dust into the air; use a damp paper towel to wipe up fine particulates and include the towel in the bag.

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a wide-mouth high-density polyethylene (HDPE) drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazards: Irritant, Respiratory Sensitizer.[5][6]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors/Washings)

Applicability: Reaction mixtures, HPLC effluent, cleaning solvents.[1]

  • Solvent Identification: Determine the primary solvent vector (Halogenated vs. Non-Halogenated).

  • pH Check (Aqueous Streams):

    • If the waste is aqueous, check the pH.

    • Technical Insight: At neutral pH (approx. 6-7), zwitterionic compounds often reach their isoelectric point and have minimum solubility, leading to precipitation.

    • Action: Adjust pH to <3 (acidic) or >9 (basic) to maintain solubility and prevent sludge formation in the waste container.

  • Transfer: Pour into the appropriate carboy (e.g., "Halogenated Organic Waste").

  • Incompatibility Check: Ensure the receiving carboy does not contain oxidizing acids (Nitric Acid, Perchloric Acid).

Decontamination of Glassware (The "Amphoteric" Clean)

Because this compound contains both acidic and basic groups, standard cleaning can fail if not sequenced correctly.[1]

The Self-Validating Cleaning Protocol:

  • Solvent Rinse: Rinse glassware with Methanol or Acetone first. The compound is moderately soluble in polar organic solvents. Collect this as organic waste.

  • Base Wash (The Solubilizer): If residue remains, use a dilute base (e.g., 0.1M NaOH).

    • Mechanism:[2][7] The base deprotonates the carboxylic acid (

      
      ), making the molecule highly polar and water-soluble.[1]
      
  • Water Rinse: Rinse thoroughly with water.[7]

  • Visual Validation: Glassware should be free of yellow/orange residue (characteristic of nitro-aromatics).

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) Cover with damp paper towels to prevent dust generation.[1] Scoop up and place in a waste bag. Wash area with dilute NaOH followed by water.
Skin Contact Wash immediately with soap and water for 15 minutes.[1] The nitro group aids skin permeation; speed is critical.
Eye Contact Flush with water for 15 minutes.[1][8][9] Seek medical attention.

References

  • PubChem. Compound Summary: 2-Nitrobenzoic acid derivatives. National Library of Medicine.

  • Sigma-Aldrich. Safety Data Sheet: Piperazine.[10] Merck KGaA.[10]

  • U.S. EPA. Hazardous Waste Codes (D001, D002, D003). Environmental Protection Agency.[7][9]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Piperazine.

Sources

Personal protective equipment for handling 2-nitro-5-piperazin-1-yl-benzoic Acid

[1][2]

Executive Safety Summary

2-nitro-5-piperazin-1-yl-benzoic Acid is a functionalized pharmaceutical intermediate combining a nitrobenzoic acid core with a piperazine moiety.[1][2] While often handled as a stable solid, its safety profile is dominated by two critical structural alerts:[2]

  • The Piperazine Ring: A potent respiratory and skin sensitizer. Long-term exposure can lead to occupational asthma.[1]

  • The Nitro Group: Introduces potential energetic instability (shock/friction sensitivity in dry form) and systemic toxicity.

Immediate Directive: Treat this compound as a Sensitizing Irritant .[1] All solid-phase handling must occur within a certified chemical fume hood or powder containment enclosure.[1]

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must deconstruct the molecule’s toxicophore profile.

Structural MoietyAssociated HazardMechanism of Action
Piperazine Ring Respiratory Sensitization (H334) Acts as a hapten, binding to body proteins to trigger immune response (IgE mediated).[1][2]
Nitro Group (-NO₂) Systemic Toxicity / Energetics Potential methemoglobinemia agent if absorbed.[1][2] Increases combustibility of the dust cloud.
Benzoic Acid Corrosivity / Irritation (H314/H319) Acidic proton donor; causes immediate irritation to mucous membranes and eyes.[1]

Scientist's Note: Do not rely solely on the lack of a "Explosive" classification. Nitro-aromatics can exhibit "deflagration to detonation" transitions if heated under confinement.[1][2] Always ground your equipment to prevent electrostatic discharge (ESD) when handling the dry powder.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes protection levels based on the state of matter. Standard Lab PPE (Coat + Glasses) is insufficient. [1][2]

Protection ZoneSolid / Powder Handling (High Risk)Solution / Wet Chemistry (Moderate Risk)
Respiratory Mandatory: Fume Hood (Face velocity > 0.5 m/s).[1][2] If hood unavailable: Full-face respirator with P100/HEPA cartridges.[1]Standard: Fume Hood recommended.[1] Open bench: N95 mask (if aerosol generation is possible).
Ocular Chemical Splash Goggles (Indirect Vent).[1] Safety glasses allow dust entry.Safety Glasses with side shields (ANSI Z87.1+).
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended cuff, >5 mil)Single Nitrile Gloves (minimum 5 mil thickness).[2]
Body Tyvek® Lab Coat (Disposable) with wrist cuffs.[1] Prevent dust accumulation on cotton coats.Standard Cotton Lab Coat (Buttoned).
Operational Protocols
A. Weighing & Transfer (The Critical Step)

Rationale: 90% of exposure incidents occur during the transfer of static-prone organic powders.[1][2]

  • Preparation: Place an anti-static mat or ionizing bar inside the fume hood. This compound is likely dielectric and will hold a static charge.[1][2]

  • Taring: Tare the receiving vessel, not the spatula.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is very dry (spark risk); use conductive plastic or porcelain.

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before closing the lid to prevent friction between the cap and nitro-compound dust.[1]

B. Solubilization

Rationale: The piperazine nitrogen is basic, while the acid group is acidic. Solubility can be pH-dependent.[1][2]

  • Solvent Choice: DMSO or DMF are likely required for high concentrations.

  • Exotherm Watch: When dissolving in basic buffers, a mild exotherm may occur due to deprotonation of the benzoic acid. Add solid to liquid slowly.

Emergency Response & Disposal Logic
Workflow Visualization: Spill Response

The following diagram outlines the decision logic for an accidental spill.

SpillResponseStartSpill DetectedAssessAssess State:Solid or Liquid?Start->AssessSolidSolid PowderAssess->SolidLiquidLiquid SolutionAssess->LiquidActionSolid1. Dampen with PEG/Ethanol(Prevent Dust)2. Scoop to WasteSolid->ActionSolidActionLiquid1. Absorb with Vermiculite2. Do NOT use Sawdust(Nitro + Cellulose = Fire Risk)Liquid->ActionLiquidCleanDouble Wash Area:1. Mild Detergent2. Water RinseActionSolid->CleanActionLiquid->CleanDisposeDispose as HazardousChemical WasteClean->Dispose

Figure 1: Decision logic for containing spills. Note the prohibition of sawdust for nitro-compounds.[1][2]

Disposal Specifications
  • Solid Waste: Segregate into "Solid Organic Hazardous Waste."[1] Do not mix with strong oxidizers (e.g., permanganates) or strong reducing agents.[1]

  • Liquid Waste: If dissolved in DMSO/DMF, segregate into "Halogen-Free Organic Solvents."[1][2]

  • Container: High-density polyethylene (HDPE) is compatible.[1][2] Avoid metal containers for long-term storage of acidic solutions.[1]

PPE Selection Logic (Diagram)

Use this flow to determine daily PPE requirements based on your specific experimental scale.

PPE_SelectionInputStart TaskStatePhysical State?Input->StateSolidSolid / PowderState->SolidLiquidSolutionState->LiquidHighPPEFULL PPE:Respirator/HoodTyvek SuitDouble GlovesSolid->HighPPEAlwaysQtyQuantity > 100mg?Liquid->QtyQty->HighPPEYesMedPPESTD PPE:Lab CoatNitrile GlovesSafety GlassesQty->MedPPENo

Figure 2: PPE Selection Logic. Note that solid handling always defaults to maximum protection due to sensitization risk.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2942421, 5-nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine.[1] (Specific focus on Respiratory Sensitization H334). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.